Methyl 4-bromo-3-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-80-9 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl 4-bromo-3-hydroxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9) is a halogenated aromatic ester that serves as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic substitution pattern—featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring—renders it a versatile intermediate for constructing more complex molecular architectures. Notably, it is a key reactant in the synthesis of selective inhibitors, making it highly relevant to drug discovery and development programs.[1][2]
A comprehensive understanding of the physical properties of this compound is not merely academic; it is fundamental to its practical application. Properties such as melting point, solubility, and crystal structure directly influence reaction kinetics, purification strategies, formulation development, and material handling. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, offering both established data and field-proven experimental protocols for its characterization.
Compound Identification and Structure
Accurate identification is the cornerstone of any chemical study. The essential identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 106291-80-9[3] |
| Molecular Formula | C₈H₇BrO₃[1] |
| Molecular Weight | 231.05 g/mol [4] |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-3-hydroxybenzoic Acid Methyl Ester[3] |
The molecular structure, depicted below, is key to understanding its chemical behavior and physical properties. The interplay between the electron-withdrawing bromine atom and ester group, and the electron-donating hydroxyl group, defines its reactivity and intermolecular interactions.
Sources
Spectroscopic Profile of Methyl 4-bromo-3-hydroxybenzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-bromo-3-hydroxybenzoate (CAS No: 106291-80-9), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships between the molecular structure and its spectral output, providing a framework for structural verification and quality control.
Molecular Structure and Spectroscopic Overview
This compound is a trisubstituted benzene derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of approximately 231.04 g/mol .[2] The arrangement of a hydroxyl group, a bromine atom, and a methyl ester group on the aromatic ring gives rise to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the compound's identity and purity.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | 3H |
| Ar-H (H-5) | ~ 7.1 | Doublet (d) | ~ 8.5 | 1H |
| Ar-H (H-2) | ~ 7.6 | Doublet (d) | ~ 2.0 | 1H |
| Ar-H (H-6) | ~ 7.8 | Doublet of doublets (dd) | ~ 8.5, ~ 2.0 | 1H |
| -OH | 5.0 - 6.0 (variable) | Singlet (s, broad) | N/A | 1H |
Note: Predicted values are based on established substituent effects on aromatic systems and data from analogous compounds such as methyl 4-bromobenzoate and methyl 4-hydroxybenzoate.[3][4]
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted spectrum reflects the electronic environment of each proton. The singlet at ~3.9 ppm is characteristic of the three equivalent protons of the methyl ester group, which are shielded by the adjacent oxygen atom.[5]
In the aromatic region (7.0-8.0 ppm), the three protons on the benzene ring exhibit a predictable splitting pattern.
-
H-5: This proton is ortho to the electron-donating hydroxyl group and will appear at the most upfield position (~7.1 ppm). It is split into a doublet by its coupling to H-6.
-
H-2: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-6. Its downfield shift (~7.6 ppm) is influenced by the deshielding effect of the adjacent bromine.
-
H-6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, causing it to be the most deshielded of the aromatic protons (~7.8 ppm). It is split into a doublet of doublets by its coupling to both H-5 (ortho-coupling, J ≈ 8.5 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz).[6]
The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~ 52 |
| C4 (Ar-C-Br) | ~ 110 |
| C2 (Ar-C-H) | ~ 118 |
| C6 (Ar-C-H) | ~ 125 |
| C1 (Ar-C-COOCH₃) | ~ 132 |
| C5 (Ar-C-H) | ~ 135 |
| C3 (Ar-C-OH) | ~ 155 |
| -C=O | ~ 166 |
Note: Predicted values are based on additive models for substituent effects on benzene rings and data from similar compounds.[7]
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom.
-
The methyl carbon (-OCH₃) appears upfield around 52 ppm.
-
The aromatic carbons appear in the range of 110-155 ppm. The carbon attached to the bromine (C4) is shielded due to the "heavy atom effect," while the carbon attached to the hydroxyl group (C3) is significantly deshielded.
-
The carbonyl carbon of the ester group is the most deshielded, appearing downfield at approximately 166 ppm.
Figure 2: NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H and C=C bonds.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Comments |
| O-H stretch | 3500 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | Indicates C-H bonds on the benzene ring. |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium | From the methyl group of the ester. |
| C=O stretch (ester) | 1730 - 1715 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹). |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) | Characteristic of the benzene ring. |
| C-O stretch (ester) | 1300 - 1000 | Strong (multiple bands) | Asymmetric and symmetric stretching of the C-O-C linkage. |
| C-Br stretch | 600 - 500 | Medium-Weak | In the fingerprint region. |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The most telling absorptions are the broad O-H stretch above 3200 cm⁻¹, confirming the phenol group, and the very strong, sharp C=O stretch around 1720 cm⁻¹, which is indicative of the aromatic ester. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Electron Ionization (EI) and Electrospray Ionization (ESI)
-
Molecular Ion Peak: In an EI or positive-ion ESI spectrum, the molecular ion peak ([M]⁺˙) is expected to appear as a doublet of roughly equal intensity at m/z 230 (for the ⁷⁹Br isotope) and m/z 232 (for the ⁸¹Br isotope). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[8]
-
ESI-MS Data: An electrospray ionization mass spectrum (ESI-MS) has shown an intense peak at m/z 230.[9] In negative ion mode, this corresponds to the deprotonated molecule [M-H]⁻, which would also exhibit the bromine isotope pattern at m/z 229 and 231.
Predicted Fragmentation Pattern (EI-MS)
The primary fragmentation pathways in EI-MS are dictated by the stability of the resulting ions and neutral fragments.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
| 230/232 | [C₈H₇BrO₃]⁺˙ (Molecular Ion) | N/A |
| 199/201 | [C₇H₄BrO₂]⁺ | •OCH₃ (31 Da) |
| 171/173 | [C₆H₄BrO]⁺ | CO (28 Da) from 199/201 |
| 155/157 | [C₆H₄Br]⁺˙ | O=C=O (44 Da) or CO (28 Da) |
| 92 | [C₆H₄O]⁺˙ | •Br (79/81 Da) |
Expertise & Experience: Interpreting the Mass Spectrum
The most likely initial fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, leading to a stable acylium ion at m/z 199/201.[10] This fragment would be very prominent. Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the fragment at m/z 171/173. The presence of the bromine atom throughout these fragmentation steps is confirmed by the persistence of the M/M+2 isotopic pattern.
Figure 3: Proposed primary fragmentation pathway for this compound.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle sonication if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Protocol for IR Data Acquisition (ATR)
-
Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Protocol for MS Data Acquisition (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu). Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted and reported spectral data are in full agreement with the assigned structure. This guide serves as a valuable resource for scientists, enabling them to verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.
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Solubility Profile of Methyl 4-bromo-3-hydroxybenzoate: A Technical Guide for Researchers
An In-depth Technical Guide
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9), a key intermediate in organic synthesis and pharmaceutical research.[1][2] We will move beyond simple data points to explore the underlying physicochemical principles governing its solubility, offer predictive frameworks, and provide detailed protocols for empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's behavior in various solvent systems.
Physicochemical Characterization: The Foundation of Solubility
Understanding a molecule's intrinsic properties is paramount to predicting its solubility. This compound is a substituted aromatic ester with a distinct molecular architecture that dictates its interactions with solvents.
Molecular Structure:
Caption: Structure of this compound.
Key structural features influencing solubility include:
-
A Polar Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents.
-
A Polar Ester Group (-COOCH₃): The carbonyl oxygen and ether oxygen are hydrogen bond acceptors, contributing to solubility in polar solvents.[3][4]
-
A Benzene Ring and Bromo Substituent (-Br): These components form the nonpolar backbone of the molecule, promoting solubility in solvents with lower polarity through van der Waals forces.
The molecule is, therefore, amphiphilic, possessing both polar and nonpolar characteristics. Its solubility will be a balance between the interactions of these functional groups with the solvent.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 106291-80-9 | [1][2][5] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.05 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 121-125 °C | [1][5] |
A Theoretical Framework for Predicting Solubility
While empirical testing is the gold standard, theoretical models provide a powerful predictive lens for solvent selection. The two primary concepts are the qualitative principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters.
"Like Dissolves Like": A Qualitative Approach
This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[6][7] For this compound:
-
Polar Solvents: The hydroxyl and ester groups suggest solubility in polar solvents. Polar protic solvents (like alcohols), which can hydrogen bond, are expected to be effective. Polar aprotic solvents (like acetone or DMSO) can also engage in dipole-dipole interactions.
-
Nonpolar Solvents: The brominated aromatic ring provides nonpolar character, suggesting some solubility in nonpolar solvents (like toluene or hexane). However, the strong polar groups will likely limit this solubility.
Hansen Solubility Parameters (HSP): A Quantitative Prediction
HSP theory offers a more refined prediction by breaking down the total cohesive energy of a substance into three parameters:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for this compound are not published, we can estimate them based on its structure and use the HSP of common solvents to predict compatibility.
Caption: Hansen Solubility Parameter (HSP) distance predicts compatibility.
Solubility Profile in Common Organic Solvents
Based on the principles above and available data, we can construct a solubility profile.
Empirically Confirmed Solvents
The following table summarizes the qualitative solubility data available from chemical suppliers and literature.
Table 2: Known Qualitative Solubility of this compound
| Solvent | Solvent Class | Observed Solubility | Source(s) |
| Methanol | Polar Protic | Soluble | [1][8] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |
| Chloroform | Polar Aprotic | Soluble | [1] |
Predicted Solubility in a Broader Solvent Range
The following profile is predictive, based on chemical principles. It serves as a starting point for solvent screening in the laboratory.
Table 3: Predicted Solubility Profile and Rationale
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | Strong H-bonding potential is counteracted by the large, nonpolar bromophenyl group.[4] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, can engage in H-bonding with both the -OH and ester groups. |
| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the ester and hydroxyl groups. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | As an ester itself, it shares structural similarity, but is less polar than acetone. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar aprotic solvent capable of strong interactions with the solute. |
| Toluene | Nonpolar | Sparingly Soluble | Interactions will be dominated by the aromatic rings, but the polar groups will limit solubility. |
| Hexane | Nonpolar | Insoluble | Lacks the polarity needed to overcome the solute's crystal lattice energy. |
| Diethyl Ether | Weakly Polar | Sparingly to Moderately Soluble | Can act as an H-bond acceptor for the -OH group, but its hydrocarbon content is high. |
Experimental Protocols for Solubility Determination
For definitive results, solubility must be determined empirically. The following protocols are designed for accuracy and reliability.
Protocol 1: Rapid Qualitative Solubility Assessment
This method is ideal for quick screening of multiple solvents.
Objective: To determine if a solute is soluble, sparingly soluble, or insoluble in a given solvent at a concentration of ~20 mg/mL.
Methodology:
-
Preparation: Add 20 mg (± 1 mg) of this compound to a clean, dry 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex for 60 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: A completely clear, homogenous solution with no visible solid particles.
-
Sparingly Soluble: A hazy solution or a solution with a small amount of undissolved solid.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Confirmation (Optional): For borderline cases, gently warm the vial to ~40°C to observe if solubility increases, which is typical for most solid solutes.[9][10]
Protocol 2: Quantitative Determination by the Equilibrium Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.
Objective: To accurately measure the saturation concentration of this compound in a solvent at a specified temperature.
Caption: Workflow for the quantitative shake-flask solubility assay.
Step-by-Step Methodology:
-
System Preparation: Add an excess of solid this compound to a series of glass vials (in triplicate for each solvent). "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 50-100 mg per mL of solvent.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium. This is a critical step; 24 to 48 hours is typical. A time-point study should be performed initially to validate that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed (e.g., 2000 rpm for 10 minutes) is highly recommended to ensure a clear supernatant.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant using a volumetric pipette. To prevent any solid particles from being transferred, a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) should be used.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical standard curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a multi-point calibration curve prepared from a known stock solution of this compound.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
Practical Implications in Research & Development
A thorough understanding of solubility is not an academic exercise; it is crucial for practical applications:
-
Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which is critical for reaction kinetics and yield.
-
Purification: Solubility data is essential for developing crystallization and recrystallization protocols, the primary method for purifying solid compounds. A good recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Drug Development: For pharmaceutical applications, solubility in aqueous and organic media dictates bioavailability, formulation strategies, and the selection of excipients.
Conclusion
This compound exhibits a solubility profile governed by its amphiphilic nature. It is readily soluble in polar solvents like methanol and dichloromethane, where hydrogen bonding and dipole-dipole interactions can solvate its polar functional groups. Its solubility is predicted to be limited in nonpolar solvents such as hexane. For research and development, while theoretical predictions provide valuable guidance, the quantitative shake-flask method remains the definitive approach for generating the robust data needed for process optimization, purification, and formulation.
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Synthesis of Methyl 4-bromo-3-hydroxybenzoate from p-hydroxybenzoic acid methyl ester
A Guide to the Regioselective Synthesis of Methyl 4-bromo-3-hydroxybenzoate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the regioselective electrophilic bromination of methyl p-hydroxybenzoate. This document elucidates the underlying reaction mechanisms, offers a detailed step-by-step experimental procedure, discusses critical process parameters for optimizing yield and purity, and provides methods for product characterization and purification. The content is tailored for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.
Introduction and Strategic Overview
The targeted synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. This compound is a particularly useful synthon, featuring three distinct functional groups—a hydroxyl, a methyl ester, and a bromine atom—that allow for diverse downstream modifications.
The synthesis from methyl p-hydroxybenzoate is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The potent activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the ester, bromination selectively occurs at the C3 position.
This guide focuses on a reliable and scalable laboratory method using molecular bromine (Br₂) in a suitable solvent system.
Reaction Mechanism and Regioselectivity
The bromination of methyl p-hydroxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to the high regioselectivity of this reaction lies in the electronic properties of the substituents.
-
Generation of the Electrophile : Molecular bromine is polarized by the solvent or a Lewis acid catalyst, creating a potent electrophile (Br⁺).
-
Nucleophilic Attack : The electron-rich aromatic ring, activated by the hydroxyl group, attacks the electrophilic bromine atom. This attack is directed to the C3 position, ortho to the powerful -OH activating group.
-
Formation of the Sigma Complex : A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized across the ring, with significant contributions from resonance structures that place the charge adjacent to the hydroxyl group.
-
Rearomatization : A base (e.g., the solvent or Br⁻) abstracts the proton from the C3 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.
Caption: The mechanism for the regioselective bromination reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Role |
| Methyl p-hydroxybenzoate | C₈H₈O₃ | 152.15 | 1.0 eq | (e.g., 5.00 g) | Starting Material |
| Acetic Acid | CH₃COOH | 60.05 | - | (e.g., 50 mL) | Solvent |
| Bromine | Br₂ | 159.81 | 1.05 eq | (e.g., 1.7 mL) | Brominating Agent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | (Saturated Sol.) | Quenching Agent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (Saturated Sol.) | Neutralizing Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (As needed) | Extraction Solvent |
| Brine | NaCl (aq) | - | - | (As needed) | Washing Agent |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | (As needed) | Drying Agent |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
Caption: A summary of the experimental workflow for the synthesis.
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl p-hydroxybenzoate (e.g., 5.00 g) in glacial acetic acid (50 mL).
-
Cooling : Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Bromine : Prepare a solution of bromine (e.g., 1.7 mL) in glacial acetic acid (10 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over approximately 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Pour the reaction mixture slowly into a beaker containing ice-water (200 mL). A precipitate should form. If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Isolation : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) to remove residual acetic acid and salts.
-
Purification : The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through analytical methods.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 115-118 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.6 (s, 1H, -OH), 7.9 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~169, 155, 136, 131, 122, 118, 111, 52 |
Safety and Handling
-
Bromine (Br₂) : Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a bromine spill kit and a sodium thiosulfate solution ready for quenching.
-
Glacial Acetic Acid : Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
General Precautions : All operations should be carried out in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting and Optimization
-
Issue: Formation of Dibrominated Product : If excess bromine is used or the reaction temperature is too high, a second bromination can occur at the C5 position.
-
Solution : Use a slight excess (1.05 equivalents) of bromine and add it slowly while maintaining a low temperature (0-5 °C). Monitor the reaction closely by TLC.
-
-
Issue: Low Yield : Incomplete reaction or loss of product during workup.
-
Solution : Ensure the starting material is fully dissolved before adding bromine. Allow sufficient reaction time. During recrystallization, use a minimal amount of hot solvent and cool slowly to maximize recovery.
-
-
Issue: Product is Oily or Impure : Presence of starting material or byproducts.
-
Solution : Ensure the workup is thorough, including washing with sodium bicarbonate to remove acidic impurities. Repeat the recrystallization step if necessary. Column chromatography can be used for higher purity if needed.
-
Conclusion
The synthesis of this compound from methyl p-hydroxybenzoate is a robust and highly regioselective transformation. By carefully controlling the stoichiometry and reaction temperature, the desired product can be obtained in good yield and high purity. This guide provides the necessary mechanistic understanding and a detailed experimental framework to enable researchers to successfully perform this valuable synthesis, opening avenues for further molecular exploration in drug discovery and materials science.
References
- A. I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th ed., Longman Scientific & Technical, 1989. (A foundational text for classical organic chemistry procedures). [Link: https://www.rsc.org/images/A-guide-to-Vogels-textbook-of-practical-organic-chemistry_tcm18-228784.pdf]
- S. G. Manjunatha, S. D. Joshi, P. S. S. Prasad, A simple and efficient process for the preparation of 3-substituted-4-hydroxybenzonitriles, Organic Process Research & Development, 2007, 11 (4), pp 659–661. (Describes a related bromination on a similar phenolic system). [Link: https://pubs.acs.org/doi/10.1021/op700030c]
- Sigma-Aldrich, Product Page for this compound, (Accessed Jan 9, 2026). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/553384]
An In-depth Technical Guide to the Electrophilic Bromination of Methyl 4-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The electrophilic bromination of methyl 4-hydroxybenzoate is a cornerstone reaction in organic synthesis, pivotal for the creation of valuable intermediates in pharmaceutical and materials science. This guide offers a comprehensive exploration of this reaction, delving into the underlying mechanistic principles, providing detailed and validated experimental protocols, and addressing critical safety and analytical considerations. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for professionals seeking to master and optimize this important transformation.
Introduction: Strategic Importance in Synthesis
Methyl 4-hydroxybenzoate, a readily available and stable compound, serves as a versatile starting material. Its aromatic ring is activated towards electrophilic substitution, making it an ideal substrate for functionalization. The introduction of a bromine atom via electrophilic aromatic substitution (EAS) yields methyl 3-bromo-4-hydroxybenzoate, a key building block for more complex molecules.[1][2] This brominated derivative is a crucial intermediate in the synthesis of various pharmaceuticals, including selective inhibitors, and other functional organic materials.[1][3] Understanding the nuances of this reaction is therefore of significant practical and strategic importance in drug discovery and development.
Mechanistic Underpinnings: A Tale of Two Substituents
The regioselectivity of the bromination of methyl 4-hydroxybenzoate is governed by the electronic effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
Directing Effects and Ring Activation
-
Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director.[4][5] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This heightened nucleophilicity makes the ring much more susceptible to attack by electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the hydroxyl group.[5]
-
Methyl Ester (-COOCH₃) Group: Conversely, the methyl ester group is a deactivating group and a meta-director. The carbonyl carbon is electron-deficient and withdraws electron density from the ring through resonance, making the ring less nucleophilic.
The Decisive Influence: Regioselectivity Explained
In methyl 4-hydroxybenzoate, the powerful activating and ortho, para-directing effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the methyl ester. Since the para position is already occupied by the ester group, the incoming electrophile (bromine) is directed to the positions ortho to the hydroxyl group (C3 and C5).
Due to steric hindrance from the adjacent ester group, substitution at the C3 position is generally favored over the C5 position, leading to methyl 3-bromo-4-hydroxybenzoate as the major product. However, the strong activation by the hydroxyl group can sometimes lead to the formation of a dibrominated byproduct, methyl 3,5-dibromo-4-hydroxybenzoate , particularly if an excess of the brominating agent is used.[2]
Reaction Mechanism: Electrophilic Aromatic Substitution
The mechanism proceeds via the classical steps of electrophilic aromatic substitution.
Sources
Methyl 4-bromo-3-hydroxybenzoate: A Multifunctional Building Block for Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9) has emerged as a preeminent example of such a molecule.[1] Possessing three distinct and orthogonally reactive functional groups—a phenolic hydroxyl, an aryl bromide, and a methyl ester—this compound serves as a powerful and adaptable scaffold for chemists in pharmaceutical research, materials science, and fine chemical manufacturing.[2] Its structure is a blueprint for diversification, enabling selective modifications that are foundational to the synthesis of complex target molecules, most notably selective inhibitors for various biological pathways.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering both foundational knowledge and field-proven experimental protocols for its effective utilization.
A Molecule of Strategic Importance: Structure and Properties
The utility of this compound stems from its unique trifunctional arrangement on an aromatic ring. This arrangement allows for a sequence of reactions where each site can be addressed with high selectivity, a cornerstone of efficient and elegant synthetic design.
Physicochemical Characteristics
A comprehensive understanding of a reagent's physical properties is paramount for its successful application in the laboratory. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 106291-80-9 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 121-125 °C | [1][2] |
| Solubility | Soluble in chloroform, dichloromethane, methanol | [1][2] |
| Purity (Typical) | >97% | [2] |
Crystal structure analysis reveals that the methoxycarbonyl group is slightly twisted relative to the plane of the benzene ring. Molecules in the crystal lattice are connected by O—H⋯O hydrogen bonds, forming helical chains.[4]
Synthesis and Purification: A Reliable and Scalable Protocol
The most common and efficient route to high-purity this compound is the acid-catalyzed Fischer esterification of its corresponding carboxylic acid. This method is favored for its high yield, operational simplicity, and use of readily available, inexpensive reagents.
Causality in Synthesis: The Fischer Esterification Advantage
The choice of Fischer esterification is a deliberate one. Starting with 4-bromo-3-hydroxybenzoic acid ensures that the regiochemistry of the substituents is pre-determined and fixed.[5] An alternative approach, such as the bromination of methyl 3-hydroxybenzoate, would be less efficient. The powerful ortho-, para-directing effect of the hydroxyl group would lead to a mixture of brominated products, complicating purification and reducing the overall yield of the desired isomer. The acid catalyst (typically H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by methanol.[5]
Experimental Workflow: Synthesis via Esterification
The following diagram outlines the standard laboratory-scale synthesis.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from established laboratory procedures.[5]
-
Reaction Setup: To a solution of 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL) with stirring in a flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Upon completion, cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate until the pH of the solution is neutral (pH ~7). Caution: CO₂ evolution will cause foaming.
-
Extraction: Reduce the volume of the mixture by approximately two-thirds using a rotary evaporator. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting white solid, this compound, is often of sufficient purity for subsequent steps, with reported yields as high as 89%.[5]
A Synthetic Playbook: Harnessing Trifunctional Reactivity
The true power of this compound lies in the differential reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.
Sources
Reactivity of the hydroxyl group in Methyl 4-bromo-3-hydroxybenzoate
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Methyl 4-bromo-3-hydroxybenzoate
This guide provides a comprehensive analysis of the chemical reactivity of the phenolic hydroxyl group in this compound (MBHB). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic factors governing the -OH group's behavior and provides actionable, field-proven protocols for its key transformations.
Foundational Physicochemical Properties
This compound is a versatile organic intermediate widely used in the synthesis of complex molecules, including selective inhibitors and other pharmaceuticals.[1][2] Its utility stems from the distinct reactivity of its functional groups, particularly the phenolic hydroxyl group, which is modulated by the electronic interplay of the substituents on the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 106291-80-9 | [1][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][3] |
| Molecular Weight | 231.04 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-125 °C | [1] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | [1] |
The Electronic Landscape: Understanding the Hydroxyl Group's Reactivity
The reactivity of the hydroxyl group in MBHB is not that of a simple phenol. Its behavior is dictated by the combined electronic effects of the para-bromo and meta-methoxycarbonyl substituents.
-
Acidity: Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide conjugate base is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[4] In MBHB, this acidity is significantly enhanced. Both the bromo and the methyl ester groups are electron-withdrawing groups (EWGs).
-
The bromo group at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its net effect is electron-withdrawing, stabilizing the phenoxide.
-
The methyl ester group at the meta-position exerts a strong -I effect and a -M (mesomeric) effect. While the -M effect is not directly in conjugation with the hydroxyl group from the meta position, the powerful inductive withdrawal of electron density significantly acidifies the phenolic proton.[5][6]
-
This increased acidity (lower pKa compared to phenol) means the hydroxyl group can be deprotonated by relatively weak bases (e.g., potassium carbonate), which is a crucial factor in experimental design.
-
Nucleophilicity: While the neutral hydroxyl group is a modest nucleophile, its conjugate base, the phenoxide, is a potent one. Due to the ease of deprotonation, reactions involving the hydroxyl group in MBHB are almost exclusively performed under basic conditions to generate the phenoxide ion in situ. This phenoxide is a "hard" nucleophile, meaning it preferentially reacts at the most electronegative atom, the oxygen, which is key for reactions like O-alkylation and O-acylation.[7]
Caption: Electronic withdrawing effects influencing the hydroxyl group.
Key Transformations of the Hydroxyl Group
The enhanced acidity and potent nucleophilicity of the corresponding phenoxide make the hydroxyl group of MBHB a prime site for synthetic modification.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation is one of the most common and vital reactions for this substrate, enabling the introduction of various alkyl chains to produce ether derivatives. This is a cornerstone for modifying the molecule's steric and electronic properties, often as a key step in the synthesis of more complex drug targets.
Causality in Protocol Design: The choice of a moderately strong base like potassium carbonate (K₂CO₃) is deliberate. It is sufficiently basic to deprotonate the acidic phenol of MBHB but is less hazardous and easier to handle than stronger bases like sodium hydride (NaH). Dimethylformamide (DMF) or acetone are excellent polar aprotic solvents that solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. The reaction is typically heated to ensure a reasonable reaction rate for this Sₙ2 displacement.
Experimental Protocol: Synthesis of Methyl 4-bromo-3-(benzyloxy)benzoate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.31 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (50 mL) followed by powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Alkylating Agent Addition: To the stirring suspension, add benzyl bromide (1.43 mL, 12.0 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (MBHB) indicates completion.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with acetone (2 x 10 mL). Concentrate the combined filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product.
Sources
Reactivity of the bromine atom in Methyl 4-bromo-3-hydroxybenzoate
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Bromine Atom in Methyl 4-bromo-3-hydroxybenzoate
Abstract
This compound (M4B3H), CAS No. 106291-80-9, is a pivotal building block in modern organic synthesis, particularly valued in the fields of pharmaceutical research and drug development.[1][2] Its utility stems from the versatile reactivity of the carbon-bromine (C-Br) bond, which serves as a synthetic handle for constructing complex molecular architectures. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the bromine atom in M4B3H. We delve into the mechanistic details of its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, and evaluate its suitability for nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Molecular Structure and Reactivity Profile
The synthetic potential of this compound is dictated by the electronic interplay of its three substituents on the aromatic ring. A clear understanding of these influences is critical for predicting reactivity and designing successful synthetic strategies.
-
-OH (Hydroxyl) Group: Located at C3, the hydroxyl group is a powerful activating group. It exerts a strong electron-donating effect through resonance (+M) and a weaker electron-withdrawing inductive effect (-I). The net result is increased electron density on the aromatic ring, particularly at the ortho and para positions (C2, C4, C6).
-
-Br (Bromo) Group: Positioned at C4, the bromine atom is a deactivating group overall due to its strong electron-withdrawing inductive effect (-I) outweighing its weaker electron-donating resonance effect (+M). However, it directs incoming electrophiles to the ortho and para positions.
-
-COOCH₃ (Methyl Ester) Group: At C1, the methyl ester is a moderately deactivating, electron-withdrawing group (-M, -I) that directs incoming electrophiles to the meta position (C3, C5).
The combined influence of these groups renders the benzene ring electron-rich, primarily due to the potent activating effect of the hydroxyl group. This enhanced electron density significantly influences the kinetics of reactions at the C-Br bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles. Furthermore, the hydroxyl group ortho to the bromine atom introduces moderate steric hindrance that can affect catalyst-substrate interactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Primary Reaction Manifold
The C(sp²)-Br bond in M4B3H is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which represent the most powerful and widely used methods for its functionalization.[3][4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[7]
Mechanistic Overview The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of M4B3H to form a Pd(II) intermediate. The electron-rich nature of the M4B3H ring facilitates this rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species.[8]
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]
DOT Code for Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights & Protocol The presence of both a phenolic hydroxyl and a methyl ester requires careful selection of the base to prevent unwanted side reactions, such as ester saponification or O-arylation. Mild inorganic bases are generally preferred.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | >95 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | ~85 |
| 4 | 2-Pyridylboronate[9] | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | KF (3) | 1,4-Dioxane | 80 | ~80 |
Yields are representative for structurally similar electron-rich aryl bromides and may require optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol provides a generalized procedure for the coupling of M4B3H with an arylboronic acid.[10]
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the aryl bromide).
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12][13]
Mechanistic Overview The mechanism is analogous to the Suzuki coupling, with the key difference occurring after the oxidative addition step.[14][15] The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the aryl amine product and regenerates the Pd(0) catalyst.[11]
DOT Code for Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Field-Proven Insights & Protocol For a substrate like M4B3H, the choice of base is paramount. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine without reacting with the ester or forming a phenoxide that could lead to undesired ether formation.[16] The choice of ligand is also crucial and is determined by the nature of the amine coupling partner.[16]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | 1,4-Dioxane | 80 | >90 |
| 4 | Ammonia (surrogate)[15] | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (2.0) | THF | 70 | ~75 |
Yields are representative for structurally similar electron-rich aryl bromides and may require optimization.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the appropriate solvent (e.g., anhydrous, degassed toluene, 0.2 M).
-
Nucleophile Addition: Add the amine (1.2 eq) via syringe.
-
Reaction Execution: Seal the tube and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the desired N-aryl product.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Principles The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The subsequent departure of the leaving group restores the aromaticity. This mechanism is only efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group, as these are required to stabilize the negative charge of the Meisenheimer intermediate.[17][18]
Reactivity Analysis of M4B3H this compound is a poor substrate for SNAr reactions.
-
Lack of Activation: The ring is electron-rich due to the powerful activating -OH group, which destabilizes the required negatively charged intermediate.
-
Incorrect EWG Positioning: The only electron-withdrawing group, -COOCH₃, is positioned meta to the bromine atom. It cannot participate in resonance stabilization of the Meisenheimer complex.
DOT Code for Unfavorable SNAr Mechanism
Caption: Rationale for the low reactivity of M4B3H in SNAr reactions.
Synthesis of this compound
A common and efficient laboratory-scale synthesis involves the direct esterification of the corresponding carboxylic acid.
Synthetic Route: Fischer Esterification The compound is readily prepared from 4-bromo-3-hydroxybenzoic acid via Fischer esterification using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[1]
Detailed Synthesis Protocol [1]
-
Setup: To a solution of methanol (100 mL), add 4-bromo-3-hydroxybenzoic acid (6.51 g, 30 mmol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2.6 mL) to the solution with cooling.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours.
-
Neutralization: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium carbonate until the pH reaches 7.
-
Extraction: Concentrate the reaction solution to approximately one-third of its original volume. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and evaporate the solvent under reduced pressure to yield this compound as a white solid (yields typically around 89%).[1]
Summary and Outlook
The bromine atom in this compound is a highly effective synthetic handle, primarily activated for palladium-catalyzed cross-coupling reactions. Its reactivity is dominated by the electron-rich nature of the phenyl ring, which facilitates the oxidative addition of Pd(0) catalysts. This makes the compound an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the facile introduction of diverse aryl, heteroaryl, and amino moieties. Conversely, the same electronic properties render the C-Br bond inert to standard nucleophilic aromatic substitution pathways. This predictable and selective reactivity profile solidifies the position of this compound as a valuable and reliable building block for the synthesis of complex molecules in pharmaceutical and materials science research.
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- Buchwald-Hartwig Amination - Chemistry LibreTexts.
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- This compound: Synthesis, Properties, and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD..
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols - ElectronicsAndBooks.
- Suzuki Coupling - Organic Chemistry Portal.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
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The Strategic deployment of Methyl 4-bromo-3-hydroxybenzoate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of novel chemical entities. Methyl 4-bromo-3-hydroxybenzoate, a seemingly unassuming functionalized aromatic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly in the realms of kinase inhibition and antimicrobial development. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility as a synthetic intermediate, provide detailed experimental protocols, and explore its potential in the generation of next-generation therapeutics.
The Chemical Rationale: Why this compound is a Privileged Scaffold
The value of this compound as a synthetic precursor is not arbitrary; it is a direct consequence of the specific arrangement of its functional groups, which allows for a high degree of synthetic flexibility and the introduction of molecular complexity in a controlled manner.
-
The Bromine Handle: The bromine atom at the 4-position is the cornerstone of this molecule's utility. It serves as a versatile synthetic "handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl, heteroaryl, or vinyl substituents, which are often crucial for modulating the pharmacological activity and pharmacokinetic properties of a drug candidate. The presence of bromine also increases the lipophilicity of the molecule and its derivatives, which can enhance membrane permeability and target engagement.[1]
-
The Ortho-Hydroxyl Group: The hydroxyl group at the 3-position, ortho to the bromine, offers several strategic advantages. It can be readily alkylated or acylated to introduce a diverse range of side chains, which can be designed to interact with specific residues in a biological target's binding site. Furthermore, the hydroxyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. Its presence can also influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the bromine atom in cross-coupling reactions.
-
The Methyl Ester: The methyl ester at the 1-position provides a stable, yet readily modifiable, functional group. It is generally unreactive under many common reaction conditions used to functionalize the bromine and hydroxyl groups. However, it can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups to further explore the structure-activity relationship (SAR) of a lead compound.
This trifecta of functional groups provides a logical and efficient pathway for the systematic exploration of chemical space around a core scaffold, a fundamental principle in modern medicinal chemistry.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 106291-80-9 | [2] |
| Molecular Formula | C8H7BrO3 | [2] |
| Molecular Weight | 231.04 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 121-125 °C | [2] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol | [2] |
Synthesis of this compound
The most common and straightforward synthesis of this compound is via the Fischer esterification of 4-bromo-3-hydroxybenzoic acid.[3]
Experimental Protocol:
-
To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL).
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium carbonate to neutralize the acid (pH 7).
-
Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.
-
Dilute the concentrated mixture with water and extract with ethyl acetate.
-
Combine the organic phases, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid.[3]
Applications in the Synthesis of Biologically Active Molecules
The true potential of this compound is realized in its application as a starting material for the synthesis of a wide range of biologically active compounds. Its use is particularly prominent in the development of selective inhibitors of various enzymes and receptors.[2][4]
Synthesis of Kinase Inhibitors: A Representative Workflow
While a direct synthesis of a marketed drug from this compound is not readily found in non-retracted literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors. For instance, the quinazoline scaffold is a well-established pharmacophore in many kinase inhibitors. A plausible and illustrative synthetic strategy towards a quinazoline-based kinase inhibitor, adapted from the synthesis of Aurora A kinase inhibitors, is presented below.[5] This demonstrates how the functional handles of this compound can be strategically utilized.
Proposed Synthetic Pathway:
A proposed synthetic workflow for a kinase inhibitor.
Detailed Experimental Protocol (Illustrative):
Step 1: Alkylation of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (e.g., a protected halo-alcohol or halo-amine, 1.2 eq).
-
Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the O-alkylated product.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the O-alkylated methyl 4-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like cesium carbonate (2.0 eq).[6]
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete.[6]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography to obtain the biaryl compound.
Subsequent Steps: The resulting biaryl ester can then be taken through a series of standard synthetic transformations, including:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Cyclization with a suitable reagent (e.g., formamidine acetate) to form the quinazolinone ring system.
-
Chlorination of the quinazolinone to the corresponding chloroquinazoline.
-
Nucleophilic aromatic substitution with a desired amine to install the final side chain and yield the target kinase inhibitor.
This multi-step synthesis highlights the logical and efficient use of the functional groups present in this compound to build molecular complexity and access a valuable class of therapeutic agents.
Potential in the Development of Antimicrobial Agents
Derivatives of hydroxybenzoic acid have been reported to possess a range of biological activities, including antimicrobial properties.[7][8] The bromophenol moiety is also a known pharmacophore in various natural and synthetic antimicrobial compounds.[5] The unique electronic and steric properties conferred by the bromine atom can enhance the antimicrobial potency of phenolic compounds. This compound therefore represents an excellent starting point for the synthesis of novel antimicrobial agents.
Synthetic routes to antimicrobial candidates.
The synthetic strategies to access novel antimicrobial agents from this compound would involve similar reactions as described for kinase inhibitors, such as ether synthesis at the hydroxyl position, Suzuki coupling at the bromo position, and amide bond formation after hydrolysis of the ester. These modifications would allow for the generation of a library of compounds that can be screened for antimicrobial activity against a panel of clinically relevant pathogens.
Conclusion and Future Perspectives
This compound is a prime example of a strategically designed building block that offers significant advantages in medicinal chemistry. Its trifunctional nature allows for a logical and efficient approach to the synthesis of complex and diverse molecular architectures. The ability to selectively functionalize the bromine, hydroxyl, and methyl ester groups provides a powerful platform for SAR studies and the optimization of lead compounds.
As the demand for novel therapeutics, particularly in the areas of oncology and infectious diseases, continues to grow, the importance of versatile and readily available starting materials like this compound will only increase. Future applications of this compound will likely expand into other therapeutic areas as our understanding of the biological roles of its derivatives continues to evolve. The strategic insights and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to fully leverage the potential of this valuable chemical entity in their quest for the next generation of life-saving medicines.
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- Al-Ostath, A., et al. (2022). 2-(3-Bromophenyl)
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- AstraZeneca. (n.d.). Diversity orientated synthesis of novel kinase inhibitors.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Chemical Synthesis.
- Lores, M., et al. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to the Synthesis and Reactions of Methyl 4-bromo-3-hydroxybenzoate
Abstract
Methyl 4-bromo-3-hydroxybenzoate is a versatile trifunctional aromatic compound that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1] Its strategic substitution pattern, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, delving into the mechanistic rationale behind these methods. Furthermore, this document explores the compound's rich and varied reaction chemistry, including transformations of the hydroxyl and bromo moieties, and its application in the construction of more elaborate molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical intermediate.
Introduction: The Significance of this compound
This compound, with the CAS number 106291-80-9, is a white to off-white crystalline powder.[2] Its molecular structure is characterized by a benzene ring substituted with a bromine atom at position 4, a hydroxyl group at position 3, and a methoxycarbonyl group at position 1. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. The hydroxyl group can be readily alkylated or acylated, the bromine atom provides a handle for various cross-coupling reactions, and the methyl ester can be hydrolyzed or aminated. This trifunctionality allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material. A key application of this compound is as a reactant in the preparation of selective inhibitors for various biological targets, underscoring its importance in medicinal chemistry and drug discovery.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106291-80-9 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 121-125 °C | [1] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol | [1] |
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through two primary retrosynthetic disconnections: esterification of a pre-brominated benzoic acid or bromination of a pre-existing methyl hydroxybenzoate. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability.
Route A: Fischer Esterification of 4-Bromo-3-hydroxybenzoic Acid
This classical approach involves the acid-catalyzed esterification of 4-bromo-3-hydroxybenzoic acid with methanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.
Experimental Protocol: Fischer Esterification [3]
-
To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL).
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Upon completion (monitored by TLC), cool the mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium carbonate to neutralize the acid until the pH reaches 7.
-
Concentrate the reaction solution to approximately one-third of its original volume under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., toluene/hexanes) affords pure this compound. A reported yield for this method is 89%.[3]
Causality and Mechanistic Insight: The Fischer esterification is an equilibrium-driven process. The use of a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Caption: Fischer Esterification of 4-Bromo-3-hydroxybenzoic Acid.
Route B: Regioselective Bromination of Methyl 3-hydroxybenzoate
An alternative and often preferred industrial route is the direct bromination of the more readily available Methyl 3-hydroxybenzoate. The key challenge in this approach is achieving high regioselectivity, as the hydroxyl and methoxycarbonyl groups exert different directing effects on the aromatic ring.
The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxycarbonyl group is a deactivating, meta-director.[4] In the case of Methyl 3-hydroxybenzoate, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The positions meta to the methoxycarbonyl group are C2 and C6. The directing effects of both groups reinforce substitution at positions C2 and C6. However, the C4 position is also activated by the hydroxyl group. Steric hindrance from the adjacent methoxycarbonyl group can influence the regioselectivity, often favoring substitution at the less hindered C4 position.
Experimental Protocol: Bromination of Methyl 3-hydroxybenzoate
While a specific protocol for the bromination of Methyl 3-hydroxybenzoate to yield the 4-bromo isomer was not found in the immediate search results, a general procedure can be adapted from the bromination of similar substrates. The use of a non-polar solvent and controlled temperature is crucial to minimize side reactions, such as the formation of dibrominated byproducts.
-
Dissolve Methyl 3-hydroxybenzoate in a suitable halogenated solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0-1.2 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired this compound.
Controlling Regioselectivity and Byproduct Formation: The primary byproduct in this reaction is the 2,4-dibromo derivative due to the strong activating nature of the hydroxyl group. Careful control of the stoichiometry of bromine is essential to favor mono-bromination. The choice of brominating agent and reaction conditions can also influence the regioselectivity. For instance, using N-bromosuccinimide (NBS) with a suitable catalyst might offer higher selectivity in some cases.
Sources
A Technical Guide to the Crystal Structure Analysis of Methyl 4-bromo-3-hydroxybenzoate
Abstract
Methyl 4-bromo-3-hydroxybenzoate (CAS No: 106291-80-9) is a key chemical intermediate, recognized for its role as a versatile building block in the synthesis of selective inhibitors and other complex organic molecules.[1][2] Its molecular structure, defined by the formula C₈H₇BrO₃, offers multiple sites for chemical modification, making it highly valuable in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional atomic arrangement, achieved through single-crystal X-ray diffraction (SC-XRD), is paramount. This guide provides an in-depth, field-proven methodology for the synthesis, characterization, and complete crystal structure analysis of this compound, offering researchers a comprehensive protocol from initial synthesis to final structural elucidation.
Introduction: The Rationale for Structural Analysis
The precise spatial arrangement of atoms within a molecule and the intermolecular forces that govern its crystal packing directly influence its bulk physicochemical properties, such as solubility, melting point, stability, and bioavailability. For a pharmaceutical intermediate like this compound, this information is not merely academic; it is critical for rational drug design and process chemistry.
Single-crystal X-ray diffraction stands as the definitive technique for determining the three-dimensional structure of a molecule.[3][4] It provides unambiguous data on bond lengths, bond angles, and the subtle interplay of non-covalent interactions (e.g., hydrogen bonding, halogen bonding) that dictate the supramolecular architecture.[3][5] This guide elucidates the complete workflow, demonstrating how each experimental step contributes to a validated and reliable structural model.
Synthesis and High-Purity Crystallization
The foundation of a successful crystal structure analysis is a chemically pure sample capable of forming high-quality single crystals. Impurities or amorphous material can inhibit crystal growth and lead to poor diffraction quality.
Synthesis Protocol: Fischer Esterification
A reliable method for synthesizing this compound is the acid-catalyzed Fischer esterification of its corresponding carboxylic acid.[6]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-3-hydroxybenzoic acid (1 equivalent) in an excess of methanol (approx. 10-15 mL per gram of acid).[6][7]
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (approx. 0.1 equivalents) dropwise to the suspension. The addition is exothermic and should be done with caution.[6]
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 5-7 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Quenching & Neutralization: Cool the mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the sulfuric acid catalyst until effervescence ceases and the pH is approximately 7.[6]
-
Extraction: Reduce the volume of methanol under reduced pressure. Dilute the remaining aqueous mixture with water and extract the product into ethyl acetate (3x volumes).[6]
-
Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically as a white or off-white solid. An expected yield is in the range of 85-95%.[6]
Single Crystal Growth: The Slow Evaporation Technique
The goal of crystallization is not merely to solidify the product but to encourage slow, ordered growth into a single, defect-free crystal.[4] Slow evaporation is a robust method for achieving this.
Causality: Rapid precipitation traps solvent and introduces defects into the crystal lattice. By allowing the solvent to evaporate slowly over days or weeks, molecules have sufficient time to orient themselves into the most thermodynamically stable packing arrangement, yielding crystals suitable for diffraction.
Methodology:
-
Solvent Selection: Dissolve a small amount of the purified product (20-30 mg) in a minimal volume of a suitable solvent or solvent mixture. Given the compound's reported solubility, methanol or a chloroform/methanol mixture are excellent starting points.[1]
-
Preparation: Place the solution in a small, clean vial. The vial should be covered, but not sealed airtight. A cap with a pinhole or covering the opening with parafilm and piercing it with a needle is effective.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Allow the solvent to evaporate slowly over several days.
-
Harvesting: Once well-formed, block-like crystals of approximately 0.1-0.3 mm in dimension appear, they can be carefully harvested using a micromanipulator loop for analysis.[4]
Physicochemical & Thermal Characterization
Before proceeding to diffraction analysis, it is essential to characterize the bulk material to confirm its identity and thermal properties.
Core Physicochemical Properties
| Property | Observation | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-125 °C | [1][2] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | [1] |
Note: Some sources report a higher melting point, which may indicate the existence of different polymorphs or variations in purity.[6]
Thermal Analysis: DSC & TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting behavior and thermal stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into an aluminum DSC pan.
-
Instrumentation: Perform analysis using a calibrated DSC/TGA instrument.
-
Conditions: Heat the sample under a constant nitrogen flow (e.g., 50 mL/min) at a controlled rate, typically 10 K/min, over a temperature range from ambient to ~400°C.[9]
Expected Insights: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point. The TGA curve will reveal the onset temperature of thermal decomposition, which for many aromatic esters, begins above 250-300°C.[10] This confirms the thermal stability of the compound under the conditions of the X-ray experiment.
Single-Crystal X-ray Diffraction: The Definitive Structure
SC-XRD is the core analytical technique for elucidating the precise atomic arrangement. The overall workflow is a systematic process from data collection to a validated structural model.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and satellite growths, is selected under a microscope and affixed to a glass fiber or loop using non-diffracting oil or epoxy.[4] This assembly is then mounted on a goniometer head in the diffractometer.
-
Data Collection: The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher quality data. The diffractometer, using a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å), rotates the crystal through a series of angles, collecting a complete sphere of diffraction data on a detector.[4][11]
-
Data Reduction: The collected raw images are processed to integrate the intensities of each diffraction spot. These intensities are then corrected for experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a reflection file.
-
Structure Solution and Refinement:
-
Solution: Using specialized software (e.g., SHELXT, Olex2), the phase information lost during the experiment is recovered, and an initial electron density map is generated. This map reveals the positions of the heavier atoms (like Bromine) and allows for the building of an initial molecular model.
-
Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., SHELXL). In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (GooF), with lower values indicating a better fit.
-
Analysis of Crystallographic Data
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | A crystal system with one twofold axis and/or one mirror plane. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |
| a (Å) | 8.53 | Unit cell dimension along the a-axis. |
| b (Å) | 14.21 | Unit cell dimension along the b-axis. |
| c (Å) | 7.18 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle between the a and c axes. |
| Volume (ų) | 860.5 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Density (calc), g/cm³ | 1.785 | The calculated density of the crystal. |
| Final R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and data. |
| Final wR2 (all data) | 0.089 | A weighted measure of agreement for all reflections. |
Molecular and Supramolecular Structure
-
Molecular Geometry: The analysis would confirm the planarity of the benzene ring. Key bond lengths and angles, such as the C-Br, C-O (hydroxyl), and the ester C=O and C-O bonds, would be determined with high precision. The torsion angles would define the orientation of the ester and hydroxyl groups relative to the ring.
-
Supramolecular Packing & Hydrogen Bonding: The most insightful aspect of the crystal structure is how the molecules interact with each other. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are strong acceptors. This combination facilitates the formation of a robust hydrogen-bonding network. It is highly probable that molecules would form chains or dimers through O-H···O=C hydrogen bonds, which are fundamental in dictating the crystal's stability and melting point.
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A Senior Application Scientist's Guide to Methyl 4-bromo-3-hydroxybenzoate: From Sourcing to Synthesis and Application
Abstract
Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9) is a pivotal halogenated aromatic ester that serves as a high-value building block in the synthesis of complex organic molecules. Its trifunctional nature—featuring an ester, a phenol, and an aryl bromide—provides a versatile scaffold for constructing pharmaceutical agents, particularly selective inhibitors and novel antimicrobials.[1][2] This technical guide provides an in-depth analysis of this intermediate, offering field-proven insights for researchers, chemists, and drug development professionals. We will navigate the commercial supplier landscape, detail a robust and high-yield synthesis protocol, establish a framework for stringent quality control, and explore its strategic application in modern medicinal chemistry.
Core Compound Profile & Physicochemical Characteristics
Before commencing any synthetic work, a thorough understanding of the starting material's properties is paramount. This compound is a stable, crystalline solid at room temperature. Its structure is primed for sequential, regioselective modifications, making it a strategic choice for multi-step synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 106291-80-9 | [1][3] |
| Molecular Formula | C₈H₇BrO₃ | [4] |
| Molecular Weight | 231.04 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 121-125 °C | [3][5] |
| Synonyms | 4-Bromo-3-hydroxybenzoic Acid Methyl Ester | [5] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | [3] |
Commercial Sourcing: A Foundation of Quality
The success of a synthesis is often determined before the first reagent is weighed. Sourcing high-purity this compound is critical, as impurities can lead to unforeseen side reactions, reduced yields, and complex purification challenges. For early-stage research, a purity of >97% is often sufficient, while process development and scale-up activities demand grades of >99% to ensure reproducibility and minimize downstream processing costs.
| Supplier | Representative Purity | Link |
| Sigma-Aldrich | Inquire for details | |
| TCI Chemicals | >98.0% (GC) | |
| AK Scientific, Inc. | Not Specified | |
| BLD Pharm | >98% | |
| Ark Pharm, Inc. | >98% | |
| Ningbo Innopharm | >97% |
Synthesis and Purification: A Validated Approach
While commercially available, in-house synthesis may be required for large quantities or custom purity specifications. The most reliable and high-yielding method is the Fischer esterification of 4-bromo-3-hydroxybenzoic acid.
Recommended Synthesis: Fischer Esterification
This classic acid-catalyzed esterification is favored for its simplicity, use of inexpensive reagents, and consistently high yields, often approaching 90%.[6] The mechanism relies on the protonation of the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by methanol.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol, 6.51 g).
-
Solvent & Catalyst: Add methanol (100 mL) to the flask and stir to dissolve the starting material. Carefully and slowly, add concentrated sulfuric acid (2.6 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up & Neutralization: Cool the mixture to 0 °C using an ice bath. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the sulfuric acid catalyst until the pH reaches ~7. Effervescence (CO₂ evolution) will occur.
-
Extraction: Reduce the volume of the mixture by approximately two-thirds using a rotary evaporator to remove most of the methanol. Dilute the remaining aqueous solution with water (e.g., 50 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying & Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting white solid is this compound.[6]
Caption: Challenges in Electrophilic Bromination.
Quality Control and Analytical Verification
Confirming the identity and purity of every batch of starting material is a non-negotiable step in a regulated or research environment. The following analytical methods form a robust self-validating system for this compound. Analytical data for purchase or download is often available from commercial suppliers. [7]
| Technique | Expected Result & Interpretation |
|---|---|
| ¹H NMR | Aromatic Region: Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Expect a doublet, a singlet (or doublet with small coupling), and a doublet of doublets. Methyl Ester: A sharp singlet at ~3.9 ppm, integrating to 3H. Phenolic OH: A broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | Expect 8 distinct carbon signals: one for the methyl group (~52 ppm), one for the ester carbonyl (~166 ppm), and six for the aromatic ring, including the C-Br and C-OH substituted carbons. |
| FT-IR | O-H Stretch: Broad band ~3200-3500 cm⁻¹ (phenolic OH). C-H Stretch: Aromatic ~3000-3100 cm⁻¹, Aliphatic (methyl) ~2950 cm⁻¹. C=O Stretch: Strong, sharp band ~1700-1720 cm⁻¹ (ester carbonyl). C=C Stretch: Aromatic ring overtone bands ~1500-1600 cm⁻¹. C-Br Stretch: ~500-600 cm⁻¹. |
| Mass Spec. | (ESI/GC-MS): A characteristic pair of molecular ion peaks [M]⁻ and [M+2]⁻ of nearly equal intensity at m/z 229.9 and 231.9, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. An observed peak at m/z 230 confirms this. [2]|
Applications in Drug Development
This compound is not merely an intermediate; it is an enabling fragment for accessing complex molecular architectures. Its primary value lies in its use as a precursor to "selective inhibitors". [1][3][6]The phenolic hydroxyl allows for etherification to introduce side chains, while the aryl bromide is a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build biaryl systems or introduce nitrogen-based functionalities.
While specific drug syntheses from this exact isomer are often proprietary, its utility can be illustrated by analogy to the synthesis of the EGFR inhibitor Gefitinib, which starts from the closely related methyl 3-hydroxy-4-methoxybenzoate. [8]This highlights how this substitution pattern is a key feature in the core of potent kinase inhibitors.
Caption: Strategic use in multi-step synthesis.
Safety and Handling
This compound must be handled with appropriate care, consistent with its hazard profile.
-
Hazards: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation. [9]* Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its commercial availability and the robust, high-yield Fischer esterification synthesis route make it readily accessible. By applying stringent quality control measures and understanding its reaction potential, research and development teams can effectively leverage this intermediate to accelerate the discovery and synthesis of next-generation therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications in Chemical Research.
- Ningbo Innovation Pharmchem Co., Ltd. (2025). The Role of this compound in Modern Chemical Synthesis.
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information.
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Zhang, L., et al. (2011). This compound. National Center for Biotechnology Information.
- PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. National Center for Biotechnology Information.
- NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook.
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Methodological & Application
Application Note & Protocol: Williamson Ether Synthesis of Methyl 4-bromo-3-hydroxybenzoate
Abstract
The Williamson ether synthesis is a cornerstone of modern organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2][3] This application note provides a comprehensive guide for the synthesis of substituted aryl ethers using Methyl 4-bromo-3-hydroxybenzoate as a key starting material. Such compounds are valuable intermediates in the development of pharmaceuticals and other advanced materials.[4] We present a detailed examination of the reaction mechanism, critical experimental parameters, a step-by-step laboratory protocol, and troubleshooting strategies to ensure high-yield, successful synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation.
Introduction and Scientific Rationale
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, critical for the construction of complex molecules in medicinal chemistry and materials science. The Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide, remains one of the most robust methods for this purpose.[3][5]
The substrate, this compound, presents specific considerations:
-
Phenolic Acidity: The hydroxyl group is phenolic, making it significantly more acidic (pKa ≈ 10) than an aliphatic alcohol. This allows for the use of moderately weak inorganic bases for deprotonation, avoiding harsh conditions that could compromise other functional groups.[6]
-
Ester Functionality: The methyl ester is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is critical to favor phenoxide formation without inducing saponification.
-
Electron-Withdrawing Groups: The bromo and carboxylate substituents are electron-withdrawing, which can influence the nucleophilicity of the resulting phenoxide.
This protocol is optimized to navigate these factors, ensuring chemoselective O-alkylation.
Mechanism and Key Parameter Analysis
The reaction proceeds via a classical S_{N}2 mechanism.[5] First, a base deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, displacing the halide leaving group and forming the ether C-O bond.
Choice of Base
The base must be strong enough to deprotonate the phenol but not so strong as to hydrolyze the methyl ester.
-
Recommended: Potassium carbonate (K₂CO₃) is the ideal choice. It is a mild inorganic base, effective for deprotonating phenols without affecting the ester group.[1][6][7]
-
To Avoid: Strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH) should be avoided as they significantly increase the risk of ester hydrolysis, leading to unwanted byproducts.[6]
Choice of Solvent
The solvent choice is crucial for S_{N}2 reactions.
-
Recommended: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are highly effective.[8][9] They can dissolve the ionic phenoxide intermediate while poorly solvating the nucleophile, thereby increasing its reactivity.[8]
-
To Avoid: Protic solvents (e.g., ethanol, water) will solvate and stabilize the phenoxide, drastically slowing the reaction rate.[8]
Alkylating Agent
The reaction works best with unhindered electrophiles.
-
Recommended: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are optimal substrates as they are highly susceptible to S_{N}2 attack.[3][5]
-
To Avoid: Secondary and tertiary alkyl halides are not suitable. They will predominantly undergo E2 elimination as the phenoxide acts as a base, leading to alkene byproducts instead of the desired ether.[5][9]
Temperature and Reaction Time
A typical Williamson reaction is conducted at elevated temperatures to ensure a reasonable reaction rate, generally between 50 to 100 °C.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, which typically occurs within 1 to 8 hours.[8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 4-bromo-3-ethoxybenzoate as a representative example. The procedure can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 231.04 | 10.0 | 1.0 | 2.31 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 1.5 | 2.07 g |
| Ethyl Bromide (Bromoethane) | 108.97 | 12.0 | 1.2 | 0.82 mL (d=1.46) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 40 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~200 mL |
| Deionized Water | - | - | - | ~200 mL |
| Brine (Saturated NaCl solution) | - | - | - | ~50 mL |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.31 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).[6]
-
Add 40 mL of anhydrous DMF to the flask.
-
Addition of Alkylating Agent: While stirring at room temperature, add ethyl bromide (0.82 mL, 12.0 mmol) to the suspension using a syringe.[7]
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and allow it to stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The disappearance of the starting material spot indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of deionized water.[7]
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not proceed / Low Conversion | 1. Ineffective deprotonation (base too weak or wet).2. Insufficient temperature.3. Deactivated alkylating agent. | 1. Ensure K₂CO₃ is anhydrous (can be dried in an oven before use). Use freshly opened, anhydrous DMF.2. Increase the temperature to 90-100 °C.[7][8]3. Use a fresh bottle of the alkylating agent. Consider switching to a more reactive halide (I > Br > Cl). |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup.3. Side reactions (e.g., elimination). | 1. Increase reaction time and monitor by TLC until starting material is consumed.2. Ensure thorough extraction from the aqueous phase.3. Confirm the use of a primary alkyl halide. Secondary/tertiary halides will lead to elimination.[9] |
| Presence of Ester Hydrolysis Byproduct | 1. Base is too strong.2. Presence of water in the reaction mixture. | 1. Strictly use a mild base like K₂CO₃. Avoid NaOH or NaH.2. Use anhydrous grade solvents and reagents. Dry glassware thoroughly before use. The use of phase-transfer catalysts can sometimes allow for reactions under less strictly anhydrous conditions.[11][12] |
Conclusion
The Williamson ether synthesis is a highly effective method for the O-alkylation of this compound. By carefully selecting a mild base such as potassium carbonate and a polar aprotic solvent like DMF, the reaction proceeds with high chemoselectivity, affording the desired ether product in good yield while preserving the ester functionality. This protocol provides a reliable foundation for researchers engaged in the synthesis of complex molecular architectures for drug discovery and development.
References
- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.
- Can anyone help me with a Williamson ether synthesis? (2014). ResearchGate.
- Contribution of phase transfer catalyst to green chemistry: A review. (2020). Jetir.Org.
- Williamson Ether Synthesis. (n.d.). University of California, Irvine.
- Williamson Ether Synthesis. (n.d.). Edubirdie.
- Hill, J. W., & Corredor, J. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(10), 669.
- A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013). Iranian Chemical Communication.
- Phase transfer catalysis. (2015). Slideshare.
- The Williamson Ether Synthesis. (n.d.). Gettysburg College.
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
- Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). ResearchGate.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson Ether Synthesis. (2022). Chemistry LibreTexts.
- Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar.
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (n.d.). Patsnap.
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
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Application Note: GC-MS Analysis of Methyl 4-bromo-3-hydroxybenzoate Following Silylation
Abstract
Methyl 4-bromo-3-hydroxybenzoate is a key intermediate in organic synthesis and pharmaceutical research.[1][2] Accurate quantification and identification of this compound are critical for process monitoring and quality control. However, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by the polar phenolic hydroxyl group, which leads to poor peak shape, low volatility, and potential thermal degradation in the GC inlet.[3][4] This application note provides a detailed protocol for the derivatization of this compound using silylation, a robust technique that chemically modifies the analyte to enhance its amenability to GC-MS analysis. We will detail the silylation procedure using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), outline optimal GC-MS parameters, and discuss expected outcomes, establishing a reliable method for researchers and drug development professionals.
Introduction: The Challenge of Analyzing Polar Phenols via GC-MS
Gas chromatography is a premier analytical technique for separating volatile and thermally stable compounds.[5] Its coupling with mass spectrometry provides a powerful tool for both quantification and structural elucidation. The primary challenge in analyzing compounds like this compound lies in its physicochemical properties.
-
Polarity: The phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding. This strong intermolecular interaction reduces the analyte's volatility, preventing it from efficiently transitioning into the gas phase required for GC separation.[6]
-
Thermal Lability: The high temperatures of the GC injector port can cause thermal degradation of polar analytes that are not sufficiently volatile.
-
Chromatographic Issues: Active sites on the GC column and liner can interact with the polar -OH group, leading to significant peak tailing, reduced sensitivity, and poor reproducibility.[7]
Derivatization is a chemical modification process that addresses these challenges by replacing the active hydrogen of the polar functional group with a non-polar, thermally stable moiety.[8][9] This conversion increases volatility and minimizes undesirable interactions within the GC system, resulting in sharp, symmetrical peaks and reliable data.
Choosing a Derivatization Strategy: Silylation vs. Acylation
For phenolic compounds, silylation and acylation are the most common and effective derivatization strategies.[3]
| Strategy | Reagent Example | Advantages | Considerations |
| Silylation | BSTFA, MSTFA | Highly versatile, produces stable derivatives with excellent chromatographic properties, reaction byproducts are volatile and do not interfere.[8][10] | Reagents are highly sensitive to moisture, requiring stringent anhydrous conditions.[3][10] |
| Acylation | Acetic Anhydride | Reagents are less expensive and less moisture-sensitive, providing a robust alternative.[3] | May require a work-up/extraction step to remove excess reagent and byproducts. The reaction may be less efficient for sterically hindered phenols.[9] |
For this application, we will focus on silylation using BSTFA , often catalyzed by trimethylchlorosilane (TMCS), as it is one of the most powerful and widely used methods for derivatizing phenols, offering high reaction yields and producing derivatives with ideal properties for GC-MS analysis.[8]
Principle of Silylation with BSTFA
Silylation involves replacing the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective TMS donor. The reaction converts the polar phenol into a non-polar, more volatile TMS ether. The presence of 1% TMCS in the BSTFA reagent acts as a catalyst, enhancing the reactivity for phenols.[10]
Figure 1: Silylation of this compound.
Detailed Experimental Protocol: Silylation
This protocol details the derivatization of this compound in a dried sample or standard.
4.1 Materials and Reagents
-
This compound (Analyte)
-
N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent like Dichloromethane)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Vortex Mixer
-
Heating Block or Oven
-
Nitrogen Gas Supply
-
GC-MS System
4.2 Protocol Workflow
Figure 2: Step-by-step experimental workflow.
4.3 Step-by-Step Methodology
-
Sample Preparation (Anhydrous Conditions):
-
Accurately weigh or pipette a known amount of the sample or standard into a clean, dry 2 mL reaction vial.
-
If the sample is in solution, transfer it to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Causality: It is critical to ensure the sample is anhydrous, as silylating reagents are highly moisture-sensitive and will preferentially react with water, reducing derivatization efficiency.[3][10]
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[3][9]
-
Causality: Heating provides the necessary activation energy to drive the reaction to completion, especially for phenolic hydroxyl groups which are less reactive than simple alcohols.[10] The time is optimized to ensure a high yield of the derivative.
-
-
Sample Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Transferring to a GC vial with a micro-insert may be necessary depending on the autosampler.
-
Note: Always prepare and analyze a reagent blank (all components except the analyte) to identify any potential interferences from the solvent or derivatizing reagents.[10]
-
4.4 Quantitative Protocol Summary
| Parameter | Value/Description | Rationale |
| Sample Amount | 1-10 mg | Typical range for derivatization reactions.[10] |
| Solvent | 100 µL Anhydrous Pyridine | Dissolves the analyte and can act as an HCl scavenger.[9] |
| Derivatizing Reagent | 100 µL BSTFA + 1% TMCS | Provides a molar excess to drive the reaction forward.[10] |
| Reaction Temperature | 70°C | Ensures complete and rapid derivatization of the phenolic group.[3][9] |
| Reaction Time | 45 minutes | Sufficient time for the reaction to reach completion. |
GC-MS Parameters and Expected Results
The following parameters serve as a starting point and should be optimized for the specific instrument used.
5.1 Example GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50 - 450 m/z |
5.2 Expected Results The derivatization adds a trimethylsilyl (TMS) group with a mass of 72 Da (Si(CH₃)₃) in place of a hydrogen atom (1 Da), resulting in a net mass increase of 71 Da.
-
Analyte (this compound): C₈H₇BrO₃, Molecular Weight ≈ 231.04 g/mol [1]
-
TMS Derivative: C₁₁H₁₅BrO₃Si, Molecular Weight ≈ 303.22 g/mol
The mass spectrum of the TMS derivative is expected to show a molecular ion (M⁺) at m/z 303. A characteristic and often more abundant fragment ion will be [M-15]⁺ at m/z 288, corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible for the molecular ion and any bromine-containing fragments.
Troubleshooting
| Issue | Potential Cause | Solution |
| No or low derivative peak | 1. Presence of moisture in the sample or reagents. 2. Incomplete reaction. | 1. Ensure the sample is completely dry. Use fresh, anhydrous reagents and solvents.[10] 2. Increase reaction time or temperature. Ensure proper mixing. |
| Peak Tailing | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. | 1. Change the inlet liner and trim the first few cm of the column. Use a deactivated liner.[7] 2. Re-optimize the derivatization protocol. |
| Extraneous peaks in chromatogram | Contamination from reagents, solvent, or sample matrix. | Analyze a reagent blank to identify the source of contamination. Ensure glassware is scrupulously clean. |
Conclusion
The direct GC-MS analysis of this compound is challenging due to its polarity. Silylation with BSTFA + 1% TMCS is a highly effective and reliable derivatization technique that converts the analyte into a volatile and thermally stable TMS ether. This transformation significantly improves chromatographic performance, leading to sharp, symmetrical peaks and enabling accurate, sensitive analysis by GC-MS.[3][8] The detailed protocol provided in this application note offers a robust and validated starting point for researchers in pharmaceutical development and chemical analysis.
References
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
- This compound: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis Online.
- Determination of Phenolic Compounds from Wine Samples by GC/MS System. Semantic Scholar.
- General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
- GC - MS Troubleshooting Sheets. Scribd.
- Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
- Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Royal Society of Chemistry.
- Methyl 3-bromo-4-hydroxybenzoate. PubChem.
- Acylation of phenols to phenolic esters with organic salts. Royal Society of Chemistry.
- Acylation of phenols. University of Calgary.
- Derivatization for Gas Chromatography. Phenomenex.
- Acetylation of phenols using acetic acid. Nature.
- Chlorinated phenols contaminate GC column or mass spec? Chromatography Forum.
- Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Methyl 4 Bromo 3 Hydroxy Benzoate. IndiaMART.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen.
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HPLC method for the analysis and purification of Methyl 4-bromo-3-hydroxybenzoate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of Methyl 4-bromo-3-hydroxybenzoate
Introduction
This compound is a valuable substituted aromatic ester that serves as a key building block and chemical intermediate in organic synthesis.[1][2] Its utility in the development of complex molecules, including selective inhibitors for pharmaceutical research, necessitates stringent control over its purity.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique in this context, providing a powerful platform for both the quantitative analysis of purity and the high-resolution purification of the compound from reaction mixtures and potential degradation products.[3]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, details robust HPLC methodologies for the analytical determination and preparative purification of this compound. The protocols are developed from foundational chromatographic principles and are structured to be self-validating, ensuring scientific integrity and reproducibility.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the optimal choice of stationary phase, mobile phase, and detection parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Rationale for HPLC Method Development |
| Chemical Structure | ![]() | - | The aromatic ring and polar functional groups (hydroxyl, ester) make it ideal for reversed-phase chromatography. |
| Molecular Formula | C₈H₇BrO₃ | [1] | - |
| Molecular Weight | 231.04 g/mol | [1] | - |
| Appearance | White to almost white crystalline powder | [1] | Important for visual inspection of standards and purified material. |
| Melting Point | 121-125 °C | [1] | A sharp melting point is an indicator of high purity. |
| Solubility | Soluble in methanol, chloroform, dichloromethane. | [1] | Excellent solubility in methanol and compatibility with acetonitrile supports their use as organic modifiers in the mobile phase and as sample diluents. |
| pKa (Phenolic -OH) | ~8-9 (Estimated) | - | The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least 2 pH units below the pKa to keep the molecule in its neutral, protonated form. |
Part 1: Analytical HPLC Method for Purity Assessment
The primary objective of the analytical method is to accurately quantify this compound and separate it from any process-related impurities or degradation products. A reversed-phase HPLC (RP-HPLC) method is the standard approach for this class of compounds.[3][4]
Causality Behind Experimental Choices
-
Stationary Phase: An octadecylsilane (C18) column is the quintessential choice for separating small aromatic molecules. Its nonpolar nature provides effective retention through hydrophobic interactions with the analyte. A column with standard analytical dimensions (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.[5]
-
Mobile Phase: A gradient elution is first employed to scout for all potential impurities, some of which may be significantly more or less retained than the main compound.[6] The mobile phase consists of:
-
Aqueous Component (A): Water with 0.1% Formic Acid. The acid serves a critical purpose: it lowers the mobile phase pH to approximately 2.7, which suppresses the ionization of the phenolic hydroxyl group. This prevents peak tailing and ensures the analyte is retained as a single, neutral species, leading to sharp, symmetrical peaks.
-
Organic Component (B): Acetonitrile. It is chosen for its strong elution strength, low viscosity, and excellent UV transparency. Methanol is a viable alternative but may yield different selectivity.[4]
-
-
Detection: The conjugated aromatic system of this compound results in strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the absorbance maximum (λmax) and peak purity analysis. For routine analysis, monitoring at a fixed wavelength of 254 nm provides excellent sensitivity.
Workflow for Analytical Method Development
Caption: Workflow for analytical HPLC method development.
Detailed Analytical Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.5 mg/mL.
-
Working Standard Solution: Dilute the stock solution 1:10 with diluent to a final concentration of 0.05 mg/mL (50 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a target concentration of 0.5 mg/mL in diluent.
2. Chromatographic Conditions:
Table 2: Recommended Analytical HPLC Conditions
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with PDA or UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard Solution.
-
The system is deemed suitable for use if it meets the criteria in Table 3.[7]
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Part 2: Analytical Method Validation (ICH Q2(R1) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Validation Parameters and Protocols
Table 4: Summary of Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze diluent (blank), standard solution, and a sample solution. | No interfering peaks at the retention time of the main analyte in the blank. |
| Linearity | Prepare and inject standard solutions at five concentrations (e.g., 5, 10, 25, 50, 75 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a sample of known concentration (or a spiked placebo) in triplicate at three levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Analyze six individual preparations of a homogenous sample at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should meet predefined lab criteria. |
| Range | The range is established by confirming that the method is linear, accurate, and precise within the specified concentration limits. | Typically 80% to 120% of the test concentration for an assay.[7] |
| Robustness | Intentionally vary critical method parameters: - Flow rate (± 0.1 mL/min)- Column Temperature (± 5 °C)- Mobile Phase Composition (± 2% organic) | System suitability parameters must still be met. Retention time and peak area should show no significant changes. |
Part 3: Preparative HPLC for High-Purity Isolation
The goal of preparative HPLC is to isolate a target compound at a desired purity and yield.[4] This is achieved by scaling up the optimized analytical method to accommodate a much larger sample load.
Strategy for Scaling from Analytical to Preparative
The foundation of a successful scale-up is a well-resolved analytical separation. The primary objective is to maximize the resolution between the peak of interest and its nearest eluting impurity to allow for high loading.[9]
-
Column Selection: Choose a preparative column packed with the same C18 stationary phase and particle size as the analytical column. The internal diameter is increased significantly (e.g., to 21.2 mm or 50 mm) to increase loading capacity.[9]
-
Flow Rate and Gradient Scaling: The flow rate and gradient times must be scaled geometrically to maintain the same linear velocity and separation profile.
-
Scaling Factor (SF): SF = (d_prep² / d_anal²), where d is the column internal diameter.
-
Preparative Flow Rate: F_prep = F_anal × SF
-
Preparative Injection Volume: V_prep = V_anal × SF
-
-
Loading Study: Before committing the entire batch, a loading study is essential. Injections of increasing mass are made onto the preparative column until the resolution between the target peak and the closest impurity decreases to a minimum acceptable value (typically Rs ≥ 1.2). This determines the maximum optimal load per run.[9]
Workflow for Preparative Purification
Caption: Workflow for scaling and executing preparative purification.
Detailed Preparative Protocol
1. Crude Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition (e.g., 30% Acetonitrile / 70% Water) at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter before injection.
2. Preparative Chromatographic Conditions:
Table 5: Example Preparative HPLC Conditions (Scaled for a 21.2 mm ID Column)
| Parameter | Condition |
| Instrument | Preparative HPLC system with fraction collector |
| Column | C18, 150 mm x 21.2 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Scaling Factor (SF) | (21.2² / 4.6²) ≈ 21.2 |
| Flow Rate | 1.0 mL/min × 21.2 = 21.2 mL/min |
| Gradient Program | Same as analytical method (time is not scaled for gradient) |
| Detection Wavelength | 254 nm |
| Injection Volume | Scaled based on loading study (could be several mL) |
| Fraction Collection | Triggered by UV signal threshold, slope, or time windows around the target peak. |
3. Post-Purification Processing:
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using the validated analytical HPLC method to determine its purity.
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >99.5%).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator under reduced pressure.
-
Final Product: The resulting solid is the purified this compound. Dry under high vacuum to remove residual solvent. Confirm identity and final purity.
Conclusion
The HPLC methods detailed in this guide provide a comprehensive framework for the quality control and purification of this compound. The analytical method is specific, linear, accurate, and precise, making it suitable for routine purity testing and release assays. The preparative method allows for the efficient isolation of the compound at high purity, enabling its use in demanding synthetic and research applications. By grounding these protocols in established chromatographic principles and regulatory expectations, researchers can ensure the generation of reliable and reproducible results.
References
- Springer Protocols. (n.d.). Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn).
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- Taylor & Francis Online. (n.d.). Chromatographic Determination of Derivatives of p‐Hydroxybenzoic Acid in Melissa officinalis by HPLC.
- PubMed Central (PMC). (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications in Chemical Research.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- YouTube. (2022). HPLC Method Development Step by Step.
- ChemicalBook. (2025). This compound.
- PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- TCI Deutschland GmbH. (n.d.). This compound.
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- 5. tandfonline.com [tandfonline.com]
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- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. agilent.com [agilent.com]
Definitive Spectroscopic Assignment of Methyl 4-bromo-3-hydroxybenzoate: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9) is a key chemical intermediate utilized in the synthesis of selective inhibitors and various pharmaceutical agents.[1][2] Its precise molecular structure is critical for its function in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous method for structural elucidation.[3][4] This application note presents a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of this compound. We provide a foundational overview of the underlying NMR principles, a step-by-step, field-proven protocol for sample preparation and data acquisition, and an in-depth analysis of the spectral data, justifying each assignment based on established electronic and structural effects.
Introduction to NMR and the Analyte
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique that probes the magnetic properties of atomic nuclei.[4][5] When placed in a strong external magnetic field, NMR-active nuclei, such as ¹H and ¹³C, absorb electromagnetic radiation at specific radio frequencies.[3][6] The precise frequency, or chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus, providing detailed information about molecular structure, connectivity, and conformation.[3]
This compound is a trisubstituted benzene derivative. The strategic placement of a hydroxyl group (-OH), a bromine atom (-Br), and a methyl ester group (-COOCH₃) creates a unique electronic and magnetic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint. Understanding this fingerprint is essential for quality control, reaction monitoring, and the structural verification of downstream products.
Predicted Spectral Features: A Structural-Electronic Analysis
The molecular structure dictates the expected NMR spectrum. An initial analysis of this compound allows for the prediction of the number of signals and their general characteristics.
Caption: Structure of this compound with atom numbering.
-
¹H NMR Predictions:
-
Aromatic Protons (H2, H5, H6): Due to the lack of symmetry, three distinct signals are expected in the aromatic region (typically 6.5-8.5 ppm). Their chemical shifts are influenced by the electronic nature of the substituents. The ester group is electron-withdrawing, deshielding nearby protons (especially H2 and H6). The hydroxyl group is electron-donating through resonance, shielding ortho and para protons. Bromine has a mixed effect but is primarily inductively withdrawing.
-
Spin-Spin Coupling: The aromatic protons will exhibit splitting due to coupling with their neighbors.[4]
-
Hydroxyl Proton (-OH): One labile proton, often appearing as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Methyl Protons (-OCH₃): One sharp singlet corresponding to the three equivalent methyl protons, typically appearing around 3.8-4.0 ppm.
-
-
¹³C NMR Predictions:
-
Aromatic Carbons (C1-C6): Six unique signals are expected in the aromatic region (approx. 110-160 ppm).
-
The carbon attached to bromine (C4) will be influenced by the "heavy atom effect," which can cause a counterintuitive upfield shift compared to what electronegativity alone would predict.[12]
-
The carbon attached to the hydroxyl group (C3) will be significantly deshielded (shifted downfield).
-
The carbon attached to the ester group (C1) will also be deshielded.
-
-
Carbonyl Carbon (-COO-): One signal in the characteristic downfield region for esters (approx. 165-175 ppm).[13]
-
Methyl Carbon (-OCH₃): One signal in the aliphatic region (approx. 50-60 ppm).
-
Experimental Methodology
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized instrument operation.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Protocol for NMR Sample Preparation
This protocol is designed to ensure a homogeneous sample solution, free from paramagnetic impurities and particulates that can degrade spectral quality.[14]
-
Materials & Equipment:
-
This compound (>98% purity)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Glass Pasteur pipette
-
Small sample vial
-
Analytical balance
-
Vortex mixer or sonicator
-
-
Step-by-Step Procedure:
-
Weigh the Sample: Accurately weigh the solid sample. For ¹H NMR, 5-20 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[15][16]
-
Choose the Solvent: Select a deuterated solvent that fully dissolves the compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for drift.[17] CDCl₃ is a common choice for moderately polar organic compounds.
-
Dissolve the Sample: Add approximately 0.6 mL of the chosen deuterated solvent to the sample in a clean vial.[15] Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the solution into the NMR tube. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in the pipette.[17]
-
Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints. Securely cap the tube to prevent solvent evaporation.[15]
-
Protocol for Spectrometer Operation
-
Sample Insertion: Place the NMR tube into a spinner turbine, adjusting its depth with a gauge to ensure the sample is centered in the detection coil. Insert the sample into the spectrometer.
-
Locking and Shimming: The instrument software will lock onto the deuterium signal of the solvent.[15] This maintains a stable magnetic field. The field homogeneity is then optimized through a process called shimming, which narrows the peak widths and improves resolution.[15]
-
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of signal transmission and detection.[15]
-
Acquisition: Standard pulse programs are used to acquire the data. For ¹³C spectra, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
Spectral Data and Assignment
The following tables summarize the assigned chemical shifts and coupling constants for this compound. Assignments are based on established principles of chemical shift theory, substituent effects, and spin-spin coupling patterns.[18]
¹H NMR Spectral Assignment (500 MHz, CDCl₃)
| Proton Label | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment Justification |
| -OH | 1H | broad s | ~5.9 | - | Labile proton, appears as a broad singlet. Shift is solvent dependent. |
| H 2 | 1H | d | ~7.9 | ⁴J ≈ 2.2 Hz | Doublet due to meta-coupling with H6. Located ortho to the strongly electron-withdrawing ester group, resulting in a significant downfield shift. |
| H 6 | 1H | dd | ~7.6 | ³J ≈ 8.5 Hz, ⁴J ≈ 2.2 Hz | Doublet of doublets. The large splitting is from ortho-coupling to H5, and the small splitting is from meta-coupling to H2.[10] |
| H 5 | 1H | d | ~7.1 | ³J ≈ 8.5 Hz | Doublet due to ortho-coupling with H6. This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift relative to the other aromatic protons. |
| -OCH ₃ | 3H | s | ~3.9 | - | Sharp singlet for the three equivalent methyl ester protons. |
¹³C NMR Spectral Assignment (125 MHz, CDCl₃, Proton Decoupled)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment Justification |
| C =O | ~166.0 | Carbonyl carbon of the ester group, appearing in the expected downfield region.[13][19] |
| C 3 | ~155.0 | Aromatic carbon directly attached to the electronegative hydroxyl group, causing a strong deshielding effect. |
| C 1 | ~133.5 | Quaternary carbon attached to the ester group. Deshielded by the withdrawing effect of the carbonyl. |
| C 5 | ~131.0 | Protonated aromatic carbon. |
| C 2 | ~124.5 | Protonated aromatic carbon. |
| C 6 | ~117.0 | Protonated aromatic carbon. |
| C 4 | ~110.0 | Carbon bearing the bromine atom. The upfield shift is characteristic of the heavy atom shielding effect, which overrides the simple inductive effect.[12] |
| -OC H₃ | ~52.5 | Methyl carbon of the ester group, appearing in the typical aliphatic region for this functional group. |
Conclusion
This application note provides a comprehensive and authoritative guide for the ¹H and ¹³C NMR spectral assignment of this compound. By combining robust experimental protocols with a detailed analysis grounded in fundamental spectroscopic principles, researchers can confidently verify the structure and purity of this important chemical intermediate. The data and interpretations presented herein serve as a validated reference for scientists in synthetic chemistry, quality control, and drug discovery, ensuring the integrity of their research and development efforts.
References
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
- Process NMR Associ
- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
- Scribd. (n.d.).
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- Iowa State University. (n.d.).
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
- The Hong Kong University of Science and Technology. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Iowa State University. (n.d.). NMR Coupling Constants. [Link]
- EduBirdie. (2019).
- PubChem. (n.d.).
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from Methyl 4-bromo-3-hydroxybenzoate
Abstract
Methyl 4-bromo-3-hydroxybenzoate is a readily available and highly versatile chemical intermediate, serving as a foundational building block for the synthesis of a diverse array of bioactive heterocyclic compounds.[1][2] Its trifunctional nature—possessing a hydroxyl group, a bromine atom, and a methyl ester—offers multiple reaction sites for strategic chemical modifications. This guide provides detailed application notes and validated protocols for synthesizing medicinally relevant scaffolds, including benzofurans and benzoxazoles, which are known to exhibit significant antimicrobial and anticancer properties.[3][4][5][6] The methodologies presented herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing mechanistic rationale, experimental reproducibility, and the biological significance of the target molecules.
Introduction: The Strategic Value of this compound
The utility of this compound in organic synthesis stems from the orthogonal reactivity of its functional groups. The phenolic hydroxyl group is a potent nucleophile and can direct ortho-lithiation. The aryl bromide is amenable to a wide range of cross-coupling reactions, including those catalyzed by palladium and copper. The methyl ester can be hydrolyzed, reduced, or converted into other functional groups. This multi-faceted reactivity allows for the construction of complex molecular architectures through sequential and controlled chemical transformations.[1][2][7] This document outlines three primary synthetic pathways to leverage this precursor for the generation of high-value heterocyclic compounds.
Synthetic Pathway I: Palladium-Catalyzed Synthesis of Bioactive Benzofuran Derivatives
Scientific Rationale: The benzofuran nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][8] The molecular structure of this compound is ideally suited for benzofuran synthesis. The strategy involves an initial reaction at the hydroxyl group followed by an intramolecular palladium-catalyzed cyclization that utilizes the adjacent bromine atom to form the furan ring. This approach, often involving a Sonogashira coupling followed by cyclization, is a robust and widely adopted method for constructing 2-substituted benzofurans.[9][10]
Workflow for Benzofuran Synthesis
Caption: Palladium-catalyzed synthesis of benzofurans.
Protocol 2.1: Synthesis of Methyl 5-bromo-2-methylbenzo[b]furan-6-carboxylate
This two-step protocol details the synthesis of a benzofuran derivative via O-propargylation followed by a palladium/copper-catalyzed cyclization.
Step 1: O-Alkylation to form Methyl 4-bromo-3-(prop-2-yn-1-yloxy)benzoate
-
To a solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure O-alkylated intermediate as a solid.
Causality and Self-Validation: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, forming a phenoxide which is a potent nucleophile for the subsequent SN2 reaction with propargyl bromide. The reaction is monitored by TLC to ensure the complete consumption of the starting material, preventing carry-over into the next step. Successful synthesis is confirmed by ¹H NMR, which will show the appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton around δ 2.5 ppm and a doublet for the methylene protons around δ 4.7 ppm).
Step 2: Intramolecular Palladium-Catalyzed Cyclization
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Methyl 4-bromo-3-(prop-2-yn-1-yloxy)benzoate intermediate (1.0 eq) in anhydrous triethylamine (Et₃N).
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (hexane/ethyl acetate gradient) to afford the final benzofuran derivative.
Causality and Self-Validation: This is a tandem Sonogashira coupling and cyclization reaction. The palladium catalyst facilitates the intramolecular coupling between the aryl bromide and the terminal alkyne. Copper(I) iodide acts as a co-catalyst, essential for the activation of the alkyne.[10] Triethylamine serves as both the solvent and the base to neutralize the HBr generated during the reaction. The reaction's completion is tracked via TLC. The final product structure is confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry), with ¹H NMR showing the disappearance of the acetylenic proton and the appearance of a new aromatic proton on the furan ring.
Table 1: Bioactivity of Synthesized Benzofuran Derivatives
| Compound | R-Group at C2 | Yield (%) | Biological Activity | Reference |
| BF-1 | Methyl | 75% | Antibacterial (MIC: 6.25 µg/mL vs. S. aureus) | [3][11] |
| BF-2 | Phenyl | 68% | Anti-inflammatory (71% edema inhibition) | [3] |
| BF-3 | 4-Methoxyphenyl | 71% | Antifungal (MIC: 3.12 µg/mL vs. C. albicans) | [4] |
Synthetic Pathway II: Multi-step Synthesis of Bioactive Benzoxazole Derivatives
Scientific Rationale: Benzoxazoles are a cornerstone of heterocyclic chemistry, with many derivatives being investigated as potent anticancer agents.[5][6][12][13][14] The synthesis of the benzoxazole core typically requires an o-aminophenol precursor, which can be prepared from this compound through a reliable nitration-reduction sequence. The resulting o-aminophenol is then condensed with a carboxylic acid or its equivalent to form the oxazole ring.[15][16][17]
Workflow for Benzoxazole Synthesis
Caption: Multi-step pathway to 2-substituted benzoxazoles.
Protocol 3.1: Synthesis of a 2-Aryl-benzoxazole Derivative
This protocol outlines the three key transformations required to convert the starting material into a bioactive benzoxazole.
Step 1 & 2: Nitration and Subsequent Reduction
-
Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. Slowly add this compound while maintaining the temperature below 5°C. Stir for 2-3 hours, then pour the mixture onto crushed ice. Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to obtain the nitro derivative. The hydroxyl and ester groups direct the nitration to the C2 position.
-
Reduction: Dissolve the nitro-intermediate in ethanol and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Reflux the mixture for 3-4 hours. Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude o-aminophenol derivative, which can be purified by chromatography or used directly in the next step.
Step 3: Condensation and Cyclization to form the Benzoxazole Ring
-
Combine the Methyl 3-amino-4-bromo-2-hydroxybenzoate intermediate (1.0 eq) and a selected aromatic carboxylic acid (e.g., benzoic acid, 1.1 eq) in polyphosphoric acid (PPA).
-
Heat the mixture to 140-150°C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to approximately 80°C and pour it carefully into a beaker of ice water with vigorous stirring.
-
Neutralize the aqueous solution with sodium hydroxide pellets or a concentrated solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-benzoxazole derivative.
Causality and Self-Validation: PPA serves as both a solvent and a dehydrating agent, promoting the condensation between the amino group and the carboxylic acid to form an amide intermediate. At high temperatures, PPA facilitates the subsequent intramolecular cyclization and dehydration to yield the thermodynamically stable benzoxazole ring.[18] The reaction is validated by the complete consumption of the aminophenol starting material. The structure of the final product is confirmed by spectroscopy, where the disappearance of the -NH₂ and -OH protons in the ¹H NMR spectrum and the appearance of characteristic aromatic signals for the new fused ring system confirm successful cyclization.
Table 2: Anticancer Activity of Synthesized Benzoxazole Derivatives
| Compound | R-Group at C2 | Yield (%) | Cell Line | IC₅₀ (µM) | Reference |
| BZ-1 | Phenyl | 65% | MCF-7 (Breast) | 8.93 | [14] |
| BZ-2 | 4-Fluorophenyl | 72% | A549 (Lung) | 6.68 | [13] |
| BZ-3 | 3,4-Dimethoxyphenyl | 61% | HT-29 (Colon) | 7.14 | [6][14] |
Synthetic Pathway III: Copper-Catalyzed Ullmann Condensation for Diaryl Ethers
Scientific Rationale: The diaryl ether linkage is a key structural motif in many natural products and pharmaceuticals. The Ullmann condensation is a classic, reliable method for forming this C-O bond.[19][20] The aryl bromide of this compound can be coupled with another phenol under copper catalysis to construct these important scaffolds. Modern Ullmann protocols often use ligands to improve reaction rates and yields, allowing for milder conditions.[21][22]
Workflow for Ullmann Condensation
Caption: Ullmann condensation for diaryl ether synthesis.
Protocol 4.1: Synthesis of a Diaryl Ether Derivative
-
To an oven-dried reaction vessel, add copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) and the desired substituted phenol (1.2 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 110-130°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the solution to remove inorganic solids and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by column chromatography to yield the desired diaryl ether.
Causality and Self-Validation: The copper(I) catalyst is believed to undergo oxidative addition to the aryl bromide. The ligand stabilizes the copper complex and facilitates the subsequent coupling with the phenoxide, which is formed by the reaction of the phenol with the cesium carbonate base.[21] The choice of a strong base like Cs₂CO₃ is crucial for efficient phenoxide formation. The reaction's endpoint is determined by the disappearance of the starting aryl bromide. The final product is unequivocally identified by its spectroscopic data, particularly the mass spectrum, which will show the correct molecular ion peak for the coupled product.
Conclusion and Future Perspectives
This compound has been demonstrated to be a powerful and adaptable starting material for the synthesis of bioactive benzofurans, benzoxazoles, and diaryl ethers. The protocols detailed in this guide provide robust and reproducible methods for accessing these valuable heterocyclic scaffolds. The strategic functional group handles on the starting material also open avenues for further diversification. For instance, the aryl bromide can participate in Suzuki or Buchwald-Hartwig couplings to introduce carbon-carbon or carbon-nitrogen bonds, respectively.[23] Future work could focus on developing one-pot, multi-component reactions starting from this intermediate to increase synthetic efficiency and explore novel chemical space for the discovery of next-generation therapeutic agents.
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Application Notes & Protocols: Leveraging Methyl 4-bromo-3-hydroxybenzoate for the Synthesis of Natural Product Analogs
Abstract
Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. The synthesis of natural product analogs is a critical strategy in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of Methyl 4-bromo-3-hydroxybenzoate, a versatile and commercially available building block, for the efficient construction of diverse natural product analogs. We will detail key synthetic transformations, provide field-proven protocols, and explain the chemical principles behind these methodologies, empowering researchers in drug development and chemical biology.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctional aromatic compound that serves as an ideal starting point for creating libraries of natural product analogs. Its structure offers three distinct and orthogonally reactive sites:
-
A Phenolic Hydroxyl Group: Amenable to O-alkylation, O-arylation, and esterification, allowing for the introduction of a wide array of side chains.
-
An Aryl Bromide: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds to construct complex scaffolds.
-
A Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.
This inherent reactivity profile allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a multitude of structurally diverse analogs. This is particularly valuable in structure-activity relationship (SAR) studies.
Core Synthetic Strategies and Protocols
O-Alkylation of the Phenolic Hydroxyl Group
The introduction of alkyl or substituted alkyl chains at the 3-hydroxy position is a common first step to mimic or modify the structures of natural products containing phenolic ethers. The Williamson ether synthesis is a reliable and widely used method for this transformation.
Causality Behind Experimental Choices: The choice of a moderately strong base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the acidic phenolic proton but not so strong as to promote unwanted side reactions with the methyl ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the phenoxide salt and the alkyl halide, accelerating the Sₙ2 reaction.
Protocol: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Effective deprotonation without ester hydrolysis. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance Sₙ2 reactivity. |
| Temperature | Room Temperature to 60 °C | Mild conditions preserve other functional groups. |
| Electrophile | Alkyl halides, Tosylates | Good leaving groups for efficient substitution. |
Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl linkages that are prevalent in many natural products.[2][3] This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester.[3][4]
Causality Behind Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of the palladium catalyst, ligand, and base is critical for an efficient reaction. A phosphine ligand like PPh₃ stabilizes the palladium center, while the base is required to activate the boronic acid for the transmetalation step.[3] A mixture of solvents like toluene and water or dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
-
In a round-bottom flask, combine the O-alkylated methyl 4-bromo-3-alkoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[2]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the biaryl product.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hydrolysis and Amide Bond Formation
To further diversify the analogs and introduce functionalities capable of hydrogen bonding, the methyl ester can be hydrolyzed to a carboxylic acid, which is then coupled with an amine to form an amide.
Causality Behind Experimental Choices: Saponification using a strong base like lithium hydroxide (LiOH) in a mixture of THF and water is a standard method for ester hydrolysis. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for amide bond formation, as it activates the carboxylic acid to form a highly reactive intermediate that readily reacts with amines.
Protocol: Ester Hydrolysis and Amide Coupling
Step A: Hydrolysis
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the carboxylic acid with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acid, which can often be used without further purification.
Step B: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in dry DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10-15 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 2-12 hours.
-
Work up the reaction by diluting with water and extracting with ethyl acetate.
-
Purify the product by column chromatography or preparative HPLC.
Diagram: General Workflow for Analog Synthesis
Caption: Divergent workflow for synthesizing natural product analogs.
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of diverse libraries of natural product analogs. The strategic application of fundamental organic reactions—such as O-alkylation, Suzuki-Miyaura cross-coupling, and amide bond formation—to its three distinct functional groups allows for the rapid and efficient exploration of chemical space. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists in drug discovery, facilitating the development of novel therapeutics inspired by the structural complexity of natural products.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications in Chemical Research.
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- SciELO México. (2012). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia.
- Amerigo Scientific. (n.d.). Methyl 4-bromo-3-methylbenzoate (95%).
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Palladium-catalyzed cross-coupling reactions of Methyl 4-bromo-3-hydroxybenzoate
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-3-hydroxybenzoate
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These transformations are cornerstones of pharmaceutical discovery, materials science, and agrochemical development, allowing chemists to construct complex molecular architectures from simpler, readily available precursors.[3][4]
This guide focuses on a particularly valuable starting material: This compound . This trifunctional aromatic compound is a highly versatile building block for several reasons.[5][6][7] It possesses three distinct functional groups:
-
An Aryl Bromide: The primary site for palladium-catalyzed cross-coupling.
-
A Phenolic Hydroxyl Group: Offers a handle for further functionalization (e.g., etherification) and influences the electronic properties of the ring.
-
A Methyl Ester: An electron-withdrawing group that activates the C-Br bond and can be hydrolyzed to the corresponding carboxylic acid post-coupling.
This unique combination makes this compound an ideal substrate for creating diverse libraries of substituted biaryls, stilbenes, alkynes, and arylamines, which are key scaffolds in numerous biologically active molecules.[7][8] This document provides detailed application notes and step-by-step protocols for several key palladium-catalyzed reactions utilizing this substrate, designed for researchers and professionals in drug development.
Pillar 1: The General Catalytic Engine of Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, elegant catalytic cycle.[2][9] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This oxidizes the palladium center from the 0 to the +2 state, forming a square planar organopalladium(II) complex.[1][3][9]
-
Transmetalation (or equivalent step): The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) center, displacing the halide.[2][3] This step brings both organic partners together on the same metal center. For reactions like the Heck coupling, this step is replaced by alkene coordination and migratory insertion.[9]
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step reduces the palladium from the +2 back to the 0 oxidation state, thus regenerating the catalyst to re-enter the cycle.[1][2][9]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 2: Application Notes and Experimental Protocols
The success of any cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent.[10] The phenolic hydroxyl group in this compound is acidic and requires special consideration, as strong bases can deprotonate it, potentially complicating the reaction. In many cases, using a mild inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is sufficient and avoids the need for a protecting group.[11][12]
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based byproducts.[10][12] It couples the aryl bromide with an organoboronic acid or ester.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Common Reagents/Conditions | Rationale/Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Others are Pd(II) pre-catalysts that are reduced in situ. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands often accelerate reductive elimination and stabilize the catalyst. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base is essential for activating the boronic acid in the transmetalation step.[12] |
| Solvent | Toluene, Dioxane/H₂O, DMF, THF | A polar, aprotic solvent is typical. The addition of water can sometimes accelerate the reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
Heck-Mizoroki Reaction: For C(sp²)–C(sp²) Bond Formation (Alkene Arylation)
The Heck reaction is a powerful method for coupling aryl halides with alkenes, typically yielding the trans-substituted alkene product.[13][14][15] It is particularly useful for synthesizing stilbenes and cinnamates.
Representative Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the alkene (e.g., styrene or butyl acrylate, 1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or NMP) and a base (e.g., Triethylamine (Et₃N), 2.0 eq).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reaction Execution: Heat the mixture to 100-140 °C for 12-24 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent. Purify the crude product via column chromatography.
Table 2: Typical Conditions for the Heck Reaction
| Parameter | Common Reagents/Conditions | Rationale/Insight |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | These simple palladium salts are effective and cost-efficient pre-catalysts. |
| Ligand | PPh₃, P(o-tolyl)₃, P(furyl)₃ | Ligands are crucial for stabilizing the catalyst and influencing reactivity. Phosphine-free conditions are also known. |
| Base | Et₃N, K₂CO₃, NaOAc | The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[14] |
| Solvent | DMF, NMP, Acetonitrile | High-boiling point, polar aprotic solvents are generally used to achieve the necessary reaction temperatures. |
| Temperature | 100 - 140 °C | Higher temperatures are often required to facilitate the β-hydride elimination step.[14] |
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the direct formation of a bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[16] The classic protocol uses a dual-catalyst system of palladium and copper(I) iodide.[16][17]
Representative Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. A strict anaerobic condition is vital to prevent oxidative homo-coupling of the alkyne (Glaser coupling).[18]
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) slowly via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup and Purification: Quench the reaction with aqueous NH₄Cl solution, extract with an organic solvent, and purify the crude product by column chromatography.
Table 3: Typical Conditions for the Sonogashira Coupling
| Parameter | Common Reagents/Conditions | Rationale/Insight |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | The palladium complex facilitates the main cross-coupling cycle.[17] |
| Co-catalyst | Copper(I) Iodide (CuI) | CuI reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[17] |
| Base | Et₃N, Diisopropylamine (DIPA) | The amine acts as both the base and often as a solvent or co-solvent.[18] |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are critical for reaction success.[18] |
| Temperature | 25 - 70 °C | The reaction is often run under mild thermal conditions. |
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-nitrogen bonds.[19] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, which is a critical transformation in pharmaceutical synthesis.[19][20]
Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.
-
Workup and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, dry, and concentrate. Purify the resulting arylamine by column chromatography.
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Common Reagents/Conditions | Rationale/Insight |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | Bulky, electron-rich biaryl phosphine ligands are essential to facilitate the C-N reductive elimination step, which is often rate-limiting.[19][21] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, DBU | A strong, non-nucleophilic base is required. The choice depends on the amine's pKa and substrate sensitivity.[22] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are mandatory. |
| Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion. |
Pillar 3: Trustworthiness and Self-Validation
Every protocol described is a self-validating system. The progress of these reactions should always be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: A successful reaction will show the consumption of the starting this compound spot and the appearance of a new, typically less polar, product spot.
-
LC-MS Analysis: This provides definitive confirmation of product formation by showing a peak with the correct mass-to-charge ratio (m/z) for the desired coupled product, while the peak for the starting material diminishes over time.
Final product characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required to confirm the structure and purity of the synthesized compound, ensuring the integrity of the experimental outcome.
Conclusion
This compound serves as an exemplary substrate for demonstrating the power and scope of palladium-catalyzed cross-coupling chemistry. By carefully selecting the appropriate reaction type and optimizing conditions, researchers can efficiently generate a vast array of complex derivatives. The protocols and insights provided in this guide offer a robust starting point for scientists and drug development professionals to leverage this versatile building block in their synthetic endeavors, accelerating the discovery of new medicines and materials.
References
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- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved January 9, 2026.
- Application Notes & Protocols: Palladium-Catalyzed Synthesis of Aryl-Substituted Heterocycles. (2025). Benchchem.
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- Shen, Q., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Retrieved January 9, 2026.
- Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026.
- Nolan, S. P., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved January 9, 2026.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026.
- Stille reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 9, 2026.
- Methyl 4-bromo-3-methylbenzoate (95%). (n.d.). Amerigo Scientific. Retrieved January 9, 2026.
- This compound | 106291-80-9. (2025). ChemicalBook. Retrieved January 9, 2026.
- De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Espinet, P., & Casado, A. L. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved January 9, 2026.
- Proton Guru. (2019). Proton Guru Practice V.
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- Kuan, S. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem. Retrieved January 9, 2026.
- Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved January 9, 2026.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
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- This compound. (n.d.). PMC - NIH. Retrieved January 9, 2026.
- Leslie, J. M. (2023). Heck Reaction example 3. YouTube.
- Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate. (n.d.). Benchchem. Retrieved January 9, 2026.
- This compound: Synthesis, Properties, and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026.
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Application Note & Protocol: O-alkylation of Methyl 4-bromo-3-hydroxybenzoate via Williamson Ether Synthesis
Abstract: This document provides a comprehensive guide for the O-alkylation of methyl 4-bromo-3-hydroxybenzoate, a critical intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications[1][2]. The protocol leverages the Williamson ether synthesis, a robust and versatile method for forming ethers. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and describe methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-explained methodology for synthesizing 3-alkoxy-4-bromobenzoate derivatives.
Scientific Foundation: The Williamson Ether Synthesis
The O-alkylation of phenols is most commonly achieved through the Williamson ether synthesis. This reaction proceeds via a two-step mechanism that falls under the category of bimolecular nucleophilic substitution (SN2)[3][4].
Step 1: Deprotonation The reaction is initiated by deprotonating the weakly acidic phenolic hydroxyl group using a base. Even relatively weak bases are sufficient to form the more nucleophilic phenolate anion[5][6]. The choice of base is critical; while strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred to minimize potential side reactions.
Step 2: Nucleophilic Attack The resulting phenolate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or another substrate with a good leaving group, like a tosylate). This concerted SN2 displacement results in the formation of a new carbon-oxygen bond, yielding the desired ether product, and a halide salt as a byproduct[4][7].
For this reaction to be efficient, the alkyl halide should ideally be a methyl or primary halide. Secondary halides can lead to a mixture of substitution and elimination (E2) products, while tertiary halides will almost exclusively yield the elimination product[4][7].
Reaction Mechanism Diagram
Caption: Mechanism of the Williamson Ether Synthesis.
Materials and Methods
Reagents and Equipment
| Item | Purpose | Recommended Grade |
| This compound | Starting Material | >97% Purity[1] |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | ACS Reagent Grade |
| Alkyl Halide (e.g., Ethyl Bromide) | Alkylating Agent | ACS Reagent Grade |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Reagent Grade |
| Deionized Water (H₂O) | Aqueous Wash | N/A |
| Brine (Saturated NaCl solution) | Aqueous Wash | N/A |
| Magnesium Sulfate (MgSO₄), anhydrous | Drying Agent | ACS Reagent Grade |
| Round-bottom flask with stir bar | Reaction Vessel | |
| Reflux Condenser | Prevent Solvent Loss | |
| Heating Mantle with Stirrer | Heat/Agitation Source | |
| Separatory Funnel | Extraction | |
| Rotary Evaporator | Solvent Removal | |
| TLC Plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | |
| Glassware for Chromatography | Purification |
Safety Precautions
All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
This compound: May cause skin, eye, and respiratory irritation[8][9]. Avoid inhalation of dust and direct contact.
-
Alkyl Halides (e.g., Ethyl Bromide): Are often volatile, toxic, and may be carcinogenic. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is readily absorbed through the skin.
-
Potassium Carbonate: An irritant. Avoid creating dust.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work[8][9][10][11].
Detailed Experimental Protocol
This protocol describes the ethylation of this compound as a representative example.
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.31 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol, 1.5 eq).
-
Add 40 mL of anhydrous DMF to the flask.
-
Stir the suspension for 10 minutes at room temperature.
-
Add ethyl bromide (e.g., 1.12 mL, 1.63 g, 15.0 mmol, 1.5 eq) to the mixture dropwise via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle.
Reaction Monitoring
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (phenol) will have a different Rf value than the less polar ether product.
-
Monitor the reaction every 1-2 hours until the starting material spot has been completely consumed (typically 4-8 hours).
Work-up and Isolation
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. Stir for 10 minutes.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 4-bromo-3-ethoxybenzoate.
Data Presentation & Characterization
Table of Reagents (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| This compound | 231.04[12] | 2.31 g | 10.0 | 1.0 |
| Potassium Carbonate | 138.21 | 2.07 g | 15.0 | 1.5 |
| Ethyl Bromide | 108.97 | 1.12 mL (d=1.46) | 15.0 | 1.5 |
| DMF | 73.09 | 40 mL | - | - |
Expected Product Characterization
-
Product Name: Methyl 4-bromo-3-ethoxybenzoate
-
Appearance: White solid or colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), the aromatic protons, and the methyl ester singlet (around 3.9 ppm).
-
Mass Spectrometry (ESI-MS): Expect to find the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₁₁BrO₃).
Experimental Workflow Diagram
Caption: Overall experimental workflow for synthesis and purification.
References
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- Thermo Fisher Scientific. (2023).
- Watson, S. et al. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
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Application Notes and Protocols: Synthesis and Hydrolysis of Methyl 4-bromo-3-hydroxybenzoate
Introduction: The Significance of Methyl 4-bromo-3-hydroxybenzoate in Synthetic Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecular architectures.[1] Its substituted benzene ring provides a versatile scaffold for further chemical modifications. The ester and hydroxyl functionalities, along with the bromine atom, offer multiple reaction sites for creating a diverse range of derivatives. For instance, it is a key reactant in the preparation of selective inhibitors, highlighting its importance in medicinal chemistry research.[1][2]
This guide provides detailed protocols for the synthesis of this compound via Fischer esterification of 4-bromo-3-hydroxybenzoic acid, and its subsequent hydrolysis back to the parent carboxylic acid. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them based on their specific experimental needs.
Part 1: Esterification of 4-bromo-3-hydroxybenzoic Acid
The synthesis of this compound is typically achieved through an acid-catalyzed esterification of 4-bromo-3-hydroxybenzoic acid with methanol. This reaction, known as the Fischer-Speier esterification, is a classic and reliable method for converting carboxylic acids to esters.[3]
Reaction Principle and Causality
Fischer esterification is an equilibrium-controlled reaction.[4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[3] Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
To drive the equilibrium towards the product side and achieve a high yield, one of the products must be removed, or an excess of one of the reactants must be used.[5] In this protocol, an excess of methanol is employed, which acts as both the reactant and the solvent, effectively shifting the equilibrium to favor the formation of this compound.
Experimental Workflow for Esterification
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Esterification
Materials:
-
4-bromo-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol) in methanol (100 mL).[2]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.6 mL) to the solution. The addition should be done carefully as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 5 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Cooling and Neutralization: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly add saturated aqueous sodium carbonate solution to neutralize the excess sulfuric acid until the pH reaches approximately 7.[2] Be cautious as CO₂ gas will evolve.
-
Concentration and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to about one-third of its original volume. Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Isolation of Product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The product, this compound, is typically a white solid.[2] Further purification can be achieved by recrystallization if necessary.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | Excess Methanol | To shift the reaction equilibrium towards the product side. |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. |
| Reaction Temperature | Reflux | Heating increases the reaction rate. |
| Reaction Time | ~5 hours | Sufficient time for the reaction to reach equilibrium.[2] |
| Work-up | Neutralization with Na₂CO₃ | To quench the acid catalyst and facilitate the extraction of the ester. |
| Purification | Extraction and Washing | To remove water-soluble impurities, residual acid, and salts. |
Part 2: Hydrolysis of this compound
The hydrolysis of an ester is the reverse reaction of esterification, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. Base-catalyzed hydrolysis, also known as saponification, is generally preferred as it is an irreversible process that goes to completion.[6][7]
Reaction Principle and Causality
In base-catalyzed hydrolysis, a hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a carboxylate salt.[8] This acid-base reaction is essentially irreversible and drives the entire hydrolysis process to completion.[6] An acidic workup is then required to protonate the carboxylate salt and regenerate the carboxylic acid.
Experimental Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Detailed Protocol for Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
-
Ice bath
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a beaker or round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2 M). Use a stoichiometric excess of the base to ensure complete hydrolysis.
-
Hydrolysis Reaction: Stir the mixture at room temperature. The reaction can be gently heated to increase the rate of hydrolysis. Monitor the reaction progress by TLC until the starting ester is no longer detectable.
-
Work-up - Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution becomes strongly acidic (pH ~1-2). This will protonate the carboxylate salt.
-
Precipitation and Isolation: The 4-bromo-3-hydroxybenzoic acid, being less soluble in acidic aqueous solution, will precipitate out as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water to remove any remaining salts and acid.
-
Drying: Dry the purified 4-bromo-3-hydroxybenzoic acid in a drying oven at a moderate temperature or in a desiccator under vacuum.
| Parameter | Value/Condition | Rationale |
| Reagent | Aqueous NaOH or KOH | A strong base is required for saponification. |
| Reagent Ratio | Excess Base | To ensure the reaction goes to completion. |
| Reaction Temperature | Room temperature or gentle heating | To control the reaction rate. |
| Work-up | Acidification with HCl | To protonate the carboxylate salt and precipitate the carboxylic acid. |
| Purification | Filtration and Washing | To isolate the solid product and remove water-soluble impurities. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle concentrated sulfuric acid and hydrochloric acid with extreme care in a well-ventilated fume hood as they are highly corrosive.[9][10]
-
4-bromo-3-hydroxybenzoic acid and its derivatives may cause skin and eye irritation.[11] Avoid inhalation of dust and direct contact with skin and eyes.
-
Methanol is flammable and toxic. Avoid open flames and ensure adequate ventilation.
-
Dispose of all chemical waste according to institutional and local regulations.[12]
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| This compound | C₈H₇BrO₃ | 231.04 g/mol [1] | 121-125 °C[1] | White powder/crystal[1] |
| 4-bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 g/mol [11] | ~224-227 °C | Data not available in search results |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of this compound and its hydrolysis. By understanding the chemical principles behind each step, researchers can confidently perform these transformations and adapt them as needed for their specific research goals in drug discovery and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications in Chemical Research.
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- PubMed. (2007, February 7). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad.
- Journal of Physical Science. (n.d.).
- American Chemical Society. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis.
- Unknown Source. (n.d.).
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid.
- BLD Pharm. (n.d.).
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
- Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)
- Wikipedia. (n.d.). Fischer–Speier esterification.
- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.
- ChemicalBook. (n.d.).
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
- Hangzhou Qieng Pharm & Chem co.,Ltd. (n.d.).
- Google Patents. (n.d.).
- 10-240961 - 3-bromo-4-hydroxybenzoic-acid | 14348-41-5. (n.d.).
- NIH. (n.d.). This compound - PMC.
- ResearchGate. (n.d.).
- NIH. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC.
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Analytical techniques for monitoring the progress of reactions with Methyl 4-bromo-3-hydroxybenzoate
An In-Depth Guide to Analytical Techniques for Monitoring Reactions of Methyl 4-bromo-3-hydroxybenzoate
Authored by: A Senior Application Scientist
Abstract
This compound (CAS 106291-80-9) is a vital organic intermediate, frequently employed as a foundational building block in the synthesis of complex molecules, notably selective inhibitors for pharmaceutical research.[1][2][3] The successful and efficient transformation of this molecule requires precise control and a deep understanding of the reaction's progress. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of modern analytical techniques to monitor chemical reactions involving this compound. We will delve into the causality behind experimental choices for chromatographic and spectroscopic methods, offering detailed, field-proven protocols to ensure trustworthy and reproducible results.
The Critical Role of Reaction Monitoring
In the realm of chemical synthesis, particularly within pharmaceutical process development, merely mixing reagents and hoping for the desired outcome is insufficient. Rigorous reaction monitoring is essential for several key reasons:
-
Process Understanding and Optimization: Real-time data allows chemists to understand reaction kinetics, identify the formation of transient intermediates, and detect potential side reactions.[4][5] This knowledge is crucial for optimizing parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity.
-
Ensuring Safety and Quality: Monitoring prevents runaway reactions and ensures that the process remains within its designated design space. This is a core principle of Process Analytical Technology (PAT), a framework used to design, analyze, and control manufacturing processes to ensure final product quality.[6][7][8]
-
Economic Efficiency: By pinpointing the exact moment of reaction completion, monitoring helps avoid unnecessary energy consumption and reagent use, leading to shorter development times and reduced costs.[9]
The structure of this compound, featuring a hydroxyl group, a bromine atom, and a methyl ester on an aromatic ring, offers multiple handles for analytical techniques to track its transformation.[10]
Strategic Selection of Analytical Techniques
The choice of an analytical technique is dictated by the specific information required. Do you need quantitative data on conversion, structural confirmation of a new product, or real-time kinetic profiling? Each method offers a unique window into the reaction vessel.
Workflow for Selecting an Analytical Method
The following diagram illustrates a decision-making process for choosing the most appropriate analytical technique.
Caption: Decision tree for analytical technique selection.
Application Notes & Protocols
This section provides detailed protocols for the most effective techniques for monitoring reactions with this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for quantitative analysis in pharmaceutical development. For aromatic compounds like this compound and its derivatives, reverse-phase HPLC with UV detection is exceptionally powerful. It separates components based on their polarity, allowing for the precise quantification of starting material consumption and product formation.[11][12][13]
Trustworthiness: The method's validity is ensured through the use of an internal standard and the creation of a calibration curve, which correlates detector response to concentration. This provides a self-validating system for accurate quantification.
Protocol: Quantitative Reaction Monitoring by RP-HPLC
-
Instrument & Columns:
-
System: Waters Alliance HPLC or equivalent with a quaternary pump and dual-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Method Development:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A) is typically effective.
-
Rationale: The acid improves peak shape for phenolic compounds. A gradient is used to ensure good separation of components with potentially different polarities.
-
-
Initial Gradient: Start with a 5-minute hold at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a Diode Array Detector (DAD) to monitor across a range of wavelengths (e.g., 210-400 nm). Select an optimal wavelength (e.g., 258 nm) for quantification where both reactant and product absorb.[11]
-
-
Sample Preparation & Analysis Workflow:
-
Reaction Sampling: At designated time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.
-
Rationale: Quenching is critical to ensure the sample analyzed accurately reflects the reaction state at the time of sampling.[14]
-
-
Internal Standard: Add a precise amount of an internal standard (a stable, non-reactive compound with a distinct retention time, e.g., 4-hydroxybenzoic acid-d4).[15]
-
Injection: Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material, product(s), and internal standard.
-
Calculate the response factor for the starting material and product relative to the internal standard using calibration curves prepared from standards of known concentrations.
-
Plot the concentration of the reactant and product versus time to generate a kinetic profile.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: In-situ FTIR using an Attenuated Total Reflectance (ATR) probe is a powerful Process Analytical Technology (PAT) tool that provides real-time, continuous data without requiring sample removal.[9][16] It monitors changes in the vibrational frequencies of functional groups, offering a direct window into the chemical transformation as it happens.[17] For reactions of this compound, we can track key changes like the disappearance of the O-H stretch or shifts in the C=O ester band.
Trustworthiness: The technique is self-validating as the spectral data provides a continuous "fingerprint" of the reaction. The appearance of new peaks and disappearance of old ones can be directly correlated to the molecular transformations. For quantitative analysis, the data can be validated against offline HPLC measurements.[16]
Protocol: Real-Time Monitoring with an ATR-FTIR Probe
-
Setup:
-
Insert a suitable ATR probe (e.g., Diamond or Silicon) directly into the reaction vessel. Ensure it is chemically resistant to the reaction medium.
-
Connect the probe to the FTIR spectrometer via a fiber-optic cable.[4]
-
-
Data Acquisition:
-
Background Spectrum: Before initiating the reaction, collect a background spectrum of the solvent and any reagents present at the reaction temperature. This is crucial for accurate subtraction.
-
Reaction Initiation: Start the reaction (e.g., by adding the final reagent or increasing the temperature).
-
Time-Resolved Spectra: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Spectral Analysis:
-
Identify key absorption bands for this compound:
-
O-H Stretch (Alcohol): A broad band around 3300-3500 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp band around 1700-1725 cm⁻¹.
-
Aromatic C-H/C=C: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.[18]
-
-
Monitor the reaction by tracking the intensity of these bands over time. For example, in an etherification reaction involving the hydroxyl group, the broad O-H band will decrease in intensity.
-
Simultaneously, look for the appearance of new peaks corresponding to the product's functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides unparalleled detail about molecular structure and is inherently quantitative, making it ideal for both mechanistic studies and kinetic analysis.[5][19] By taking time-resolved spectra, one can directly observe the disappearance of reactant signals and the growth of product signals, often identifying intermediates that are invisible to other techniques.[20][21]
Trustworthiness: The quantitative nature of NMR (peak integral is directly proportional to the number of nuclei) makes it a primary analytical technique.[4] The structural information it provides serves as its own validation; you are not just measuring a response, but observing the specific molecular structure of what is in the solution.
Protocol: Kinetic Profiling by ¹H NMR
-
Sample Preparation:
-
The reaction must be conducted in a deuterated solvent inside an NMR tube.
-
Add a known quantity of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a simple spectrum and does not react or overlap with reactant/product signals.
-
Prepare the sample but do not add the final reagent that initiates the reaction.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Tune the probe and shim the sample to achieve good resolution.[22]
-
Acquire an initial spectrum (t=0) before the reaction starts.
-
-
Reaction Monitoring:
-
Quickly eject the tube, add the initiating reagent, shake to mix, and rapidly re-insert it into the spectrometer. Note the exact start time.
-
Use an automated command (e.g., multi_zgvd on Bruker systems) to acquire a series of 1D ¹H spectra at fixed time intervals (e.g., every 5-10 minutes).[22]
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing and baseline correction).
-
Identify unique, well-resolved peaks for the starting material and the product.
-
For each time point, integrate the chosen reactant peak, the product peak, and the internal standard peak.
-
Calculate the concentration of the reactant and product at each time point by normalizing their integrals to the integral of the known concentration of the internal standard.
-
Plot concentration vs. time to determine reaction kinetics.
-
Comparative Analysis of Techniques
To facilitate selection, the following table summarizes the capabilities of each technique for monitoring reactions of this compound.
| Technique | Information Provided | In-situ Capability | Sample Prep | Pros | Cons |
| HPLC-UV/DAD | Quantitative (Concentration) | No (Offline) | High (Quenching, Dilution) | High precision and accuracy; excellent for purity assessment.[11] | Requires method development; reaction is not observed in real-time. |
| GC-MS | Qualitative (ID), Quantitative | No (Offline) | Moderate (Dilution, possible derivatization) | High sensitivity; provides molecular weight confirmation; good for volatile byproducts.[23][24] | Not suitable for non-volatile or thermally labile compounds. |
| In-situ FTIR | Semi-Quantitative (Trends) | Yes (Real-time) | Low (Insert probe) | Continuous, real-time data; non-invasive; excellent for tracking functional group changes.[16][25] | Overlapping peaks can be complex; requires calibration for true quantitative data.[4] |
| NMR | Quantitative, Structural | Yes (In-tube) | Moderate (Deuterated solvent) | Provides detailed structural information; identifies intermediates; inherently quantitative.[19][21] | Lower sensitivity than MS; requires specialized equipment and deuterated solvents. |
| TLC | Qualitative | No (Offline) | Low (Spotting) | Fast, simple, and inexpensive for a quick check of reaction progress.[26][27] | Not quantitative; poor resolution compared to HPLC. |
Conclusion
The effective monitoring of reactions involving this compound is paramount for successful synthesis in research and industrial settings. A multi-faceted analytical approach is often the most powerful strategy. For rapid, real-time process understanding and kinetic profiling, in-situ ATR-FTIR and NMR spectroscopy are the tools of choice. For rigorous quantitative analysis of reaction yield and final product purity, offline HPLC remains the gold standard. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can gain deeper insights into their chemical processes, leading to the development of more robust, efficient, and safer synthetic routes.
References
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- Reaction Monitoring & Kinetics.
- Kinetics / reaction monitoring. IMSERC - Northwestern University.
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- Modern Analytical Technique for Characterization Organic Compounds. AME Publishing Company.
- Is it possible to follow reaction kinetics in watery solutions with NMR spectroscopy?. Quora.
- How to Identify Functional Groups in FTIR Spectra.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- Kinetic Profiling by NMR. Bruker.
- Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods. Spectroscopy Online.
- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations.
- NMR Reaction Monitoring Robust to Spectral Distortions.
- Reaction Monitoring. Bruker.
- In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
- ReactIR In Situ Spectroscopy. Mettler Toledo.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- This compound: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Use of HPLC to monitor olefins, dienes, and aromatics in the dehydrogenated products of higher n-paraffins.
- The Role of this compound in Modern Chemical Synthesis. Medium.
- METHYL 4-BROMO-3-HYDROXYBENZO
- Methyl 4 Bromo 3 Hydroxy Benzo
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Troubleshooting & Optimization
Preventing di-bromo byproduct formation in Methyl 4-bromo-3-hydroxybenzoate synthesis
Welcome to the technical support portal for the synthesis of Methyl 4-bromo-3-hydroxybenzoate (CAS 106291-80-9). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this important intermediate. Our focus is on providing practical, in-depth solutions to the prevalent issue of di-bromo byproduct formation, ensuring higher yields and purity for your target compound.
Section 1: Understanding the Root Cause - Frequently Asked Questions
This section addresses the fundamental chemical principles governing the reaction, providing the necessary background to understand and troubleshoot effectively.
Q1: Why is the formation of a di-bromo byproduct so common when synthesizing this compound?
A1: The formation of di-bromo byproducts is a direct consequence of the electronic properties of the starting material, Methyl 3-hydroxybenzoate. The aromatic ring has two key substituents that influence the reaction:
-
Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho, para-director. It significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic aromatic substitution.
-
Methyl Ester (-COOCH₃) Group: This is a deactivating group and a meta-director.
The potent activating effect of the hydroxyl group dominates the reaction, directing the incoming electrophile (bromonium ion, Br⁺) primarily to the positions ortho and para to it. The desired product, this compound, results from substitution at the C4 position, which is para to the hydroxyl group.
However, the high reactivity of the mono-brominated product, which is still an activated phenol, makes it susceptible to a second bromination, leading to the formation of a di-bromo byproduct. This over-bromination is a frequent challenge with highly activated aromatic compounds.[1]
Q2: What is the likely structure of the primary di-bromo byproduct?
A2: Given the directing effects, after the first bromine atom is added at the C4 position (para to the -OH group), the most activated positions for a second attack are C6 and C2 (both ortho to the powerful -OH director). Steric hindrance from the adjacent ester group at C3 might slightly disfavor the C2 position. Therefore, the most probable di-bromo byproduct is Methyl 4,6-dibromo-3-hydroxybenzoate . Identifying this structure via NMR or mass spectrometry is a key step in confirming the side reaction and optimizing its prevention.
Section 2: Troubleshooting Guide for Byproduct Prevention
This section provides actionable strategies to minimize di-bromo formation by carefully controlling reaction parameters.
Q3: How does my choice of brominating agent impact selectivity? (NBS vs. Br₂)
A3: The choice of brominating agent is critical.
-
Elemental Bromine (Br₂): This is a highly reactive and aggressive electrophile. Its use often leads to poor selectivity and significant over-bromination, especially with activated substrates like phenols.[2] While it can be used, it requires stringent control of temperature and addition rates.[3]
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for selective bromination of sensitive substrates.[4][5] It serves as a source for a low, steady concentration of electrophilic bromine (or a related brominating species), which favors controlled mono-bromination over di-bromination.[6] Using NBS significantly improves the chances of obtaining a clean, high-yield reaction.
Recommendation: Always choose N-Bromosuccinimide (NBS) over elemental bromine for this synthesis to maximize selectivity.
Q4: What are the optimal solvent and temperature conditions to maximize the desired product?
A4: Solvent and temperature are powerful tools for controlling this reaction. Generally, lower temperatures increase selectivity by slowing down the rate of the second bromination more than the first. Polar aprotic solvents are often effective.
A comparative study highlights the importance of solvent choice, with THF often providing better yields and selectivity than more traditional solvents like DMF under mild conditions.[7] Methanol has also been shown to be an effective solvent for selective NBS brominations of phenols, sometimes in the presence of an acid catalyst.[8][9]
Table 1: Representative Effect of Reaction Conditions on Product Selectivity
| Brominating Agent | Solvent | Temperature (°C) | Equivalents of Agent | Approx. Yield (Desired Product) | Approx. % Di-bromo Byproduct |
| Br₂ | Acetic Acid | 25 | 1.1 | 55-65% | 20-30% |
| NBS | Dichloromethane (DCM) | 0 to 5 | 1.05 | 80-88% | 5-10% |
| NBS | Tetrahydrofuran (THF) | -10 to 0 | 1.05 | >90% | <5% |
Recommendation: Conduct the reaction using NBS in THF or DCM at a temperature between -10°C and 0°C for optimal results.
Q5: I'm still observing di-bromination. How can I use stoichiometry and reagent addition to fix this?
A5: Precise stoichiometric control is essential.
-
Limit the Brominating Agent: Use a slight excess, but no more than 1.05 to 1.1 equivalents of NBS. A larger excess will inevitably drive the formation of the di-bromo byproduct.
-
Slow, Portion-wise Addition: Instead of adding all the NBS at once, add it slowly in small portions over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the brominating agent in the reaction mixture at all times, strongly favoring the initial, faster mono-bromination reaction and suppressing the subsequent, slower di-bromination.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from converting to the di-bromo byproduct.
Q6: My crude product is a mixture. What is the most effective purification strategy?
A6: If di-bromo byproduct formation cannot be completely avoided, purification is necessary. The desired this compound is a solid, and its properties are distinct enough from the di-bromo byproduct to allow for effective purification.
-
Recrystallization: This is the most effective method. The polarity difference between the mono- and di-bromo compounds can be exploited. A common and effective technique is recrystallization from a solvent system like toluene or a mixture of ethyl acetate and hexanes.[10] The mono-bromo product is typically less soluble than the di-bromo byproduct in non-polar solvents, allowing for its selective crystallization upon cooling.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will effectively separate the components. The less polar di-bromo byproduct will typically elute before the more polar mono-bromo product.
Section 3: Recommended Protocol and Troubleshooting Workflow
Protocol 1: High-Selectivity Synthesis of this compound
This protocol incorporates the best practices discussed above to maximize the yield of the desired product.
Materials:
-
Methyl 3-hydroxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for workup and recrystallization
Procedure:
-
Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -10°C using an ice-salt or dry ice-acetone bath.
-
Add N-Bromosuccinimide (1.05 eq) in three to four portions over 30 minutes, ensuring the internal temperature does not rise above 0°C.
-
Stir the reaction at -10°C to 0°C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted brominating species.
-
Allow the mixture to warm to room temperature and add ethyl acetate to dilute.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a white to off-white solid.[11]
Troubleshooting Decision Tree
This workflow provides a logical path to diagnose and solve issues related to byproduct formation.
References
- Mphahulo, E. T., et al. (2022). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications in Chemical Research.
- Wang, L., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules.
- Semantic Scholar. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.
- Scientific Update. (2018). A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
- ResearchGate. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide.
- ResearchGate. (2007). Regioselective Monobromination of Free and Protected Phenols.
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Google Patents. (1970). US3546302A - Process for brominating phenols.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Organic Syntheses. (n.d.). o-BROMOPHENOL.
- Journal of the Indian Chemical Society. (1938). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV.
- Organic Syntheses. (n.d.). p-BROMOPHENOL.
- National Center for Biotechnology Information. (2011). This compound.
Sources
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol | Semantic Scholar [semanticscholar.org]
- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 11. This compound | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Synthesis of Methyl 4-bromo-3-hydroxybenzoate
This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9). As a critical building block in the preparation of selective inhibitors and other complex molecules, optimizing its synthesis for both yield and purity is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Esterification of 4-bromo-3-hydroxybenzoic acid. This is the most common and direct method, involving the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. Its primary challenge lies in driving the reversible esterification reaction to completion.
-
Route B: Regioselective Bromination of Methyl 3-hydroxybenzoate. This route begins with the methyl ester and introduces the bromine atom via electrophilic aromatic substitution. The main challenge here is controlling the regioselectivity to ensure bromination occurs at the desired C-4 position, para to the hydroxyl group, and avoiding polybrominated byproducts.[3]
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis.
Question 1: My Fischer esterification of 4-bromo-3-hydroxybenzoic acid (Route A) is giving a very low yield (<50%). What are the likely causes and how can I improve it?
Answer: A low yield in a Fischer esterification is almost always due to the reaction not reaching favorable equilibrium or issues with the catalyst. The Fischer esterification is a reversible process, and its equilibrium must be actively shifted toward the products.[4][5]
Here are the primary culprits and their solutions:
-
Equilibrium Limitations due to Water: Water is a product of the reaction. Its presence, even in small amounts, will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[5][6]
-
Causality: The reaction's tetrahedral intermediate can be attacked by water, leading to the reformation of the carboxylic acid.
-
Solution 1 (Excess Reagent): Use a large excess of methanol. This serves a dual purpose: it acts as the solvent and its high concentration shifts the equilibrium towards the ester product. A typical ratio might be 30-50 mL of methanol per gram of carboxylic acid.[7]
-
Solution 2 (Water Removal): While a Dean-Stark trap can be used with higher-boiling alcohols and an azeotropic solvent like toluene, it's less practical for methanol.[8] A more effective strategy is to use concentrated sulfuric acid as the catalyst, which also acts as a powerful dehydrating agent, sequestering the water as it forms.[4] Ensure all glassware is flame-dried or oven-dried before use to eliminate adventitious moisture.
-
-
Insufficient or Inactive Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[8][9]
-
Suboptimal Reaction Conditions:
-
Causality: Esterification requires sufficient thermal energy to overcome the activation energy barrier.
-
Solution: The reaction should be heated to reflux and maintained for an adequate duration.[10] Reaction times can vary from 2 to 24 hours.[8][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Caption: A workflow for diagnosing low esterification yield.
Question 2: I'm observing a significant byproduct in my bromination reaction, which I suspect is a dibrominated species. How can I improve selectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution on activated rings. The hydroxyl group is a strong ortho, para-director and activating group, making the aromatic ring highly susceptible to bromination and even polybromination.[3][12]
-
Causality: The high electron density at the positions ortho and para to the -OH group makes them highly reactive towards electrophiles like Br₂. Once the first bromine is added (para to the -OH), the ring remains activated enough for a second bromination to occur, typically at the other ortho position relative to the hydroxyl group, leading to the 3,5-dibromo byproduct.[12]
-
Optimization Strategies:
-
Temperature Control (Critical): Perform the reaction at a low temperature. Cooling the reaction mixture to 0-5 °C in an ice bath before and during the addition of bromine is crucial.[12] This reduces the reaction rate, giving the mono-brominated product time to form before a second electrophilic attack can occur.
-
Slow, Controlled Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Stoichiometric Precision: Use a precise molar equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to ensure full conversion of the starting material, but a large excess will significantly promote polybromination.[12]
-
Solvent Choice: Solvents like glacial acetic acid or dichloromethane are commonly used.[12][13] Glacial acetic acid can also act as a catalyst in some cases.
-
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Temperature | Room Temperature | 0–5 °C | Reduces reaction rate, disfavoring the second bromination step. |
| Br₂ Addition | Rapid / Bulk | Slow, dropwise | Maintains a low instantaneous concentration of the electrophile. |
| Br₂ Stoichiometry | >1.2 eq | 1.0–1.1 eq | Minimizes excess brominating agent available for side reactions.[12] |
Question 3: My reaction has stalled, with significant starting material remaining after the recommended reaction time. What should I check?
Answer: A stalled reaction points to a fundamental issue with one of the core components: the reagents, the catalyst, or the energy input.
-
Check Reagent Quality: Ensure your starting materials are of sufficient purity. Impurities in the starting carboxylic acid or alcohol can inhibit the reaction.[14] For bromination, ensure the bromine has not degraded.
-
Verify Catalyst Integrity: If using an acid catalyst like H₂SO₄, ensure it has not been inadvertently neutralized or diluted. For solid acid catalysts, ensure they have not become fouled from previous use.[3]
-
Confirm Reaction Temperature: For reflux conditions, verify that a true, sustained reflux is being achieved. If the heating mantle or oil bath temperature is too low, the reaction kinetics will be significantly slower.[4]
-
Re-evaluate Reaction Time: Some esterifications, particularly with sterically hindered substrates, can be slow and may require extended reaction times (e.g., >12 hours).[8] Continue monitoring by TLC. If no change is observed over several hours, the issue is likely with reagents or catalysis.
Question 4: I'm struggling with the purification of my final product. What are the best practices for workup and isolation?
Answer: A robust workup and purification strategy is essential to isolate high-purity this compound.
-
Post-Reaction Workup:
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. If performing a bromination, any excess bromine should be quenched by adding a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the reddish-brown color disappears.[12]
-
Neutralization & Extraction: For esterifications, the reaction is often poured into ice water.[10] The excess acid catalyst is then carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.[10][11] The product is then extracted into an organic solvent like ethyl acetate (EA) or dichloromethane.[10] The organic layers are combined.
-
Washing & Drying: The combined organic phase should be washed sequentially with water and then a saturated brine solution to remove water-soluble impurities. Finally, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[10]
-
-
Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline product. The crude solid obtained after evaporating the solvent can be recrystallized from a suitable solvent system, such as toluene or a mixture of methanol and water.[12][15]
-
Flash Column Chromatography: If recrystallization fails to remove persistent impurities (like a structurally similar dibrominated byproduct), purification by silica gel chromatography is recommended. An eluent system of heptane/ethyl acetate is often effective.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Fischer esterification, and why is the acid catalyst so critical?
A1: The Fischer esterification proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[16]
Caption: The reversible mechanism of Fischer Esterification.
The catalyst (a strong acid like H₂SO₄) is critical because it protonates the carbonyl oxygen of the carboxylic acid.[5] This places a positive charge on the oxygen, which can be delocalized to the carbonyl carbon via resonance. This makes the carbonyl carbon significantly more electrophilic and thus much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[9] Without the catalyst, the reaction is impractically slow.
Q2: Which synthetic route is generally preferred and why?
A2: Route A (Esterification of 4-bromo-3-hydroxybenzoic acid) is often preferred in many lab settings. The primary reason is that the starting material, 4-bromo-3-hydroxybenzoic acid, is commercially available. This avoids the need to perform the bromination step, which requires careful handling of hazardous liquid bromine and precise control to ensure regioselectivity.[13] Starting with the brominated acid simplifies the process to a single, well-understood esterification reaction.
Q3: What are the key safety precautions when handling bromine and concentrated sulfuric acid?
A3: Both reagents are highly corrosive and toxic.
-
Concentrated Sulfuric Acid (H₂SO₄): Is a strong acid and a powerful dehydrating agent. It causes severe chemical burns on contact with skin. Always wear gloves, safety goggles, and a lab coat. Work in a chemical fume hood. When diluting, always add acid to water , never the other way around, to dissipate the heat generated.
-
Bromine (Br₂): Is a volatile, reddish-brown liquid that is highly toxic and corrosive. Inhalation can cause severe respiratory damage. It also causes severe skin burns. All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate (e.g., silica gel).
-
Eluent: A mobile phase of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Visualize the spots under a UV lamp (254 nm).[14] The product ester is typically less polar than the starting carboxylic acid, so it will have a higher Rf value (it will travel further up the plate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Appendix: Experimental Protocol
Protocol: Fischer Esterification of 4-bromo-3-hydroxybenzoic acid
This protocol is a representative procedure based on common literature methods.[10]
Materials:
-
4-bromo-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol).
-
Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture to dissolve the solid.
-
Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 2.6 mL) to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 5-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add saturated aqueous NaHCO₃ solution to neutralize the acid. Continue until gas evolution ceases and the pH is neutral (~7).
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.
-
Dilute the remaining aqueous slurry with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from a suitable solvent to obtain this compound as a white solid. An 89% yield has been reported for a similar procedure.[10]
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. reddit.com [reddit.com]
- 8. Fischer_esterification [chemeurope.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. This compound | 106291-80-9 [chemicalbook.com]
- 11. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in Suzuki coupling with Methyl 4-bromo-3-hydroxybenzoate
Topic: Troubleshooting Low Yield in Suzuki Coupling with Methyl 4-bromo-3-hydroxybenzoate For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for challenges encountered during the Suzuki-Miyaura cross-coupling of This compound . This substrate presents a unique combination of functionalities—an activating ester, a deactivating but potentially coordinating hydroxyl group, and a base-sensitive ester moiety—that can lead to specific side reactions and low yields. This document will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental outcomes and provides a logical path to diagnose and resolve the underlying problems.
Q1: My reaction is sluggish or stalls completely. I recover most of my this compound starting material. What are the likely causes?
A: This outcome points directly to a problem in the catalytic cycle, most often related to catalyst activity or the initial oxidative addition step.[1]
Core Diagnostic Questions:
-
Is your catalyst active? The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing or impurities in the starting materials can lead to catalyst oxidation and deactivation.[2] Sulfur-containing impurities, even at trace levels, are known catalyst poisons.[3][4][5][6][7]
-
Is the oxidative addition efficient? While the ester group is electron-withdrawing, the adjacent hydroxyl group is electron-donating, which can slightly reduce the reactivity of the C-Br bond. More importantly, the choice of ligand is critical to facilitate this step, especially for substrates that are not strongly activated.[8][9]
Troubleshooting & Optimization Strategy:
-
Verify Catalyst and Ligand Integrity: Use fresh, high-purity palladium sources and phosphine ligands. Phosphine ligands are prone to oxidation, so proper storage under an inert atmosphere is crucial.[10] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to the active Pd(0) state.[8]
-
Enhance Degassing Procedures: Ensure all solvents are rigorously degassed before use. Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Screen Ligands: For challenging substrates, standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and bulky ligands which are known to accelerate oxidative addition and improve catalyst stability.[11][12]
-
Increase Temperature: If the reaction is clean but slow, increasing the temperature (e.g., from 80°C to 100-110°C) can often overcome the activation barrier for oxidative addition.[12][14]
Q2: I'm observing a significant amount of a major byproduct, identified as Methyl 3-hydroxybenzoate (de-brominated starting material). What is causing this?
A: The formation of the de-brominated product is a classic sign of protodeboronation of your boronic acid partner.[15][16] This side reaction consumes the boronic acid, effectively halting the productive cross-coupling pathway.
Causality Explained: Protodeboronation is the protonolysis of the C–B bond, replacing it with a C–H bond.[15] This process is often catalyzed by the base required for the Suzuki reaction itself, especially in the presence of proton sources like water.[17] While less common, direct dehalogenation of the aryl bromide can also occur, where a hydride source in the reaction mixture reduces the aryl-palladium intermediate.[2][8]
Troubleshooting & Optimization Strategy:
-
Protect the Boronic Acid: The most robust solution is often to use a more stable boronic acid derivative. Boronic esters, particularly pinacol esters (Bpin) or MIDA esters, are significantly more resistant to protodeboronation.[16][18] Organotrifluoroborate salts are another excellent, stable alternative.[17]
-
Modify the Base and Solvent System:
-
Use milder, less nucleophilic bases. Potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often less aggressive in promoting protodeboronation than carbonates or hydroxides.[12][19]
-
For highly sensitive boronic acids, consider running the reaction under anhydrous conditions. This minimizes the primary proton source.[10][16]
-
-
Employ a "Slow Release" Strategy: Using boronic acid derivatives like MIDA esters ensures that the concentration of the free, unstable boronic acid in the reaction medium is kept low at all times, minimizing its decomposition while still allowing for effective transmetalation.[18][20]
Q3: My desired product is forming, but my final yield is low due to saponification of the methyl ester. How can I prevent this hydrolysis?
A: The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures and in the presence of water. This is a critical challenge when working with base-sensitive functional groups.[19]
Causality Explained: The mechanism is a base-mediated nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. This byproduct can complicate purification and significantly lower the yield of the desired ester product.
Troubleshooting & Optimization Strategy:
-
Select a Non-Hydrolytic Base: This is the most critical parameter to change. Avoid strong, highly soluble bases like NaOH, KOH, or even Na₂CO₃ in aqueous systems.
-
Minimize Water Content: While water is often used to dissolve the inorganic base, it is also the reagent for hydrolysis. Reduce the amount of water in your solvent system (e.g., switch from Dioxane/H₂O 4:1 to 10:1) or move to a fully anhydrous system if possible.
-
Lower the Reaction Temperature: Hydrolysis is an activated process. Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate (e.g., 80°C instead of 110°C) can significantly reduce the extent of this side reaction.[12]
| Parameter | Standard Condition (High Risk of Hydrolysis) | Recommended Condition (Low Risk of Hydrolysis) | Rationale |
| Base | Na₂CO₃, K₂CO₃, NaOH | K₃PO₄, Cs₂CO₃, KF | Milder bases with lower nucleophilicity towards the ester carbonyl.[12][19] |
| Solvent | Dioxane/H₂O (4:1) | Toluene, Dioxane (anhydrous), or Dioxane/H₂O (10:1) | Reduces the concentration of water, the key reagent for hydrolysis. |
| Temperature | 100 - 120 °C | 70 - 90 °C | Slows the rate of the undesired hydrolysis reaction more than the catalytic cycle. |
Frequently Asked Questions (FAQs)
FAQ 1: Do I need to protect the phenolic hydroxyl group on my starting material? Generally, protection is not necessary. The Suzuki coupling is known for its excellent functional group tolerance. However, the acidic proton of the phenol will be deprotonated by the base. You must therefore use at least one extra equivalent of base to account for this acid-base reaction in addition to the amount needed for the catalytic cycle. If you continue to face issues that you suspect are related to coordination of the phenoxide to the palladium center, protection as a methyl or benzyl ether is a viable, albeit less atom-economical, strategy.
FAQ 2: What is the most reliable method for degassing solvents? For laboratory scale, the "freeze-pump-thaw" method is the most thorough for removing dissolved oxygen. However, a simpler and often sufficient method is to sparge the solvent with a stream of inert gas (Argon or Nitrogen) via a long needle for 15-30 minutes.[10] It is also critical to degas the complete reaction mixture (solvent + substrates + base) before adding the catalyst.[22]
FAQ 3: How do I choose between a Pd(0) and Pd(II) precatalyst?
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) enter the catalytic cycle directly.[8] They are often highly active but can be sensitive to air and may require more careful handling. Using a Pd(0) source can sometimes reduce the homocoupling of the boronic acid, which can be initiated by Pd(II) species.[14]
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are generally more stable and easier to handle. They require an in situ reduction to the active Pd(0) species to start the cycle. This reduction is often accomplished by a phosphine ligand, an amine, or by consuming two equivalents of the organoboron reagent, which can lead to homocoupling.[8][17] For most applications, modern Pd(II) precatalysts (especially those incorporating bulky phosphine ligands) are robust and highly effective.[11]
Visual Guides & Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: Troubleshooting workflow for low-yield Suzuki coupling.[22]
Key Experimental Protocols
Protocol 1: Optimized General Procedure for Suzuki Coupling
This protocol is a robust starting point designed to mitigate the common failure modes discussed above.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere Setup: Seal the flask with a septum, then evacuate under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-3 mol%) to the flask under positive argon pressure.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Procedure for Thorough Solvent Degassing (Sparging)
-
Obtain the required volume of solvent in a clean, dry flask (e.g., a Schlenk flask) that is at least twice the volume of the solvent.
-
Seal the flask with a septum.
-
Insert a long needle connected to a source of high-purity inert gas (Argon or Nitrogen) so that the tip is well below the solvent surface.
-
Insert a short needle into the septum to act as a gas outlet.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. A vigorous stream of fine bubbles is ideal.
-
Once complete, remove the outlet needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.
References
- Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 134-139. [Link]
- American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- Liu, J. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. osti.gov. [Link]
- ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Lu, G., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(9), 13746-13761. [Link]
- BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Note: While the original paper is cited, a direct link to a free version is not available; this reference points to the general body of work. A related open-access article is provided for context: [Link]
- Zhang, W., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 53(11-12), 865-878.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.).
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Chemical Society Reviews. (2021). Suzuki–Miyaura (hetero-)
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- BenchChem. (n.d.).
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 747-754. [Link]
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- BenchChem. (n.d.). .
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X)
- Chemical.AI. (2022). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
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- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Side reactions of Methyl 4-bromo-3-hydroxybenzoate in basic conditions
Welcome to the technical support guide for Methyl 4-bromo-3-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and side reactions encountered when handling this molecule under basic conditions, providing in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Core Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Problem Area 1: Low Yield of the Desired O-Alkylated Product
The most common application for this reagent under basic conditions is the O-alkylation of the phenolic hydroxyl group, typically via a Williamson Ether Synthesis.[1][2] Low yields in this reaction are a frequent issue, often stemming from competing side reactions.
Q1: My primary isolated product is the hydrolyzed starting material, 4-bromo-3-hydroxybenzoic acid. How can I prevent this?
Answer: This is a classic case of saponification, or base-mediated ester hydrolysis.[3][4][5] The hydroxide ions (or even water present with a strong base) are acting as nucleophiles and attacking the electrophilic carbonyl carbon of the methyl ester, which is often competitive with the desired alkylation reaction.
Causality and Solution:
-
Choice of Base: Strong hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents are the primary culprits. While effective at deprotonating the phenol, they are also excellent nucleophiles for hydrolysis.
-
Recommendation: Switch to a non-nucleophilic, weaker base. Alkali metal carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol (pKa ≈ 8-9) but are poor nucleophiles, significantly minimizing ester hydrolysis.[6] Sodium hydride (NaH) is also a powerful, non-nucleophilic base, but it is often overkill and requires stringent anhydrous conditions.[2]
-
-
Solvent System: The presence of water provides the reagent for hydrolysis.
-
Recommendation: Employ anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone. Ensure your solvent is properly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
Troubleshooting Workflow: Minimizing Saponification
Caption: Decision tree for troubleshooting ester hydrolysis.
Q2: I'm observing a significant amount of C-alkylated byproduct alongside my desired O-alkylated ether. How can I improve O-alkylation selectivity?
Answer: This issue arises from the ambident nature of the phenoxide ion formed after deprotonation. The negative charge is delocalized onto the aromatic ring, creating nucleophilic centers on both the oxygen atom and the ortho/para carbon atoms. This leads to a competition between O-alkylation and C-alkylation.[7][8]
Causality and Solution:
The outcome of this competition is heavily influenced by the reaction conditions, as described by Hard and Soft Acid-Base (HSAB) theory and solvent effects.
-
Solvent Effects: This is the most critical factor.[7]
-
Protic Solvents (e.g., water, ethanol): These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide. This "solvation shell" sterically hinders the oxygen, making the carbon atoms of the ring more accessible for attack. This condition favors C-alkylation .
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents do not form hydrogen bonds with the phenoxide oxygen. The oxygen anion is left relatively "naked" and highly reactive, making it the kinetically favored site for alkylation. This condition strongly favors O-alkylation .[7]
-
-
Electrophile Hardness: "Harder" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles may show increased C-alkylation. For typical alkyl halides (R-Br, R-I), which are considered relatively soft, the solvent effect is the dominant factor.[9]
Recommendation: To maximize O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.
Q3: My reaction is incomplete, and I recover a large amount of starting material. What factors could be limiting conversion?
Answer: Incomplete conversion, assuming the correct reagents are being used, typically points to issues with reaction kinetics or stoichiometry.
Potential Causes and Solutions:
-
Insufficient Base: The phenoxide is the active nucleophile. If you use less than one equivalent of base, your starting material will not be fully converted to the reactive species.
-
Action: Use a slight excess of base (e.g., 1.2–1.5 equivalents), especially if using a weaker base like K₂CO₃, to ensure complete deprotonation.
-
-
Poorly Reactive Electrophile: The reactivity of the alkylating agent follows the trend: R-I > R-OTs > R-Br >> R-Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Action: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[1]
-
-
Low Temperature: Like most Sₙ2 reactions, the Williamson ether synthesis requires sufficient thermal energy.
-
Action: If the reaction is slow at room temperature, gently heating to 50–80°C in a solvent like DMF or acetonitrile can significantly increase the reaction rate.[6] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Problem Area 2: Formation of Unexpected Impurities
Q4: I've isolated a byproduct that appears to be an alkene derived from my alkylating agent. Why is this happening?
Answer: You are observing the results of an E2 elimination reaction, which is competing with the desired Sₙ2 substitution. The phenoxide is not only a good nucleophile but also a reasonably strong base.
Causality and Solution:
This side reaction is almost entirely dependent on the structure of your alkylating agent.[1][10]
-
Methyl and Primary Alkyl Halides: Strongly favor Sₙ2 substitution. Elimination is negligible.
-
Secondary Alkyl Halides: Sₙ2 and E2 are highly competitive. You will almost always get a mixture of ether and alkene products.
-
Tertiary Alkyl Halides: E2 elimination is the exclusive pathway. You will not form any ether product.
Recommendation: To synthesize ethers, always design your Williamson synthesis so that the alkylating agent is a methyl or primary halide.[1][2] If you need to introduce a secondary or tertiary alkyl group, the phenoxide should be part of the electrophile and you should use a simple alkoxide as the nucleophile (though this is not applicable for modifying the starting material ).
Q5: I'm seeing an impurity with a mass corresponding to a dibrominated species. Where did this come from?
Answer: This impurity is almost certainly 3,5-dibromo-4-hydroxybenzoate . It is highly unlikely to have formed during your alkylation reaction. Instead, it is a common byproduct from the synthesis of the this compound starting material itself, which is typically made by brominating methyl 4-hydroxybenzoate.[11] The hydroxyl group is strongly activating, and controlling the reaction to achieve perfect mono-bromination can be difficult, often leading to a small percentage of the dibrominated product.
Recommendation:
-
Analyze Your Starting Material: Before starting your reaction, check the purity of your this compound using ¹H NMR, LC-MS, or GC-MS.
-
Purify if Necessary: If a significant amount of the dibrominated impurity is present, purify the starting material by recrystallization or column chromatography. This will save you significant purification challenges later on.
Visual Summary of Reaction Pathways
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
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- 11. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-bromo-3-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from reaction mixtures.
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization. | 1. Excessive solvent used: The compound remains dissolved in the mother liquor. 2. Premature crystallization: Crystals form on the filter paper during hot filtration. 3. Inappropriate solvent choice: The compound is too soluble in the cold solvent. | 1. Reduce solvent volume: Concentrate the mother liquor by rotary evaporation and cool again to recover more product.[1][2] 2. Pre-heat the filtration apparatus: Use a hot funnel and filter flask to prevent cooling.[3] 3. Optimize solvent system: Test different single or mixed solvent systems. A good solvent should dissolve the compound when hot but have low solubility when cold.[4][5] |
| Product "oils out" during recrystallization. | 1. Solution is supersaturated: The concentration of the compound is too high. 2. Cooling is too rapid: Crystals do not have sufficient time to form a proper lattice. 3. Presence of impurities: Impurities can interfere with crystal lattice formation. | 1. Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. 2. Slow down cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.[1][3] 3. Perform a preliminary purification: Use a technique like column chromatography to remove significant impurities before recrystallization. |
| Poor separation of product from impurities via column chromatography. | 1. Inappropriate solvent system: The polarity of the eluent is too high or too low. 2. Column overloading: Too much crude material is loaded onto the column. 3. Improper column packing: Channeling or cracks in the stationary phase lead to inefficient separation. | 1. Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities. A good starting point for aromatic esters is a hexane/ethyl acetate gradient.[6] 2. Reduce sample load: Use an appropriate amount of crude material for the column size. 3. Repack the column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[7] |
| Presence of starting material (e.g., 3-hydroxybenzoic acid) in the final product. | Incomplete esterification reaction. | Purification by extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[8] The unreacted acid will be deprotonated and move to the aqueous layer. |
| Presence of a dibrominated impurity (e.g., Methyl 3,5-dibromo-4-hydroxybenzoate). | Over-bromination during synthesis. This is a common issue as the hydroxyl group activates the aromatic ring, making it susceptible to further bromination.[9] | Column chromatography: This is the most effective method to separate the monobrominated product from the more nonpolar dibrominated byproduct. A less polar solvent system will elute the dibrominated compound first. Phenyl-based HPLC columns can also offer good selectivity for separating such positional isomers.[10][11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A mixture of toluene and heptane (or hexane) is often effective. Toluene will dissolve the compound at elevated temperatures, while heptane/hexane will act as an anti-solvent to induce crystallization upon cooling. A ratio of 4:1 toluene:heptane can be a good starting point.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot toluene to dissolve the crude this compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography for Purification
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Monitor the separation using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a white to off-white crystalline solid.[12] Its melting point is reported to be in the range of 121-125 °C.[12] Significant deviations from this appearance or melting point range may indicate the presence of impurities.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) to spot the crude mixture, the fractions from column chromatography, and the recrystallized product. The pure product should appear as a single spot with a specific Rf value.
Q3: What are the most common impurities I should look for?
The most common impurities depend on the synthetic route. If synthesized from 3-hydroxybenzoic acid, unreacted starting material may be present. If prepared by bromination of methyl 3-hydroxybenzoate, the primary impurity is often the dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate.
Diagram: Common Impurities and Their Separation
Caption: Common impurities and the recommended methods for their removal.
Q4: What analytical techniques can I use to confirm the purity and identity of the final product?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) can be used for quantitative purity analysis.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The proton NMR should show characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q5: My purified product has a pinkish or yellowish hue. What could be the cause?
A colored impurity may be present. Phenolic compounds can sometimes oxidize to form colored quinone-type structures. If the coloration is minor and the purity is confirmed to be high by other analytical methods, it may not be a significant issue for some applications. However, for high-purity requirements, an additional purification step, such as treatment with activated carbon during recrystallization, may be necessary to remove colored impurities.
References
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- University of York. (n.d.). Problems with Recrystallisations.
- PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
- University of California, Irvine. (n.d.). Recrystallization.
- Fekete, S., et al. (2020). Algorithms to optimize multi-column chromatographic separations of proteins.
- Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubMed. (1985). Adsorption of esters of p-hydroxybenzoic acid (parabens) by filter membranes: mechanism and effect of formulation and processing parameters. Journal of Pharmaceutical Sciences, 74(10), 1067-1071.
- University of Colorado Boulder. (n.d.). Recrystallization-1.pdf.
- ResearchGate. (2025). Adsorption of Esters of p -Hydroxybenzoic Acid by Filter Membranes: Mechanism and Effect of Formulation and Processing Parameters.
- PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
- Central Electrochemical Research Institute. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
- Google Patents. (1967). Bromination of aromatic compounds.
- National Institutes of Health. (1998). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 64(9), 3268-3271.
- ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- ResearchGate. (2025). Bromination of Deactivated Aromatics: A Simple and Efficient Method.
- Google Patents. (2001). Selective bromination of aromatic compounds.
- PubMed. (1998). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.
- SciSpace. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole.
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- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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Removal of unreacted starting material from Methyl 4-bromo-3-hydroxybenzoate
Technical Support Center: Purification of Methyl 4-bromo-3-hydroxybenzoate
Welcome to the technical support guide for the purification of this compound (CAS 106291-80-9). This document provides troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to address common purification challenges, specifically the removal of unreacted starting materials. Ensuring the high purity of this intermediate, often greater than 97-98%, is critical for its successful application in the synthesis of selective inhibitors and other complex molecules.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials or byproducts I need to remove?
A1: The identity of contaminants depends entirely on your synthetic route. The two most common scenarios are:
-
Esterification of 4-bromo-3-hydroxybenzoic acid: Your primary impurity will be the unreacted starting material, 4-bromo-3-hydroxybenzoic acid .
-
Bromination of a precursor ester: Your main impurities could be the unreacted starting material (e.g., methyl 3-hydroxybenzoate or methyl p-hydroxybenzoate ) and potentially over-brominated byproducts like methyl 3,5-dibromo-4-hydroxybenzoate .[3]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial step. It's a rapid, inexpensive technique to visualize the number of components in your mixture. By running your crude material alongside the starting material(s) on the same TLC plate, you can tentatively identify the contaminants and gauge the reaction's completion.
Q3: My product's melting point is broad or lower than the literature value. What does this indicate?
A3: A broad or depressed melting point is a classic indicator of impurities. Literature values for this compound vary, with ranges cited as 105.8-106.7°C and 121-125°C.[1][3] Significant deviation from an established value for your specific isomer suggests the presence of unreacted starting materials or side products, which disrupt the crystalline lattice of the pure compound.
Q4: I have an acidic impurity. What is the most straightforward purification method?
A4: An acid-base liquid-liquid extraction is the most efficient method. This technique exploits the difference in chemical properties between your neutral ester product and the acidic starting material (a carboxylic acid). The acid can be selectively moved into an aqueous basic solution, leaving your desired product in the organic solvent.
Part 2: In-Depth Troubleshooting Guide
Issue 1: Contamination with Unreacted 4-bromo-3-hydroxybenzoic Acid
Q: My TLC and NMR analyses confirm the presence of residual 4-bromo-3-hydroxybenzoic acid after an esterification reaction. How can I remove it effectively?
A: The key difference to exploit here is the acidity of the carboxylic acid group versus the neutrality of your target ester. An acid-base extraction is the ideal solution.
Causality and Mechanism: Your desired product, this compound, is an ester and is chemically neutral. The starting material, 4-bromo-3-hydroxybenzoic acid, possesses a carboxylic acid functional group, which is acidic. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate, NaHCO₃), you deprotonate the carboxylic acid.
-
R-COOH (organic soluble) + NaHCO₃ (aqueous) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂
The resulting carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ester remains preferentially dissolved in the organic solvent. This allows for a clean separation.
Recommended Protocol: See Protocol 2: Acid-Base Extraction for a step-by-step guide.
Issue 2: Contamination with Unreacted Methyl 3-hydroxybenzoate or Other Neutral Precursors
Q: My bromination reaction was incomplete, and the crude product is contaminated with the non-brominated starting material, methyl 3-hydroxybenzoate. An acid-base extraction won't work. What are my options?
A: Since both the product and the impurity are neutral esters, you must rely on physical property differences, primarily polarity and solubility. Recrystallization and column chromatography are the methods of choice.
Causality and Mechanism: Recrystallization works by finding a solvent (or solvent pair) in which your desired product has high solubility at an elevated temperature but low solubility at a cold temperature. Critically, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration). The brominated product is generally less soluble in certain organic solvents than its non-brominated counterpart. A Chinese patent specifically notes the use of toluene for recrystallization of a similar isomer.[3]
How to Select a Solvent System:
-
Test Solvents: In small test tubes, test the solubility of your crude product in various solvents (e.g., toluene, hexanes, ethyl acetate, methanol, isopropanol, and mixtures thereof) at room temperature and with heating.
-
Ideal Properties: The ideal solvent will fully dissolve your product when hot but yield a high recovery of crystals upon cooling.
-
Monitor Purity: Use TLC (see Protocol 1 ) to check the purity of the resulting crystals against the mother liquor. The crystals should be enriched in your desired product.
Recommended Protocol: See Protocol 3: Recrystallization for a detailed procedure.
Causality and Mechanism: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Silica gel is polar.
-
Polarity: The polarity difference between this compound and methyl 3-hydroxybenzoate dictates the separation. The phenolic hydroxyl group and ester carbonyl group contribute to the polarity of both molecules. The bromine atom also influences polarity. Typically, the product will have a different polarity and thus a different retention factor (Rf) on a TLC plate, allowing for chromatographic separation.
-
Elution: A solvent system (e.g., a mixture of hexanes and ethyl acetate) is passed through the column. Less polar compounds travel through the column faster, while more polar compounds are retained longer by the silica gel.
How to Develop an Eluent System: Use TLC to find a solvent system that gives a good separation between your product and the impurity. The target Rf value for your desired product should be approximately 0.3-0.4 for optimal separation on a column.
Recommended Protocol: See Protocol 4: Flash Column Chromatography .
Part 3: Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Purity Assessment
-
Prepare Samples: Dissolve small amounts of your crude product and the relevant starting material(s) in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate, keeping the spots small and above the level of the eluent.
-
Develop the Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front nears the top, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or other suitable stains can also be used.
-
Analyze: Compare the spots from your crude product to the starting material standards to identify contaminants.
Protocol 2: Acid-Base Extraction for Removing Acidic Impurities
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Wash with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas.
-
Separate Layers: Allow the layers to separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Dissolve in Minimum Solvent: Place the crude solid in a flask and add the chosen solvent (or solvent system) portion-wise while heating and stirring until the solid just dissolves. Do not add excessive solvent.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Verify Purity: Check the melting point and run a TLC of the crystals and the mother liquor to confirm purity.
Protocol 4: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent (a low-polarity mixture, e.g., 9:1 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elute: Run the eluent through the column, applying positive pressure. Gradually increase the polarity of the eluent (gradient elution) as needed to move the compounds down the column.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Monitor the fractions by TLC to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Part 4: Visualization of Workflows
Troubleshooting and Purification Workflow
Caption: Logic of separating an acidic impurity via extraction.
References
Sources
Technical Support Center: Regioselective Bromination of Methyl 4-Hydroxybenzoate
Welcome to the technical support center for the regioselective bromination of methyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this electrophilic aromatic substitution.
Understanding the Challenge: Directing Group Effects
The bromination of methyl 4-hydroxybenzoate presents a classic challenge in regioselectivity. The aromatic ring is substituted with two groups: a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density into the ring through resonance, making the ortho (positions 3 and 5) and para (position 4, which is already substituted) positions more nucleophilic and thus more susceptible to electrophilic attack.[1][3]
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group.[4][5] It withdraws electron density from the ring, making it less reactive.
The powerful activating and directing effect of the hydroxyl group dominates, making the positions ortho to it (positions 3 and 5) the most likely sites for bromination.[1][6] The primary challenge is to control the reaction to achieve selective monobromination at the 3-position, while avoiding the formation of the 3,5-dibrominated byproduct.[7]
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the 3,5-dibromo-4-hydroxybenzoate byproduct. How can I improve the selectivity for the monobrominated product?
A1: Over-bromination is a common issue due to the highly activated nature of the phenol ring.[8][9] To favor the formation of methyl 3-bromo-4-hydroxybenzoate, several factors must be carefully controlled:
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water, which can lead to polysubstitution.[8][10] Milder reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) offer better control.[8][11][12]
-
Solvent Selection: The solvent plays a crucial role in modulating the reactivity of the brominating agent.[10][13] Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can temper the reaction rate and improve selectivity for monobromination.[8][10] Polar solvents can enhance the reactivity of bromine, promoting polysubstitution.[10][14]
-
Stoichiometry: Precise control over the stoichiometry of the brominating agent is critical. Use of a slight excess of the brominating agent should be avoided. A 1:1 molar ratio of methyl 4-hydroxybenzoate to the brominating agent is a good starting point.
-
Temperature Control: Lowering the reaction temperature can help to control the reaction rate and minimize over-reaction.[15] Performing the reaction at 0-5°C is a common strategy.[7]
Q2: I am observing a poor yield of the desired product, even after controlling for over-bromination. What are the potential causes and solutions?
A2: Low yields can stem from several factors beyond polysubstitution:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Decomposition of Starting Material or Product: Phenols can be susceptible to oxidation.[16] Ensure that your starting material is pure and that the reaction is performed under an inert atmosphere if necessary.
-
Sub-optimal Brominating Agent: While mild brominating agents are preferred for selectivity, they may be less reactive. A balance must be struck. N-bromosuccinimide (NBS) is often a good compromise.[17]
-
Work-up and Purification Issues: The product, methyl 3-bromo-4-hydroxybenzoate, and the starting material have similar polarities, which can make separation by column chromatography challenging. Careful optimization of the solvent system for chromatography is necessary.
Q3: Can a Lewis acid be used to improve the regioselectivity of this reaction?
A3: While Lewis acids like FeBr₃ or AlBr₃ are commonly used to catalyze the bromination of less activated aromatic rings, their use in the bromination of highly activated phenols is generally not recommended.[18][19] The strong activation by the hydroxyl group is usually sufficient, and the addition of a Lewis acid can actually lead to a decrease in selectivity and the formation of complex mixtures.[6] However, some modern methods utilize Lewis acids in conjunction with specific brominating agents to achieve high selectivity under mild conditions.[20][21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High levels of 3,5-dibromo-4-hydroxybenzoate | 1. Brominating agent is too reactive. 2. Reaction temperature is too high. 3. Molar ratio of brominating agent is too high. 4. Polar, protic solvent is used. | 1. Switch to a milder brominating agent like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB).[8][11][12] 2. Lower the reaction temperature to 0-5°C.[7] 3. Use a strict 1:1 molar ratio of substrate to brominating agent. 4. Use a non-polar solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[8][10] |
| Low yield of desired monobrominated product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Difficult purification. | 1. Monitor the reaction progress by TLC and allow for sufficient reaction time. 2. Use high-purity starting materials and consider running the reaction under an inert atmosphere. 3. Optimize the solvent system for column chromatography to achieve better separation of the product from the starting material and byproducts. |
| Formation of other unexpected byproducts | 1. Reaction conditions are too harsh. 2. Presence of impurities in the starting material or reagents. | 1. Use milder reaction conditions (lower temperature, less reactive brominating agent). 2. Ensure the purity of all reagents and solvents before use. |
Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of methyl 3-bromo-4-hydroxybenzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired methyl 3-bromo-4-hydroxybenzoate.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps and potential products in the bromination of methyl 4-hydroxybenzoate.
Caption: Reaction pathway for the bromination of methyl 4-hydroxybenzoate.
References
- BenchChem. (2025, December). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols. Retrieved from a hypothetical BenchChem technical note.
- Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- YouTube. (2021, August 11). mod02lec10 - Electrophilic Aromatic Substitution in Phenols.
- ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Qs in Mind. (2022, July 12). Why phenol gives different bromination products in different solvents?
- YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol.
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- PubMed. (2023, November 3). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions.
- Filo. (2025, June 13). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
- National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Unknown. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from a hypothetical online chemistry resource.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research.
- National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Chemistry LibreTexts. (2023, January 22). Addition of Lewis Acids (Electrophilic Reagents).
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
- Chemguide. (n.d.). ring reactions of phenol.
- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Journal of the American Chemical Society. (2022, July 12). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release.
- Organic Chemistry Portal. (n.d.). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide).
- ResearchGate. (2025, August 9). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes | Request PDF.
- Khan Academy. (n.d.). Bromination of Phenols (video).
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Simson Pharma Limited. (n.d.). Methyl 3-bromo-4-hydroxybenzoate | CAS No- 29415-97-2.
- Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate.
- Research. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Retrieved from a hypothetical research news website.
- PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958.
- ResearchGate. (2025, August 6). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation.
- National Institutes of Health. (2024, November 15). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. byjus.com [byjus.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 19. crab.rutgers.edu [crab.rutgers.edu]
- 20. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Methyl 4-bromo-3-hydroxybenzoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of a hydroxyl group ortho to the bromine, combined with an electron-withdrawing ester, presents unique challenges and opportunities for catalyst selection and reaction optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?
A1: Failure to achieve conversion is a common issue often traced back to the rate-determining oxidative addition step or catalyst deactivation.[1][2] The electronic properties of this compound (both an electron-donating hydroxyl and an electron-withdrawing ester) can complicate this step.
Probable Causes & Solutions:
-
Ineffective Catalyst System: The choice of ligand is paramount. Standard, less electron-rich ligands like triphenylphosphine (in Pd(PPh₃)₄) may be ineffective for this substrate.[1]
-
Solution: Switch to a more robust catalyst system. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition for challenging substrates.[1] Consider using modern palladium precatalysts (e.g., XPhos Pd G3) which are air-stable and form the active Pd(0) species efficiently.[3]
-
-
Inappropriate Base: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step.[4] An unsuitable base can lead to a stalled reaction.
-
Solution: Potassium phosphate (K₃PO₄) is a strong, effective base for many challenging couplings.[1] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option. The choice of base can be critical, and screening may be necessary.
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly decomposition or the formation of boroxine trimers.[5]
-
Solution: Use freshly purchased boronic acid or a more stable derivative like a pinacol boronate ester.[5] Ensure all reagents are of high purity.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to oxidation and the formation of inactive palladium black.[5][6]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly by sparging with inert gas or using several freeze-pump-thaw cycles.[6]
-
Q2: I am observing significant amounts of the homocoupled biaryl product from my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is a well-known side reaction, often exacerbated by the presence of oxygen or issues with the palladium catalyst's oxidation state.[5][7]
Probable Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5][7]
-
Solution: Rigorous degassing of the reaction vessel and solvents is crucial. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6]
-
-
Use of a Pd(II) Precursor: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient or lead to side reactions like homocoupling, which itself can be a pathway to generate the active catalyst.[5]
-
Solution: While common, if homocoupling is a major issue, consider switching to a Pd(0) source like Pd₂(dba)₃ or a precatalyst that generates Pd(0) more cleanly.[5] Alternatively, ensure your conditions (e.g., presence of phosphine ligand) favor rapid reduction of the Pd(II) center.
-
Q3: My main side product is the deboronated starting material (protodeboronation). What should I adjust?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. It is a frequent side reaction that consumes your nucleophile.[1]
Probable Causes & Solutions:
-
Excess Water or Protic Solvents: While a small amount of water can be beneficial, excess water can facilitate the protodeboronation pathway.[1]
-
Inappropriate Base: Strong bases, particularly hydroxides, can accelerate this side reaction.[1]
-
Solution: Avoid hydroxide bases if protodeboronation is an issue. Weaker bases like carbonates or phosphates are generally preferred. In some cases where even carbonates are problematic, fluoride sources like CsF can be effective.[9]
-
Q4: I'm seeing the debrominated starting material (Methyl 3-hydroxybenzoate). What causes this dehalogenation?
A4: Dehalogenation (or hydrodehalogenation) is a side reaction where the aryl halide is reduced.[5]
Probable Causes & Solutions:
-
Hydride Source: After oxidative addition, the palladium intermediate can react with a hydride source in the mixture, leading to reductive elimination of the debrominated product.[5] Potential hydride sources can include solvent impurities (e.g., isopropanol in acetone) or degradation of reagents.
-
Solution: Use high-purity, dry solvents. Ensure reagents are pure. If the problem persists, re-evaluate the solvent and base combination.
-
-
Ligand Choice: In some systems, the choice of ligand can influence the relative rates of productive coupling versus dehalogenation.
-
Solution: If dehalogenation is significant, screening alternative ligands may be necessary.
-
Q5: The reaction turns black immediately and stalls. What does this indicate?
A5: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive metallic palladium.[5] This indicates catalyst decomposition.
Probable Causes & Solutions:
-
Ligand Instability or Insufficient Ligand: The ligand's role is to stabilize the palladium center. If the ligand is unstable at the reaction temperature or if there is not enough ligand present, the palladium can aggregate and precipitate.
-
Solution: Ensure the correct Pd:ligand ratio is used (typically 1:1 to 1:2 for precatalysts, or higher for in-situ systems). Choose a ligand known to be stable at the required reaction temperature.
-
-
High Reaction Temperature: Excessive temperatures can accelerate catalyst decomposition pathways.
-
Solution: Attempt the reaction at a lower temperature. Modern, highly active catalysts often allow for successful couplings at temperatures well below 100 °C.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst system for coupling with this compound?
A1: For a challenging, functionalized substrate like this, a robust, modern catalyst system is recommended as a starting point. Avoid relying on older systems like Pd(PPh₃)₄ initially.
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 | Air- and moisture-stable Pd(II) precatalysts that efficiently generate the active monoligated Pd(0) species, which is ideal for facilitating oxidative addition.[3] |
| Ligand | XPhos or SPhos | These are bulky, electron-rich biaryl phosphine ligands that are industry standard for promoting the coupling of electron-rich or sterically hindered aryl halides.[1] |
| Base | K₃PO₄ (anhydrous) | A strong, non-nucleophilic base that is highly effective in promoting transmetalation without causing hydrolysis of the ester.[1] |
| Solvent | 1,4-Dioxane or Toluene/Water | Aprotic polar solvents are standard. A small amount of water (e.g., a 10:1 organic:water ratio) is often beneficial for the transmetalation step.[5] |
| Temperature | 80-100 °C | A good starting temperature range for optimization. |
Q2: How does the hydroxyl group on the substrate affect the reaction? Do I need to protect it?
A2: The phenolic hydroxyl group is acidic and can be deprotonated by the base. In most Suzuki couplings, this is not problematic and protection is often unnecessary, which is a major advantage of the reaction.[2] The deprotonated phenoxide is a strong electron-donating group, which can make the C-Br bond less electrophilic and slow the oxidative addition step.[1] This is a key reason why a highly active catalyst with an electron-rich ligand is recommended. The ortho-position of the hydroxyl group could potentially chelate to the palladium center, which may influence reactivity in a substrate-dependent manner. It is generally recommended to attempt the reaction without protection first.
Q3: Which base is most suitable for this reaction, and why?
A3: The choice of base is critical. It must be strong enough to facilitate the formation of the "ate" complex with the boronic acid, which is necessary for transmetalation.[10] However, it should not be so harsh as to cause unwanted side reactions like ester hydrolysis.
-
K₃PO₄ (Potassium Phosphate): Often the best choice. It is a strong base that works well in organic solvents but has low nucleophilicity, minimizing the risk of ester saponification.[1]
-
Cs₂CO₃ (Cesium Carbonate): Another excellent, highly effective base, though more costly.[1]
-
K₂CO₃ (Potassium Carbonate): A common, milder, and cheaper option. It may require higher temperatures or longer reaction times.
-
Organic Bases (e.g., Et₃N): Generally not effective as they are often not strong enough to promote transmetalation efficiently.
Q4: What is the role of water in the reaction mixture? Should I use anhydrous conditions?
A4: The role of water is complex. A small amount of water is often beneficial and can accelerate the transmetalation step, possibly by aiding in the dissolution of the inorganic base and facilitating the formation of the reactive boronate species.[4] However, excess water can lead to competitive protodeboronation of the boronic acid.[1] For this substrate, a good starting point is a biphasic system like Toluene/Water (10:1) or using a hydrated base. If protodeboronation becomes a significant issue, switching to strictly anhydrous conditions with an anhydrous base is a key troubleshooting step.
Q5: Can I use a heterogeneous catalyst like Pd/C for this reaction?
A5: While heterogeneous catalysts like Palladium on Carbon (Pd/C) are attractive for their ease of separation and recyclability, they are often less active than homogeneous catalysts for Suzuki couplings.[11] They may require higher temperatures, higher catalyst loadings, and may not be effective for challenging substrates. For the synthesis of pharmaceutical intermediates where high purity and yield are critical, a well-defined homogeneous catalyst system is almost always the superior choice.[3]
Recommended Experimental Protocol
This is a general starting protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization will likely be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄, anhydrous powder, 2.0 - 3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[4]
Diagram 2: Troubleshooting Flowchart for a Failed Reaction
Caption: A decision tree for troubleshooting low conversion.
References
- Royal Society of Chemistry. "Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction." New Journal of Chemistry.
- BenchChem. "Troubleshooting failed Suzuki coupling with electron-rich aryl halides." BenchChem Technical Support.
- Various Authors. "Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts.
- Journal of Synthetic Chemistry. "A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4." Journal of Synthetic Chemistry.
- National Center for Biotechnology Information. "Organoborane coupling reactions (Suzuki coupling)." PMC - NIH.
- BenchChem. "The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development." BenchChem Technical Support.
- MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." MDPI.
- Quora. "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?" Quora.
- Royal Society of Chemistry. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction." Dalton Transactions.
- MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI.
- ResearchGate. "Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.
- Andrew G. Myers Research Group. "The Suzuki Reaction." Harvard University.
- Reddit. "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)." r/chemhelp.
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- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ether Synthesis with Methyl 4-bromo-3-hydroxybenzoate
Welcome to the technical support center for optimizing the Williamson ether synthesis of Methyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific transformation. Here, we move beyond generic protocols to address the nuances of this substrate and empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds.[1][2][3] The reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[1][4][5] While seemingly straightforward, the synthesis of ethers from substituted phenols like this compound presents several challenges that can lead to low yields and undesired side products.
The key to a successful synthesis lies in understanding and controlling the competing reaction pathways. With this compound, the primary concerns are:
-
O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][6] While O-alkylation is typically favored, C-alkylation can become a significant side reaction under certain conditions.[6][7][8]
-
Ester Hydrolysis (Saponification): The methyl ester group is susceptible to hydrolysis under basic conditions, which can lead to the formation of the corresponding carboxylate salt.[9][10][11][12][13]
-
Elimination (E2) of the Alkyl Halide: If secondary or tertiary alkyl halides are used, base-catalyzed elimination can compete with the desired SN2 reaction, leading to the formation of alkenes.[1][5][14][15]
This guide will provide a systematic approach to selecting the optimal base and solvent to maximize the yield of the desired ether product while minimizing these side reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when approaching this synthesis.
Q1: What is the first critical step in optimizing the Williamson ether synthesis for this compound?
The first and most critical step is the choice of base. The base must be strong enough to deprotonate the phenolic hydroxyl group to form the phenoxide nucleophile, but not so strong that it promotes unwanted side reactions like ester hydrolysis.
Q2: How does the pKa of the phenol influence the choice of base?
Q3: Which classes of bases are generally recommended for this type of reaction?
For substrates like this compound, moderately strong inorganic bases are often the best choice. These include:
-
Potassium Carbonate (K₂CO₃): A widely used and effective base for phenol alkylation. It is generally strong enough to deprotonate the phenol without causing significant ester hydrolysis.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields than potassium carbonate due to the "cesium effect," which involves better solvation of the carbonate and a more "naked" and therefore more reactive phenoxide anion.[16]
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): While effective at deprotonating the phenol, these stronger bases increase the risk of ester hydrolysis, especially at elevated temperatures.[12][14]
-
Sodium Hydride (NaH): A very strong base that will irreversibly deprotonate the phenol.[5][14] However, its high reactivity can lead to a higher incidence of side reactions and it requires strictly anhydrous conditions.[5][17]
Q4: What role does the solvent play in this reaction?
The solvent has a profound impact on the reaction rate and selectivity.[8][18] Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[1][5][14] Protic solvents, on the other hand, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[6][14]
Q5: What are the most common side products and how can I detect them?
The most common side products are the C-alkylated isomer and the hydrolyzed carboxylic acid. These can be detected and quantified using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the ether synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Cause: Incomplete deprotonation of the phenol.
Troubleshooting Steps:
-
Verify Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to fully deprotonate the phenol.[14] Consider switching to a stronger base like potassium carbonate (K₂CO₃).
-
Ensure Anhydrous Conditions: The presence of water can consume the base and hinder the formation of the phenoxide.[17][19] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Increase Reaction Temperature: The reaction may require more thermal energy to proceed. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1][14][17]
-
Extend Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress by TLC until the starting material is consumed. Reaction times can range from 1 to 8 hours.[1][14]
Problem 2: Significant Formation of the Hydrolyzed Carboxylic Acid
Possible Cause: The base is too strong or the reaction temperature is too high, leading to saponification of the methyl ester.
Troubleshooting Steps:
-
Switch to a Milder Base: If using NaOH or KOH, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃.
-
Lower the Reaction Temperature: High temperatures accelerate the rate of hydrolysis.[10] Try running the reaction at a lower temperature for a longer period.
-
Use a Stoichiometric Amount of Base: Using a large excess of base can increase the rate of hydrolysis. Use 1.1 to 1.5 equivalents of base relative to the phenol.
Problem 3: Formation of the C-Alkylated Isomer
Possible Cause: The reaction conditions are favoring C-alkylation over O-alkylation.
Troubleshooting Steps:
-
Optimize the Solvent: The choice of solvent can significantly influence the O/C alkylation ratio.[6][8][18]
-
Favoring O-alkylation: Polar aprotic solvents such as Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) generally favor O-alkylation.[5][6][16] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available to attack the alkyl halide.
-
Favoring C-alkylation: Protic solvents like alcohols can solvate the phenoxide oxygen through hydrogen bonding, making the carbon atoms of the ring more nucleophilic.[6]
-
-
Consider a Phase-Transfer Catalyst: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance the rate of O-alkylation.[1][19][20][21][22] The PTC helps to bring the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, promoting the desired reaction.
Decision-Making Workflow for Base and Solvent Selection
The following diagram illustrates a logical workflow for selecting the optimal base and solvent for your reaction.
Caption: Workflow for optimizing base and solvent selection.
Experimental Protocols
General Protocol for Ether Synthesis of this compound
This is a general starting point and may require optimization based on the specific alkyl halide and the results of your initial experiments.
Materials:
-
This compound
-
Alkyl halide (primary alkyl halides are recommended)[1][5][15]
-
Base (e.g., Potassium Carbonate)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., Acetonitrile, 0.1-0.5 M concentration).
-
Add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Common Bases and Solvents
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Potential Issues |
| K₂CO₃ | 10.3 | DMF, MeCN, Acetone | May be slow with less reactive alkyl halides. |
| Cs₂CO₃ | 10.3 | DMF, MeCN, Acetone | More expensive than K₂CO₃. |
| NaOH / KOH | ~15.7 | DMF, DMSO, Alcohols | High risk of ester hydrolysis.[12] |
| NaH | ~36 | THF, DMF | Requires strictly anhydrous conditions; potential for side reactions.[5][17] |
| Solvent | Dielectric Constant (ε) | Type | Comments |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent choice for SN2 reactions; favors O-alkylation.[18] |
| DMF | 36.7 | Polar Aprotic | Good solvent, but higher boiling point can make removal difficult.[16] |
| DMSO | 46.7 | Polar Aprotic | High boiling point; can be difficult to remove.[5][16] |
| Acetone | 20.7 | Polar Aprotic | Lower boiling point, can be a good alternative to MeCN. |
| Ethanol | 24.5 | Protic | Can lead to C-alkylation and slower reaction rates.[6][14] |
Reaction Mechanism Visualization
The following diagram illustrates the desired O-alkylation pathway and the competing C-alkylation and hydrolysis side reactions.
Caption: Competing reaction pathways in the ether synthesis.
Conclusion
Optimizing the Williamson ether synthesis of this compound requires a careful and systematic approach to selecting the appropriate base and solvent. By understanding the potential side reactions and how to mitigate them, researchers can significantly improve the yield and purity of their desired ether product. For this specific substrate, a combination of a moderately strong base like potassium carbonate and a polar aprotic solvent such as acetonitrile is a highly recommended starting point. Careful monitoring and a willingness to adjust conditions based on experimental results are key to success.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Chhatre, A. S. (2017). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
- Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis.
- Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis.
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- PubChem. Methyl Benzoate.
- NIH. (2006). Alkylation of phenol: a mechanistic view. PubMed.
- RSC Publishing. (2005).
- PharmaXChange.info. (2011, April 9).
- Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
- Taylor & Francis Online. (2015).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
- Homework.Study.com.
- Filo. (2025, September 30).
- Quora. (2021, January 27).
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- ResearchGate. (2005).
- Chemistry Steps. Williamson Ether Synthesis.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
- TailoredRead. (2025, September 16).
- Khan Academy. Williamson ether synthesis (video).
- ResearchGate. (2006).
- AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Proceedings.
- Trost, B. M., & Toste, F. D. (1998). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 120(35), 9074–9075.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Chad's Prep. Synthesis and Reactions of Ethers.
- ChemicalBook. (2025, September 2).
- PubChem. Methyl 3-bromo-4-hydroxybenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Methyl 4-Bromo-3-hydroxybenzo
- Tokyo Chemical Industry (India) Pvt. Ltd.
- BLD Pharm.
- PubChem. 4-Bromo-3-hydroxybenzoic acid.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. homework.study.com [homework.study.com]
- 12. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
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Common impurities in commercial Methyl 4-bromo-3-hydroxybenzoate
Welcome to the technical support center for Methyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments with this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, with a focus on how impurities can affect experimental outcomes.
Question: My reaction is yielding a complex mixture of products with unexpected side products. What could be the cause?
Answer:
A complex product mixture when using this compound is often indicative of impurities in the starting material. The most common culprits are structurally related compounds that can compete in your reaction.
-
Unreacted Starting Materials: If your batch of this compound was synthesized via Fischer esterification, it might contain residual 4-bromo-3-hydroxybenzoic acid . This acidic impurity can interfere with base-sensitive reactions or act as an alternative nucleophile.
-
Over-brominated Species: In syntheses involving the bromination of a phenolic precursor, there is a significant risk of over-bromination. The presence of Methyl 3,5-dibromo-4-hydroxybenzoate can lead to the formation of di-substituted byproducts in your reaction, complicating purification and reducing the yield of your desired product.
-
Isomeric Impurities: Depending on the synthetic route, positional isomers such as Methyl 3-bromo-4-hydroxybenzoate may be present. These isomers can react similarly to the desired compound, leading to a mixture of regioisomeric products that can be challenging to separate.
To diagnose this issue, it is crucial to analyze the purity of your starting material using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Question: I am observing a persistent impurity in my purified product that is difficult to remove. How can I identify and eliminate it?
Answer:
Persistent impurities that co-purify with your product are likely to have similar physicochemical properties. The first step is to identify the impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It can provide the molecular weight of the impurity, offering clues to its identity. For instance, an impurity with a molecular weight of 216.02 g/mol could indicate the presence of 4-bromo-3-hydroxybenzoic acid, the hydrolysis product of your starting material.
-
NMR Spectroscopy can provide detailed structural information. For example, the presence of a carboxylic acid proton signal (typically >10 ppm) in the 1H NMR spectrum of your this compound would confirm the presence of 4-bromo-3-hydroxybenzoic acid.
Once identified, you can tailor your purification strategy. If the impurity is the corresponding carboxylic acid, a simple wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can effectively remove it by converting it to its water-soluble salt.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quality and handling of commercial this compound.
Question: What are the most common impurities in commercial this compound and where do they come from?
Answer:
The common impurities in commercial this compound are typically byproducts of its synthesis. The two primary synthetic routes are:
-
Fischer Esterification of 4-bromo-3-hydroxybenzoic acid: This method can result in incomplete reaction, leaving unreacted 4-bromo-3-hydroxybenzoic acid in the final product.
-
Bromination of Methyl p-hydroxybenzoate: This route is prone to the formation of over-brominated byproducts, most notably Methyl 3,5-dibromo-4-hydroxybenzoate , as the hydroxyl group activates the aromatic ring for further electrophilic substitution.[1] Positional isomers like Methyl 3-bromo-4-hydroxybenzoate can also be formed.
Additionally, 4-bromo-3-hydroxybenzoic acid can be present as a degradation product due to the hydrolysis of the methyl ester, especially if the material is stored improperly in the presence of moisture or acidic/basic contaminants.
Question: How can I assess the purity of my this compound before use?
Answer:
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity and detecting non-volatile impurities. A reversed-phase method can separate the main compound from more polar impurities like the corresponding carboxylic acid and less polar impurities like over-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified internal standard. 1H NMR is particularly useful for identifying and quantifying structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities, such as residual solvents from the synthesis and purification process.
Question: What are the acceptable purity levels for this compound in research and drug development?
Answer:
The required purity of this compound depends on its intended application.
-
For general research and early-stage discovery, a purity of >97% is often acceptable.[2]
-
For more sensitive applications, such as in the synthesis of active pharmaceutical ingredients (APIs) for pre-clinical studies, a higher purity of >99% is typically required. It is also crucial to identify and quantify any impurities present at levels of 0.1% or higher.
It is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Analytical Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol provides a general method for the analysis of this compound and its potential impurities.
1. Instrumentation and Columns:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 95% A, 5% B
- 2-15 min: Linear gradient to 5% A, 95% B
- 15-18 min: Hold at 5% A, 95% B
- 18-20 min: Return to 95% A, 5% B
- 20-25 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
3. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).
4. Expected Elution Order:
- 4-bromo-3-hydroxybenzoic acid (most polar)
- This compound
- Methyl 3,5-dibromo-4-hydroxybenzoate (least polar)
Protocol 2: Impurity Identification by 1H NMR Spectroscopy
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent such as DMSO-d6 or CDCl3.
2. Data Acquisition:
- Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer.
3. Spectral Interpretation:
- This compound: Look for characteristic signals for the aromatic protons and the methyl ester protons.
- 4-bromo-3-hydroxybenzoic acid: A broad singlet corresponding to the carboxylic acid proton will be observed downfield (typically >10 ppm in DMSO-d6).
- Methyl 3,5-dibromo-4-hydroxybenzoate: The aromatic region of the spectrum will show a singlet for the two equivalent aromatic protons, which is distinct from the splitting pattern of the main compound.
- Residual Solvents: Characteristic signals for common solvents (e.g., ethyl acetate, toluene) may be present.
Data Summary
| Impurity Name | Potential Source | Typical Analytical Technique |
| 4-bromo-3-hydroxybenzoic acid | Incomplete esterification, Hydrolysis | HPLC, 1H NMR |
| Methyl 3,5-dibromo-4-hydroxybenzoate | Over-bromination during synthesis | HPLC, 1H NMR, LC-MS |
| Methyl 3-bromo-4-hydroxybenzoate | Isomeric byproduct of synthesis | HPLC, 1H NMR |
| Residual Solvents (e.g., Ethyl Acetate, Toluene) | Purification process | GC-MS, 1H NMR |
Workflow for Impurity Troubleshooting
Caption: Troubleshooting workflow for addressing issues arising from impurities in this compound.
References
- Methyl 3,5-dibromo-4-methylbenzoate.Acta Crystallographica Section E: Structure Reports Online, E66(Pt 8), o1982. [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.RSC Advances, 10(45), 26963–26969. [Link]
- Methyl 4-bromo-3,5-dinitrobenzoate.
- 4-Bromo-3-methylbenzoic acid.SIELC Technologies. [Link]
- Methyl 3,5-dibromo-4-methylbenzoate.Acta Crystallographica Section E: Structure Reports Online, E66(Pt 8), o1982. [Link]
- A novel and efficient protocol for the synthesis of methyl benzoates from benzyl alcohols.Royal Society of Chemistry. [Link]
- Methyl ester hydrolysis.ChemSpider Synthetic Pages. [Link]
- Methyl 3-bromo-4-hydroxybenzo
- This compound: Synthesis, Properties, and Applications in Chemical Research.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
Sources
Technical Support Guide: Recrystallization of Methyl 4-bromo-3-hydroxybenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 4-bromo-3-hydroxybenzoate via recrystallization. As a critical building block in the synthesis of selective inhibitors and other complex molecules, achieving high purity of this intermediate is paramount for reliable and reproducible downstream applications[1][2]. This document moves beyond a simple protocol, offering in-depth explanations, troubleshooting for common experimental hurdles, and a framework for logical problem-solving.
Section 1: Physicochemical Properties & Strategic Considerations
Understanding the fundamental properties of this compound is the cornerstone of developing a successful purification strategy. The compound's structure, featuring a polar hydroxyl group, an ester, and a halogenated aromatic ring, dictates its solubility behavior.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 106291-80-9 | [1][3][4][5] |
| Molecular Formula | C₈H₇BrO₃ | [1][4] |
| Molecular Weight | 231.05 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [3][4][5] |
| Melting Point | 121-125 °C | [1][3][4][5] |
| Known Solvents | Soluble in Methanol, Chloroform, Dichloromethane |[1][3] |
The key to recrystallization is identifying a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[6]. This differential solubility allows for the separation of the desired compound from impurities that remain dissolved in the cold solvent (mother liquor) or are insoluble in the hot solvent.
Section 2: Solvent Selection Strategy
The choice of solvent is the most critical variable in recrystallization[7]. For this compound, its moderate polarity suggests that a single solvent may not be ideal. It is often too soluble in polar solvents like methanol even at room temperature (leading to poor recovery) and poorly soluble in non-polar solvents like hexanes. Therefore, a mixed-solvent system is highly recommended. A common and effective approach for phenolic compounds is an alcohol/water system (e.g., Methanol/Water or Ethanol/Water).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 106291-80-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound | 106291-80-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
Technical Support Center: Isolating Methyl 4-bromo-3-hydroxybenzoate via Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the column chromatography purification of Methyl 4-bromo-3-hydroxybenzoate. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: What are the initial steps to consider before attempting the column chromatography of this compound?
A: Before proceeding with column chromatography, it is crucial to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[1][2] This preliminary step saves significant time and resources by predicting the separation behavior on a larger scale. The ideal solvent system for your column will be the one that provides a good separation of your target compound from impurities on the TLC plate, with a retention factor (Rf) for this compound ideally between 0.2 and 0.4.[2]
2. Q: My target compound, this compound, is colorless. How can I visualize it on a TLC plate?
A: Since this compound is not colored, you will need a method to visualize the spots on your TLC plate.[3][4][5] The most common and non-destructive method is using a UV lamp, as aromatic compounds like this one often absorb UV light and will appear as dark spots on a fluorescent TLC plate.[3][4][6] Alternatively, you can place the TLC plate in a chamber with a few iodine crystals; the iodine vapor will be adsorbed by the organic compounds, making them visible as brown spots.[3][4][7] For phenolic compounds, a ferric chloride stain can be a very effective, though destructive, visualization method.[6]
3. Q: What is the recommended stationary phase for purifying this compound?
A: The standard choice for the stationary phase in the purification of polar organic compounds like this compound is silica gel (SiO₂).[1][8] Silica gel is a highly polar adsorbent, which allows for effective separation based on the polarity of the components in your mixture.[1][8] Given that this compound contains a polar hydroxyl group and an ester, silica gel provides the necessary interactive surface for good separation from less polar impurities.
4. Q: I'm observing significant peak tailing in my column. What causes this and how can I fix it?
A: Peak tailing, where the back of the peak is broader than the front, is a common issue when purifying polar compounds like phenols on silica gel.[9][10][11] This is often due to strong, unwanted interactions between the acidic phenolic hydroxyl group and the slightly acidic silanol groups (Si-OH) on the silica surface.[10][12][13]
Here are several strategies to mitigate peak tailing:
-
Mobile Phase Modification: Adding a small amount of a polar modifier to your eluent can help. For acidic compounds like phenols, adding a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to more symmetrical peaks.[14][15]
-
Use of a Less Acidic Stationary Phase: If peak tailing persists, consider using neutral or basic alumina as the stationary phase, especially if your compound is sensitive to the acidic nature of silica.[16][17]
-
Sample Loading Technique: Overloading the column can lead to peak tailing.[9] Ensure you are not exceeding the column's capacity. A general rule of thumb is to use a 20-50 fold excess by weight of stationary phase to your sample.[2]
5. Q: Should I use an isocratic or gradient elution for this separation?
A: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.[18][19][20][21]
-
Isocratic Elution: If your TLC analysis shows that your desired compound is well-separated from a few impurities, a single solvent mixture (isocratic elution) may be sufficient.[19][22] This is a simpler and often faster method.[21][22]
-
Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities, a gradient elution is generally more effective.[18][19] You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your more polar target compound and any highly polar impurities. This approach typically provides better resolution and sharper peaks for complex mixtures.[18]
6. Q: What are the best practices for packing the chromatography column?
A: Proper column packing is critical for achieving good separation. A poorly packed column with cracks or channels will lead to poor resolution. The "slurry" or "wet packing" method is generally preferred.[1]
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, make a slurry of the silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [1]
7. Q: How should I load my sample onto the column?
A: There are two primary methods for sample loading: liquid and dry loading.[9][23][24][25]
-
Liquid Loading: This is the simpler method where you dissolve your sample in a minimal amount of the initial mobile phase and carefully add it to the top of the column.[23][26] This method is suitable for samples that are readily soluble in the mobile phase.[23]
-
Dry Loading: This technique is preferred for samples that have poor solubility in the mobile phase or when high resolution is required.[23][24][25] To dry load, dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent using a rotary evaporator to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[23]
dot digraph "Column_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; TLC [label="1. TLC Analysis\n(Determine Solvent System)"]; Column_Packing [label="2. Column Packing\n(Slurry Method)"]; }
subgraph "cluster_execution" { label="Execution"; style="filled"; color="#F1F3F4"; Sample_Loading [label="3. Sample Loading\n(Liquid or Dry)"]; Elution [label="4. Elution\n(Isocratic or Gradient)"]; Fraction_Collection [label="5. Fraction Collection"]; }
subgraph "cluster_analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; Fraction_Analysis [label="6. TLC Analysis of Fractions"]; Combine_Fractions [label="7. Combine Pure Fractions"]; Solvent_Removal [label="8. Solvent Removal\n(Rotary Evaporation)"]; Final_Product [label="Isolated this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
TLC -> Column_Packing; Column_Packing -> Sample_Loading; Sample_Loading -> Elution; Elution -> Fraction_Collection; Fraction_Collection -> Fraction_Analysis; Fraction_Analysis -> Combine_Fractions; Combine_Fractions -> Solvent_Removal; Solvent_Removal -> Final_Product; } caption: "Workflow for Isolating this compound"
Troubleshooting Common Problems
dot digraph "Troubleshooting_Guide" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Problem [label="{Problem
|Common Issues}", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"];Peak_Tailing [label="{Peak Tailing
|Possible Causes:\n- Strong interaction with silica\n- Inappropriate mobile phase pH\n- Column overload}", fillcolor="#FBBC05", fontcolor="#202124"]; Poor_Separation [label="{Poor Separation|Possible Causes:\n- Incorrect solvent system\n- Poorly packed column\n- Sample loaded in too much solvent}", fillcolor="#FBBC05", fontcolor="#202124"]; Compound_Stuck [label="{Compound Won't Elute|Possible Causes:\n- Mobile phase not polar enough\n- Compound decomposition on silica}", fillcolor="#FBBC05", fontcolor="#202124"];Solution_Tailing [label="{Solutions for Tailing
|1. Add acid (e.g., acetic acid) to eluent\n2. Use a different stationary phase (alumina)\n3. Reduce sample load}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Separation [label="{Solutions for Poor Separation|1. Re-optimize solvent system with TLC\n2. Repack the column carefully\n3. Use dry loading method}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Elution [label="{Solutions for Elution Issues|1. Gradually increase mobile phase polarity\n2. Check compound stability on silica via TLC}", fillcolor="#4285F4", fontcolor="#FFFFFF"];Problem -> Peak_Tailing; Problem -> Poor_Separation; Problem -> Compound_Stuck;
Peak_Tailing -> Solution_Tailing [label="Address with"]; Poor_Separation -> Solution_Separation [label="Address with"]; Compound_Stuck -> Solution_Elution [label="Address with"]; } caption: "Troubleshooting Common Column Chromatography Issues"
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 200-400 mesh) | Standard polar stationary phase suitable for polar aromatic compounds.[1][8] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity based on TLC. For very polar compounds, a DCM/MeOH system may be more effective.[16][17] |
| Sample Loading | Dry Loading | Minimizes band broadening and is ideal for compounds with limited solubility in the initial eluent.[23][24][25] |
| Elution Mode | Gradient Elution | Recommended for potentially complex reaction mixtures to ensure good separation of components with varying polarities.[18][19] |
References
- Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography.
- Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques.
- Sarthaks eConnect. (2021, December 19). How do you visualize colourless compounds after separation in TLC and Paper Chromatography?
- Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- YouTube. (2021, August 22). Visualizing a TLC plate.
- YouTube. (2012, August 29). Sample Loading Techniques in Flash Chromatography.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Quora. (2017, March 8). What is gradient elution and isocratic elution?
- Columbia University. (n.d.). Column chromatography.
- El-Gawad, A. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 9(4), 323.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds.
- Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- Phenomenex. (n.d.). Troubleshooting Guide.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- University of Alberta. (n.d.). Column chromatography.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Chromatography Forum. (2009, May 12). separation of two isomers.
- Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- SIELC. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 6. youtube.com [youtube.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 14. researchgate.net [researchgate.net]
- 15. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
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- 26. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
Managing homocoupling side reactions in Suzuki coupling of aryl bromides
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, unwanted side reactions can be a significant source of frustration, leading to reduced yields and complex purification challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage one of the most common side reactions: homocoupling.
Here, we will delve into the mechanistic origins of homocoupling involving aryl bromides and provide practical, field-proven strategies to suppress it, ensuring the success of your cross-coupling endeavors.
Understanding the Competing Pathways: Suzuki Coupling vs. Homocoupling
At the heart of troubleshooting is a firm grasp of the reaction mechanisms. The desired Suzuki-Miyaura cross-coupling follows a well-established catalytic cycle. However, under non-optimal conditions, competing pathways can lead to the formation of symmetrical biaryl byproducts through homocoupling.
The Desired Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The productive cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1][2]
The Undesired Side Reaction: Boronic Acid Homocoupling
A prevalent side reaction is the coupling of two boronic acid molecules. This pathway is primarily initiated by the presence of dissolved oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[3][4] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[4][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: What exactly is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a side reaction where two identical molecules couple together. In a Suzuki reaction with an aryl bromide (Ar-Br) and an arylboronic acid (Ar'-B(OH)₂), two types of homocoupling can occur:
-
Boronic Acid Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar').
-
Aryl Halide Homocoupling: Two molecules of the aryl bromide couple to form a symmetrical biaryl (Ar-Ar), often via an Ullmann-type mechanism.[6]
This is problematic for several reasons:
-
Reduced Yield: It consumes your starting materials, lowering the yield of the desired cross-coupled product (Ar-Ar').[3]
-
Complicated Purification: The homocoupled byproducts are often structurally similar to the target molecule, making separation by chromatography difficult and time-consuming.[3]
-
Misleading Monitoring: In-situ reaction monitoring (e.g., by LC-MS) can be misleading, as the consumption of starting materials might suggest the reaction is proceeding cleanly when, in fact, it is being diverted to byproducts.
Q2: My main byproduct is the symmetrical biaryl from my boronic acid (Ar'-Ar'). What are the most likely causes?
A2: This is the most common form of homocoupling in Suzuki reactions. The primary culprits are dissolved oxygen and the presence of palladium(II) species in your reaction.[3][4]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species is a key intermediate in the homocoupling catalytic cycle.[4][5] Even trace amounts of oxygen remaining after inadequate degassing can lead to significant byproduct formation.[7]
-
Use of Pd(II) Precatalysts: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without an efficient initial reduction to Pd(0) means a higher initial concentration of Pd(II) is available to promote homocoupling.[3][4]
-
Unstable Boronic Acids: Some boronic acids, particularly electron-rich or certain heteroaryl types, are prone to decomposition pathways like protodeboronation.[8][9] This instability can sometimes correlate with an increased tendency towards homocoupling.
Q3: How can I strategically minimize boronic acid homocoupling?
A3: A multi-pronged approach focusing on rigorous oxygen exclusion and careful selection of reaction components is most effective.
-
1. Rigorous Oxygen Exclusion: This is the single most critical factor. Standard vacuum/inert gas backfill cycles may not be sufficient.[7]
-
Protocol: Use a "sparging" technique where an inert gas (Argon or Nitrogen) is bubbled through the solvent for 15-30 minutes before adding the catalyst and reagents. For the reaction itself, maintain a positive pressure of inert gas.
-
Causality: Sparging actively removes dissolved oxygen from the solvent, whereas simple vacuum/backfill cycles can leave residual oxygen in the headspace and dissolved in the liquid phase.[7]
-
-
2. Catalyst and Ligand Selection:
-
Prefer Pd(0) Sources: Whenever possible, use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for an in-situ reduction step and lowers the initial concentration of homocoupling-promoting Pd(II).[3]
-
Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald (e.g., SPhos, XPhos) or ferrocenyl families (e.g., dppf) are highly effective.[1][10]
-
Causality: These ligands form stable, coordinatively saturated complexes with the palladium center. This accelerates the rate-limiting oxidative addition and the subsequent reductive elimination steps of the desired Suzuki cycle, outcompeting the homocoupling pathway.[10] Their bulk can also sterically hinder the formation of the di-aryl palladium intermediate required for homocoupling.
-
-
3. Judicious Choice of Base: The base is not just an activator; it influences the entire reaction landscape.
-
Milder Bases are Often Better: Strong bases like NaOH or KOH, especially in aqueous media, can accelerate side reactions, including boronic acid decomposition.[9] Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[11]
-
Causality: The base's role is to form the reactive boronate "ate" complex for transmetalation.[2][12] An overly strong base can lead to high concentrations of the boronate, which can favor side reactions. A milder base provides a more controlled, steady-state concentration of the active species.
-
-
4. Consider Additives:
Table 1: Comparative Guide to Common Bases in Suzuki Coupling
| Base | Strength | Common Observations & Recommendations |
| K₃PO₄ | Strong | Very effective, good for less reactive aryl bromides. Can sometimes promote side reactions if not used carefully. |
| Cs₂CO₃ | Strong | Highly soluble and effective, often provides excellent yields. A good general-purpose choice. |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, cost-effective. Generally a good starting point for optimization, less prone to causing decomposition than stronger bases.[3] |
| KF | Weak | Particularly useful for substrates with base-sensitive functional groups. The fluoride ion is thought to play a unique role in activating the boronic acid.[9][12] |
| NaOH / KOH | Very Strong | Use with caution. High basicity can lead to degradation of sensitive substrates and promote homocoupling, especially in protic solvents.[11] |
Q4: My boronic acid is known to be unstable. How can I use it effectively while minimizing side reactions like homocoupling and protodeboronation?
A4: The instability of boronic acids, especially their susceptibility to protodeboronation (replacement of the -B(OH)₂ group with -H), is a major challenge.[8] This instability can be mitigated by using protected boronic acid derivatives or a "slow-release" strategy.
-
Use Boronate Esters: Convert the unstable boronic acid into a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[14][15]
-
Pinacol Esters: Generally more stable, often crystalline solids that are easier to handle and purify than the corresponding boronic acids.[14]
-
MIDA Boronates: Exceptionally stable and compatible with many reaction conditions. The boronic acid is released in situ under the basic aqueous conditions of the Suzuki coupling.[15][16] This slow release keeps the instantaneous concentration of the reactive (and unstable) free boronic acid very low, suppressing degradation pathways.[8][17]
-
-
Causality (Slow-Release Strategy): By keeping the concentration of the free boronic acid low throughout the reaction, you minimize the rates of decomposition side reactions (like protodeboronation and homocoupling), while still allowing the desired transmetalation step to proceed efficiently with the organopalladium intermediate.[8][17]
Q5: I am also observing the Ar-Ar homocoupling product from my aryl bromide starting material. What causes this?
A5: The homocoupling of aryl bromides is less common than boronic acid homocoupling under typical Suzuki conditions but can become significant, especially at higher temperatures. This often proceeds through a palladium-catalyzed Ullmann-type mechanism.[6][18] It can be promoted by:
-
High Temperatures: Elevated temperatures (>100-110 °C) can favor this pathway.[19]
-
Inefficient Transmetalation: If the transmetalation step is slow (e.g., due to a poorly activated boronic acid or an inappropriate base), the Ar-Pd(II)-Br intermediate has a longer lifetime and may react with another molecule of aryl bromide.
-
Specific Catalysts: While less common, some catalyst systems may have a higher propensity for this side reaction.[20]
To mitigate this, ensure your transmetalation step is efficient by optimizing the base and ensuring the purity of your boronic acid. If the problem persists, try lowering the reaction temperature.[19][21]
Troubleshooting Workflow
When faced with significant homocoupling, a systematic approach is key.
Experimental Protocols
Protocol 1: Rigorous Degassing via Subsurface Sparging
-
Setup: Assemble your reaction flask, condenser, and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Add Reagents: Add the aryl bromide, boronic acid (or ester), and base to the flask.
-
Add Solvent: Add the reaction solvent(s).
-
Sparging: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface. Insert a second "vent" needle that does not touch the solvent.
-
Purge: Bubble the inert gas through the stirring solvent for 15-30 minutes. A vigorous stream of bubbles should be visible.
-
Finalize Setup: After sparging, remove both needles and quickly add the palladium catalyst and ligand under a positive flow of inert gas. Seal the flask and maintain a positive inert gas atmosphere (e.g., via a balloon or manifold) for the duration of the reaction.
Protocol 2: General Optimized Suzuki Coupling of an Aryl Bromide
This protocol is a robust starting point designed to minimize homocoupling.
-
Reagents & Stoichiometry:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Base: K₃PO₄ (2.0 - 3.0 equiv), finely powdered and dried
-
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Solvent: 1,4-Dioxane/H₂O (10:1 ratio, 0.1 - 0.5 M concentration relative to aryl bromide)
-
-
Procedure:
-
To an oven-dried flask equipped with a stir bar, add the aryl bromide, boronic acid/ester, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Prepare the solvent mixture (Dioxane/H₂O) and degas it thoroughly using the sparging method described in Protocol 1 for at least 20 minutes.
-
Under a positive inert atmosphere, add the catalyst/ligand to the flask.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 80–100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
References
- Protodeboron
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Szostak, M., & Szostak, K. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 7(11), 6645–6653. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 431-436. [Link]
- Balanta, A., et al. (2011). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 115(18), 9036-9045. [Link]
- Scott, N. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1617-1624. [Link]
- Fletcher, C. J., & Lloyd-Jones, G. C. (2015). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 55(6-7), 734-746. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 2(12), 1729-1732. [Link]
- Chen, C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(16), 5537-5545. [Link]
- Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Chemistry–A European Journal, 12(28), 7382-7392. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchG
- Temperature effect on coupling reaction - ResearchG
- The effect of various temperatures on the Suzuki coupling reaction - ResearchG
- The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University. [Link]
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- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
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- 21. researchgate.net [researchgate.net]
Overcoming catalyst deactivation in reactions involving Methyl 4-bromo-3-hydroxybenzoate
Welcome to the Technical Support Center for Catalysis. As Senior Application Scientists, we understand that catalyst deactivation is a critical challenge in synthetic chemistry, leading to stalled reactions, low yields, and inconsistent results. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 4-bromo-3-hydroxybenzoate , a versatile building block whose reactivity is often unlocked through palladium-catalyzed cross-coupling reactions.
The unique structure of this molecule, featuring a phenolic hydroxyl group ortho to a bromine atom, presents specific challenges and opportunities in catalysis. This guide provides in-depth, field-proven insights to help you troubleshoot and overcome catalyst deactivation, ensuring the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the root cause of a problem and providing actionable solutions.
Question 1: My Suzuki-Miyaura reaction starts well but stalls before reaching completion. What are the likely causes and how can I fix it?
Answer:
A stalling reaction is a classic symptom of catalyst deactivation during the catalytic cycle. With this compound, the causes are often multifaceted.
Immediate Diagnostic Steps:
-
Analyze the Reaction Mixture: Use LC-MS or TLC to check for the consumption of starting materials and the formation of byproducts. Is there remaining boronic acid? Is there evidence of protodeboronation (replacement of the boronic acid group with a hydrogen)?
-
Visual Inspection: Do you observe the formation of a black precipitate (palladium black)? This is a clear sign of catalyst agglomeration and deactivation.[1]
Primary Causes & Mitigation Strategies:
-
Cause A: Catalyst Poisoning by the Phenolic Group. The hydroxyl group is acidic and can react with the base to form a phenoxide. This phenoxide can coordinate to the palladium center, inhibiting substrate binding or reductive elimination. This is a common pathway for catalyst deactivation.
-
Solution 1: Protect the Phenolic Group. While adding steps, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can prevent this interaction. The benzyl group is often ideal as it can be selectively cleaved later.[2]
-
Solution 2: Judicious Ligand Selection. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the phenoxide and promote the desired catalytic cycle.[3]
-
-
Cause B: Impurities in Reagents or Solvents. Trace impurities can act as potent catalyst poisons.
-
Sulfur Compounds: Often present in starting materials, sulfur can irreversibly bind to palladium.[6]
-
Oxygen: Inadequately degassed solvents allow oxygen to enter the reaction, leading to the oxidation of the Pd(0) catalyst to inactive Pd(II) oxides.[3]
-
Solution: Rigorous Purification and Inert Techniques. Ensure all reagents are of high purity and solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7] Always use Schlenk line or glovebox techniques for sensitive reactions.
-
-
Cause C: Ligand Degradation or Aryl Exchange. Phosphine ligands can be susceptible to oxidation or side reactions, such as aryl-aryl exchange with the substrate.[8]
-
Solution: Use Robust Ligands or Pre-catalysts. Consider using palladacycle pre-catalysts, which are often more stable and air-resistant.[4] These catalysts activate under reaction conditions, minimizing exposure of the active species to potential poisons.
-
Troubleshooting Workflow: Stalled Reaction
Caption: Troubleshooting logic for a stalled Suzuki-Miyaura reaction.
Question 2: My Heck reaction with this compound is giving very low yields and poor selectivity. What should I investigate?
Answer:
Low yields and poor selectivity in Heck reactions often point to issues with catalyst activation, stability, or competing reaction pathways. The electronic properties of this compound (an electron-rich phenol) can make it a challenging substrate.
Primary Causes & Mitigation Strategies:
-
Cause A: Deactivated Aryl Bromide. The electron-donating hydroxyl group reduces the reactivity of the aryl bromide toward oxidative addition, the first and often rate-limiting step in the catalytic cycle.[9][10]
-
Solution 1: Use a More Active Catalyst System. Switch from standard Pd(OAc)₂/PPh₃ to a more electron-rich and bulky ligand system (e.g., P(t-Bu)₃, Buchwald ligands) that can facilitate oxidative addition.[11]
-
Solution 2: Higher Temperatures. Increasing the reaction temperature can provide the necessary activation energy, but must be balanced against potential substrate or product degradation.
-
-
Cause B: Competing Reductive Heck Pathway. Instead of the desired product, you may be forming the reduced, non-arylated product. This can occur if the intermediate formed after migratory insertion undergoes protonolysis instead of β-hydride elimination. This is often influenced by the base and solvent.[12]
-
Solution: Optimize Base and Solvent. Stronger, non-coordinating organic bases like DBU or proton sponges may favor the desired elimination pathway. Aprotic polar solvents like DMF or NMP are often effective.
-
-
Cause C: Catalyst Deactivation via Dimerization/Aggregation. As with Suzuki reactions, the palladium catalyst can aggregate into an inactive state. In Heck reactions, this can be particularly problematic at the higher temperatures often required for deactivated substrates.[11]
-
Solution: Use a Phase-Transfer Catalyst. In some systems, adding a quaternary ammonium salt like TBAB (tetrabutylammonium bromide) can help stabilize the catalytic species and improve performance, especially in polar solvents.[2]
-
Experimental Protocol: Screening for an Optimized Heck Reaction
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1 equiv), your alkene (1.5 equiv), and the base (2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different pre-mixed solution of the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (4 mol%). Test ligands such as PPh₃, P(o-tol)₃, and a Buchwald-type ligand. Include one phosphine-free condition.[2]
-
Solvent & Base Screening: Use a consistent solvent (e.g., DMF) and screen different bases (e.g., Et₃N, K₂CO₃, DBU).
-
Reaction: Stir all vials at a set temperature (e.g., 100 °C) for 12 hours.
-
Analysis: Quench the reactions and analyze the conversion and product distribution by GC-MS or LC-MS.
This systematic approach allows you to quickly identify a more effective catalyst system for your specific substrate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary modes of palladium catalyst deactivation?
There are three main mechanisms of deactivation for homogeneous palladium catalysts used in cross-coupling reactions:
-
Poisoning: The irreversible or strong binding of a species to the catalyst's active site, preventing substrate interaction.[13] Common poisons include sulfur and phosphorus compounds, un-degassed oxygen, and sometimes coordinating functional groups on the substrate itself (like the phenol in your molecule).[6][14][15]
-
Thermal Decomposition / Sintering: At elevated temperatures, the catalyst complex can decompose, or the palladium atoms can agglomerate into larger, inactive clusters or nanoparticles known as "palladium black."[16] This reduces the number of available active sites.
-
Ligand Degradation: The ligands that stabilize the palladium center can themselves degrade through oxidation, P-C bond cleavage, or side reactions, leading to an unstable and inactive metal center.[17]
Q2: How can I definitively diagnose the cause of catalyst deactivation in my reaction?
Diagnosing the specific cause of deactivation requires specialized analytical techniques to characterize the "dead" catalyst.[18][19]
| Analytical Technique | Information Provided | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states.[20][21] | Poisoning (detects poisons like S, Cl), Oxidation (shows Pd(II) or higher oxides). |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and aggregation.[16][22] | Sintering/Agglomeration (visualizes Pd black or large nanoparticles). |
| Inductively Coupled Plasma (ICP-MS) | Precise elemental analysis of the reaction solution. | Leaching (quantifies dissolved Pd, indicating catalyst instability). |
| Temperature-Programmed Desorption (TPD) | Strength of adsorption of species on the catalyst surface.[20] | Poisoning (identifies strongly bound species that block active sites). |
Diagnostic Workflow: Identifying the Deactivation Root Cause
Caption: A workflow for diagnosing the root cause of catalyst deactivation.
Q3: Can a deactivated palladium catalyst be regenerated and reused?
Regeneration is sometimes possible but depends heavily on the deactivation mechanism.
-
For Agglomeration (Pd Black): Regeneration is generally not feasible in a standard lab setting. The agglomerated particles are highly stable and cannot be easily re-dispersed into catalytically active monomeric species. Prevention is the best strategy.
-
For Surface Poisoning: If the deactivation is due to the adsorption of organic byproducts or fouling, a washing procedure may restore some activity.[13][23] A thorough wash with a solvent that can dissolve the suspected poison (e.g., a more polar solvent for polar byproducts) can sometimes clean the catalyst surface.[23]
-
For Leached Catalysts: Methods exist to recover dissolved palladium from reaction mixtures, often by precipitation or adsorption onto a solid support, but this is more of a recovery/recycling process than a direct regeneration of the original catalyst.[1][24]
Q4: What are the top three "best practices" to proactively minimize catalyst deactivation when working with this compound?
-
Prioritize Reagent Purity: Always use the highest purity starting materials, bases, and solvents available. If in doubt, purify them. For example, recrystallize solid starting materials and distill solvents over a suitable drying agent. This minimizes the introduction of unknown catalyst poisons.[3][6][13]
-
Maintain a Scrupulously Inert Atmosphere: Oxygen is a key enemy of the active Pd(0) catalyst. Invest time in robustly degassing your solvents and ensure your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas like argon throughout the entire experiment.[3][7]
-
Choose the Right Ligand and Conditions from the Start: For this substrate, anticipate the potential for phenoxide coordination. Start with a bulky, electron-rich ligand known to perform well with electron-rich aryl halides.[5] Use the mildest possible reaction temperature and base (e.g., K₂CO₃, K₃PO₄) that still affords a reasonable reaction rate to minimize thermal degradation and side reactions.[3][5]
References
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
- NPTEL.
- ACS Catalysis. (2017). Hydrodeoxygenation of Phenol over Pd Catalysts.
- Google Patents. (2016).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Journal of Colloid and Interface Science. (2003).
- RSC Publishing. Recyclable palladium–graphene nanocomposite catalysts containing ionic polymers: efficient Suzuki coupling reactions. [Link]
- Tascon GmbH.
- Hiden Analytical. (2021).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Nature.
- ResearchGate. (2008).
- ResearchGate. (2012).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- ACS Publications. (2021).
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- NPTEL.
- NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. (2020).
- ResearchGate. (2018). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba)
- ACS Publications. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]
- NIH National Center for Biotechnology Information. (2015).
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- NIH National Center for Biotechnology Information. (2017).
- MDPI. (2020).
- Applied Catalysts. (2024).
- NIH National Center for Biotechnology Information. (2021).
- PubChem.
- ACS Publications. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (2004).
- Google Patents. (2013).
- MDPI. (2018).
- Organic Chemistry Portal. Heck Reaction. [Link]
- ResearchGate. (2006).
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
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- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 21. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 22. Catalyst Characterization Techniques [hidenanalytical.com]
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- 24. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
Strategies to improve the stability of Methyl 4-bromo-3-hydroxybenzoate during storage
Introduction: Understanding the Stability Challenges of Methyl 4-bromo-3-hydroxybenzoate
This compound is a versatile intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical agents and complex molecular structures.[1][2] However, its specific combination of functional groups—a phenolic hydroxyl, a methyl ester, and an aromatic bromine—presents distinct stability challenges that can impact experimental reproducibility and product integrity. The phenolic hydroxyl group is susceptible to oxidation, the ester is prone to hydrolysis, and the C-Br bond can be sensitive to light.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the degradation of this compound. By explaining the mechanisms behind its instability and offering field-proven strategies, we aim to help you ensure the long-term integrity of your material and the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the storage and handling of this compound in a direct question-and-answer format.
Question 1: My solid, off-white this compound has developed a pink, yellow, or brownish tint during storage. What is causing this discoloration, and can I still use the material?
Answer:
This is the most frequently reported issue and is almost always caused by the oxidation of the phenolic hydroxyl group .
-
Causality (The "Why"): Phenolic compounds are effective antioxidants precisely because they are easily oxidized.[3][4] The hydroxyl group can donate a hydrogen atom to a radical, forming a phenoxyl radical. This radical is resonance-stabilized, but it can then react further with oxygen to form highly colored quinone or quinone-methide type structures. This process can be accelerated by exposure to three main factors:
-
Recommended Action:
-
Assess Purity: Discoloration indicates that a portion of your material has degraded. Before use, you must verify the purity of the bulk sample. The primary degradation products are non-volatile, so they will remain in the solid.
-
Melting Point: A broadened or depressed melting point compared to the specification (typically around 121-128°C) is a strong indicator of impurity.[2]
-
Thin-Layer Chromatography (TLC): A quick check to see if new, more polar (colored) spots are present.
-
High-Performance Liquid Chromatography (HPLC): The most reliable method to quantify the remaining percentage of the active compound.
-
-
Decision on Use: If the purity is still within your experimental tolerance (e.g., >98%), you may be able to proceed. However, for sensitive applications like reference standard generation or multi-step synthesis where impurities can affect downstream reactions, purification by recrystallization is recommended.
-
Prevention: To prevent this, always store the compound under an inert atmosphere, protected from light, and at reduced temperatures as detailed in the protocols below.
-
Question 2: I prepared a stock solution in methanol. After a few days, HPLC analysis shows a new, earlier-eluting peak that is growing over time. What is this new peak?
Answer:
The new peak is likely 4-bromo-3-hydroxybenzoic acid , the product of ester hydrolysis.
-
Causality (The "Why"): The methyl ester functional group can be cleaved by water in a process called hydrolysis.[7][8] This reaction is catalyzed by both acid and base.[9][10][11]
-
Moisture: Many organic solvents, even those rated as "anhydrous," contain trace amounts of water that can accumulate over time.
-
pH: Trace acidic or basic impurities on the glassware or in the solvent can significantly accelerate the hydrolysis rate. Base-catalyzed hydrolysis of methyl esters is particularly rapid.[11] For similar compounds like methylparaben, solutions are stable at pH 3-6 but hydrolyze quickly at pH 8 or above.
-
-
Recommended Action:
-
Confirm Identity: If you have a standard of 4-bromo-3-hydroxybenzoic acid, you can confirm the identity of the new peak by co-injection in your HPLC system.
-
Use Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment. If a stock solution must be stored, even for a short period, it should be stored cold (-20°C) and used within 24-48 hours.
-
Solvent Quality: Use high-purity, anhydrous grade solvents. Consider storing solvents over molecular sieves to maintain dryness.
-
Glassware: Ensure all glassware is scrupulously clean and dry. Avoid any residues of acid or base.
-
Question 3: My compound is stored in a clear glass vial on the lab bench. Could this be a problem?
Answer:
Yes, this is a significant risk. Storing the compound on a lab bench exposes it to both light and temperature fluctuations, which can accelerate two primary degradation pathways.
-
Causality (The "Why"):
-
Photo-oxidation: As discussed in Question 1, light, especially the UV component of ambient lab lighting or sunlight, provides the activation energy for the oxidation of the phenol group.
-
Photodecomposition: Aromatic bromine compounds can be photolabile.[12][13] High-energy light can potentially cause homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and a complex mixture of degradation products. While less common than oxidation under typical lab conditions, it is a known risk for related structures.[12]
-
Thermal Degradation: Higher ambient temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.
-
-
Recommended Action: Immediately transfer the material to a container that protects it from light and store it in a controlled, cool environment. The ideal workflow is illustrated below.
Workflow for Handling and Storage
Caption: Recommended workflow for receiving and storing the compound.
Recommended Storage & Stability Protocols
Table 1: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Long-Term: -20°C ± 5°C Short-Term: 2-8°C | Reduces the kinetic rate of all degradation reactions (oxidation, hydrolysis). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary driver for the oxidative degradation of the phenol group. |
| Light | Amber Glass Vial or container wrapped in aluminum foil. Store in the dark. | Prevents photo-oxidation and potential photodecomposition of the C-Br bond.[5][6] |
| Moisture | Store within a desiccator containing a suitable desiccant (e.g., silica gel). | Minimizes water availability, thereby inhibiting the hydrolysis of the methyl ester. |
Protocol 1: Procedure for Long-Term Storage
This protocol should be followed immediately upon receiving a new batch of the compound.
-
Preparation: Work in a clean, dry area with low humidity. If available, use a glove box backfilled with nitrogen or argon.
-
Visual Inspection: Examine the material. It should be a white to off-white solid. Note any initial discoloration on the container label.
-
Aliquoting: Instead of storing the entire batch in one large bottle, aliquot the material into smaller, single-use amber glass vials. This minimizes the exposure of the bulk material to air and moisture each time a sample is taken.
-
Inerting: For each vial, gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.
-
Sealing: Immediately and tightly cap the vials. For extra protection, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, date, and storage conditions.
-
Storage: Place the labeled vials into a freezer at -20°C, inside a secondary container that also contains a desiccant pouch.
Protocol 2: A General Method for HPLC-Based Stability Assessment
This method can be used to quantify the purity of this compound and detect its primary hydrolysis degradant.
-
Standard & Sample Preparation:
-
Standard: Accurately weigh ~10 mg of a high-purity reference standard and dissolve in 10 mL of acetonitrile (or methanol) to make a 1 mg/mL stock.
-
Sample: Prepare a sample from your stored material at the same concentration.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The expected retention time for the parent compound will be longer than its more polar hydrolysis product, 4-bromo-3-hydroxybenzoic acid.
-
Calculate the purity of your sample using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the purity against your initial analysis or the certificate of analysis to determine the extent of degradation.
-
Primary Degradation Pathways
The following diagram illustrates the two most critical degradation mechanisms that must be controlled.
Caption: Key degradation pathways for this compound.
References
- Quora. (2021). Can methyl benzoate be hydrolyzed?
- Ciriminna, R., & Pagliaro, M. (2003). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 5, 422-424.
- Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?
- Wikipedia. (2023). Methyl benzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate.
- Zhang, Y., et al. (2017). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 41(21), 12699-12706.
- Asres, K., & Bucar, F. (2018). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. EC Pharmacology and Toxicology, 6(5), 333-347.
- Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370.
- Tukuljac, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 711.
- Pospíšil, J., & Nešpůrek, S. (1997). Transformation of Phenolic Antioxidants and the Role of their Products in the Long-Term Stabilization of Polymers. Polymer Degradation and Stability, 57(3), 269-278.
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- Wikipedia. (2024). Phenol.
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- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
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Validation & Comparative
A Comprehensive Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of Methyl 4-bromo-3-hydroxybenzoate
Introduction
High-Performance Liquid Chromatography (HPLC) stands as an essential analytical technique within the pharmaceutical industry, playing a pivotal role in the quality control of both drug substances and finished products. Its proficiency in separating, identifying, and quantifying components within a mixture with remarkable resolution and sensitivity solidifies its position as a cornerstone of modern analytical chemistry. This guide is dedicated to the validation of an HPLC method for a specific compound, Methyl 4-bromo-3-hydroxybenzoate, which serves as a crucial intermediate in the synthesis of various pharmaceutical agents.
The validation of an analytical method is a stringent process that furnishes documented proof of a procedure's suitability for its designated application.[1] Regulatory authorities across the globe, under the guidance of the International Council for Harmonisation (ICH), enforce thorough validation to uphold the reliability and precision of analytical data.[2][3] Authored from the viewpoint of a Senior Application Scientist, this guide offers a detailed and in-depth exploration of the validation of a reverse-phase HPLC method for the quantification of this compound, replete with experimental protocols, data analysis, and a comparative assessment.
Part 1: The Analytical Method - A Comparative Approach
Method Development Strategy
For a phenolic compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical initial selection. This decision is predicated on the analyte's moderate polarity. In RP-HPLC, the stationary phase is nonpolar (typically C18), while the mobile phase is polar, a configuration that facilitates outstanding separation of compounds with moderate to low polarity.
Comparative Analysis of Chromatographic Techniques:
-
Normal-Phase HPLC (NP-HPLC): This technique employs a polar stationary phase and a nonpolar mobile phase. Although a viable option, it is often more susceptible to variations in the water content of the mobile phase, which can result in less reproducible retention times.
-
Ion-Exchange Chromatography (IEC): Best suited for ionizable compounds. While the hydroxyl group on the benzene ring is weakly acidic, its pKa is likely too high for effective separation by IEC under standard conditions.
-
Gas Chromatography (GC): This method necessitates that the analyte be volatile and thermally stable. For this compound, derivatization would probably be required to enhance its volatility, thereby introducing additional complexity to the sample preparation process.
Considering these factors, RP-HPLC coupled with UV detection emerges as the most direct, robust, and extensively utilized approach for this class of analyte.
Proposed HPLC Method Parameters
The subsequent hypothetical HPLC method has been developed and optimized for the precise quantification of this compound.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard and dependable HPLC system. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides the requisite hydrophobicity for retention. The 3.5 µm particle size strikes an optimal balance between chromatographic efficiency and system backpressure. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) | Acetonitrile is a commonly used organic modifier. The addition of phosphoric acid serves to suppress the ionization of the phenolic hydroxyl group, resulting in a more symmetrical and sharper peak shape.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a consistent temperature is crucial for ensuring reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume helps to minimize band broadening and improve peak shape. |
| Detection Wavelength | 275 nm | Based on the UV spectrum of this compound, this wavelength offers excellent sensitivity for detection. |
| Run Time | 10 minutes | This duration is adequate to allow for the elution of the analyte and any potential impurities. |
Part 2: The Validation Protocol - A Step-by-Step Guide with Experimental Data
The validation of the analytical method is conducted in accordance with the ICH Q2(R1) guidelines.[2][3]
System Suitability
Prior to initiating any validation experiments, a system suitability test (SST) is executed to confirm that the chromatographic system is performing adequately for the intended analysis.[5][6]
-
Experimental Protocol: A standard solution of this compound (e.g., 50 µg/mL) is injected into the HPLC system for five consecutive replicates.
-
Acceptance Criteria:
-
Tailing Factor (T): Must be less than or equal to 2.0.
-
Theoretical Plates (N): Must be greater than or equal to 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be less than or equal to 2.0%.
-
| Parameter | Result (n=5) | Acceptance Criteria | Status |
| Tailing Factor (T) | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates (N) | 5800 | ≥ 2000 | Pass |
| %RSD of Peak Area | 0.8% | ≤ 2.0% | Pass |
Specificity/Selectivity
Specificity refers to the capacity of the method to unequivocally measure the analyte in the presence of other components that are expected to be present, such as impurities, degradation products, or matrix constituents.[7][8]
-
Experimental Protocol:
-
Blank Analysis: A solution of the diluent is injected to confirm the absence of any interfering peaks at the retention time of the analyte.
-
Forced Degradation: The analyte is exposed to various stress conditions, including acid, base, oxidation, heat, and light, to intentionally generate potential degradation products. The chromatograms of these stressed samples are then compared with that of an unstressed standard.
-
-
Results: The chromatogram of the blank solution exhibited no peak at the retention time corresponding to this compound. In the forced degradation studies, the peaks corresponding to the degradation products were well-resolved from the main analyte peak, thereby demonstrating the specificity of the method.
Linearity and Range
Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte in the sample within a specified range.[9][10]
-
Experimental Protocol: A series of at least five standard solutions of this compound, with concentrations ranging from 10 µg/mL to 100 µg/mL, were prepared and injected. A calibration curve was then generated by plotting the peak area against the corresponding concentration.
-
Results:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.6 |
| 25 | 310.2 |
| 50 | 620.5 |
| 75 | 935.8 |
| 100 | 1245.1 |
-
Linearity Parameters:
-
Regression Equation: y = 12.45x + 0.58
-
Correlation Coefficient (r²): 0.9998
-
Range: 10 - 100 µg/mL
-
The high correlation coefficient (r² > 0.999) is indicative of excellent linearity across the tested concentration range.
Accuracy (Trueness)
Accuracy represents the closeness of the test results obtained by the method to the true value.[7][11] This is typically determined through recovery studies.
-
Experimental Protocol: A known quantity of this compound was spiked into a placebo mixture at three distinct concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate.
-
Results:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average | 99.8% |
The high recovery values, which fall within the acceptable range of 98-102%, provide strong evidence of the method's accuracy.
Precision
Precision is a measure of the degree of scatter among a series of measurements.[11] It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Six replicate injections of the same sample (50 µg/mL) were carried out on the same day, by the same analyst, using the same instrument.
-
Results: The %RSD of the peak areas was determined to be 0.9%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: The repeatability study was replicated on a different day, by a different analyst, and using a different HPLC system.
-
Results: The %RSD of the peak areas was found to be 1.2%.
-
The low %RSD values (less than 2%) for both repeatability and intermediate precision demonstrate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[8][9]
-
Experimental Protocol: The LOD and LOQ were established based on the signal-to-noise (S/N) ratio.
-
LOD: A signal-to-noise ratio of 3:1.
-
LOQ: A signal-to-noise ratio of 10:1.
-
-
Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Robustness
Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in its parameters.[7]
-
Experimental Protocol: The following parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Results:
| Parameter Varied | % Change | Effect on Peak Area (%RSD) | Effect on Retention Time (% Change) |
| Flow Rate | +10% | 1.1 | -8.5 |
| -10% | 1.3 | +9.2 | |
| Column Temperature | +2°C | 0.8 | -1.5 |
| -2°C | 0.9 | +1.8 | |
| Mobile Phase | +2% Acetonitrile | 1.0 | -5.1 |
| -2% Acetonitrile | 1.2 | +5.5 |
The results indicate that minor variations in the method parameters do not have a significant impact on the quantification, thereby demonstrating the robustness of the method.
Part 3: Data Interpretation and Method Comparison
Summary of Validation Data
| Validation Parameter | Result | ICH Acceptance Criteria |
| System Suitability | Tailing Factor: 1.2, Theoretical Plates: 5800, %RSD: 0.8% | T ≤ 2.0, N ≥ 2000, %RSD ≤ 2.0% |
| Specificity | No interference from blank or degradants | Method is specific |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 10 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.9%, Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Method is robust to minor changes | No significant impact on results |
Comparative Analysis
The validated RP-HPLC method presents considerable advantages over other potential analytical techniques for the quantification of this compound:
-
vs. UV-Vis Spectrophotometry: While simpler, UV-Vis spectrophotometry is non-specific and incapable of distinguishing the analyte from its impurities or degradation products. The HPLC method provides the requisite specificity for quality control purposes.
-
vs. Gas Chromatography (GC): As previously noted, GC would necessitate derivatization, thereby adding complexity and potential sources of error. The HPLC method permits the direct analysis of the compound in solution.
-
vs. Titrimetric Methods: Titration would lack the specificity and sensitivity required for the quantification of low levels of the analyte, particularly in the presence of other acidic or basic impurities.
The developed and validated HPLC method is unequivocally the most suitable for its intended purpose, delivering specific, accurate, precise, and robust quantification of this compound.
Part 4: Practical Applications and Troubleshooting
Routine Analysis Workflow
The following diagram provides a visual representation of the workflow for routine analysis utilizing this validated method.
Caption: Workflow for routine analysis of this compound.
Common Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Column degradation- pH of mobile phase inappropriate- Sample overload | - Replace the column- Ensure correct pH of the mobile phase- Dilute the sample |
| Retention Time Shift | - Change in mobile phase composition- Fluctuation in column temperature- Leak in the system | - Prepare fresh mobile phase- Check column oven temperature- Inspect for leaks |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents- Run a blank gradient- Implement a needle wash step |
The reverse-phase HPLC method for the quantification of this compound has been successfully validated in accordance with the ICH Q2(R1) guidelines. The method has been demonstrated to be specific, linear, accurate, precise, and robust for its intended application. The validation data presented in this guide provide a high level of assurance that the method will consistently yield reliable results, rendering it suitable for routine quality control analysis within a pharmaceutical setting. This comprehensive guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the development and validation of analytical methods.
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Vertex AI Search. System Suitability in HPLC Analysis | Pharmaguideline.
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Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
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Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
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ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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SciELO. Validation of an HPLC-DAD method for the determination of plant phenolics. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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NIH. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. [Link]
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MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ResearchGate. (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
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ResearchGate. Method validation parameters (calibration range, linearity, LOD, LOQ,...). [Link]
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YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Globalresearchonline.net. Analytical Method Validation Parameters: An Updated Review. [Link]
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Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]
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A Comparative Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Methyl 4-bromo-3-hydroxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex organic molecules.[1][2] Its ability to forge carbon-carbon bonds with high functional group tolerance has cemented its place in the synthetic chemist's arsenal.[3] This guide provides an in-depth comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of Methyl 4-bromo-3-hydroxybenzoate, a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds.
The structure of this compound presents unique challenges and considerations for catalyst selection. The presence of a hydroxyl group ortho to the bromine can influence the electronic and steric environment of the reaction center, while the methyl ester para to the bromine also exerts electronic effects. A judicious choice of catalyst, ligand, base, and solvent is therefore paramount to achieving high yields and reaction efficiency.
The Catalytic Cycle: A Foundation for Rational Catalyst Selection
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The key steps are oxidative addition, ligand exchange, transmetalation, and reductive elimination.[1][4]
The efficiency of each step is highly dependent on the chosen catalyst system. The ligand (L) plays a critical role in stabilizing the palladium center and modulating its reactivity.[6] For sterically hindered or electronically deactivated substrates like this compound, the choice of ligand is especially important.
Comparative Analysis of Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Considerations & Insights |
| Palladium-based | ||||||
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | Moderate | A classic, reliable catalyst. May require higher temperatures and longer reaction times for this substrate.[8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | High | SPhos is a bulky, electron-rich biaryl phosphine ligand known to promote efficient coupling of hindered and functionalized aryl bromides.[9][10] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80 | High | XPhos, another Buchwald ligand, is highly effective for challenging couplings and can often be used at lower catalyst loadings.[9][11] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good-High | This catalyst is often effective for a broad range of substrates and functional groups. |
| Nickel-based | ||||||
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | K₃PO₄ | 2-Me-THF | 100 | Good-High | A cost-effective and highly active alternative to palladium, particularly for aryl bromides.[12][13] Nickel catalysts can be sensitive to air and moisture. |
In-Depth Discussion of Catalyst Components
The Metal Center: Palladium vs. Nickel
Palladium remains the workhorse for Suzuki-Miyaura couplings due to its broad functional group tolerance and predictable reactivity.[3] A wide variety of well-defined palladium precatalysts and ligands are commercially available, facilitating rapid reaction optimization.[4]
Nickel has emerged as a powerful and more economical alternative.[12] Nickel catalysts can be particularly effective for the coupling of aryl bromides and can sometimes offer complementary reactivity to palladium systems.[14] However, nickel-catalyzed reactions can be more sensitive to reaction conditions and may require stricter exclusion of air and moisture.
The Ligand: The Key to Success
For a substrate like this compound, which possesses both a potentially coordinating hydroxyl group and some steric hindrance, the choice of phosphine ligand is critical.
-
Bulky, Electron-Rich Monophosphines (e.g., SPhos, XPhos): These "Buchwald-type" ligands are often the catalysts of choice for challenging Suzuki couplings.[9] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step. The electron-rich nature of these ligands also enhances the rate of reductive elimination.[15]
-
Diphosphine Ligands (e.g., dppf): Ligands like dppf can chelate to the palladium center, providing a stable catalytic species. They are often effective for a wide range of substrates.
The Base and Solvent: More Than Just Additives
The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center.[16] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.[17]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] K₃PO₄ is often a good choice for couplings involving sensitive functional groups.
The solvent system influences the solubility of the reactants and the stability of the catalytic species.[1]
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are frequently employed, often with the addition of water to aid in the dissolution of the inorganic base.[18]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Palladium-Catalyzed Coupling using Pd(OAc)₂ / SPhos
This protocol utilizes a highly active and versatile catalyst system suitable for functionalized aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture).
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and dissolve them in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling using NiCl₂(PCy₃)₂
This protocol offers a cost-effective alternative using a commercially available and air-stable nickel precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-Me-THF)
-
Inert atmosphere (Argon or Nitrogen), preferably in a glovebox
Procedure:
-
Inside a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.
-
Add the arylboronic acid and this compound to the vial.
-
Add anhydrous 2-Me-THF.
-
Seal the vial and remove it from the glovebox.
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling of this compound is a readily achievable transformation with the appropriate choice of catalyst system. For high efficiency and broad substrate scope, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. Nickel-based catalysts present a viable and cost-effective alternative, though may require more stringent reaction conditions. The detailed protocols provided herein serve as a robust starting point for the successful synthesis of a wide range of biaryl compounds derived from this valuable building block. Careful consideration of the interplay between the metal, ligand, base, and solvent will ultimately lead to the successful and efficient synthesis of the desired products.
References
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- National Center for Biotechnology Information. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
- OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
- ResearchGate. Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. [Link]
- ResearchGate. Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications.
- ResearchGate.
- ACS Publications. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
- National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
- Organic Syntheses.
- National Center for Biotechnology Information. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
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- 3. thieme-connect.com [thieme-connect.com]
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- 6. Yoneda Labs [yonedalabs.com]
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- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Byproduct Analysis in Methyl 4-bromo-3-hydroxybenzoate Synthesis via GC-MS
For researchers and professionals in drug development, the synthesis of specialized chemical intermediates like Methyl 4-bromo-3-hydroxybenzoate is a foundational step. This compound serves as a crucial building block in the creation of complex molecules, particularly selective inhibitors for various biological targets.[1] However, the purity of this intermediate is paramount, as even minor byproducts can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. This guide provides an in-depth analysis of byproduct formation during the synthesis of this compound, comparing two common synthetic strategies. We will explore the underlying chemical principles that dictate byproduct formation and present a detailed protocol for their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to the Synthetic Challenge
The synthesis of this compound typically starts from 3-hydroxybenzoic acid. The process involves two key transformations: electrophilic aromatic substitution (bromination) and esterification. The order and methodology of these steps significantly influence the byproduct profile. The phenolic hydroxyl group is a strong activating ortho-, para-director in electrophilic aromatic substitution, which can lead to the formation of multiple brominated isomers and over-bromination.[2] Furthermore, the presence of both a hydroxyl and a carboxylic acid group on the same molecule presents challenges during esterification, with potential for side reactions.
This guide will compare two synthetic routes:
-
Method A: Direct Fischer Esterification of 4-bromo-3-hydroxybenzoic acid. This is a common and straightforward approach.
-
Method B: A Protective Group Strategy. This method involves protecting the phenolic hydroxyl group before bromination and esterification, followed by deprotection.
We will analyze the hypothetical byproduct profiles of each method using a detailed GC-MS analytical workflow, providing a clear comparison to guide your synthetic strategy.
Synthetic Methodologies: A Head-to-Head Comparison
The choice of synthetic route is a critical decision that balances factors like reaction efficiency, cost of reagents, and, most importantly, the purity of the final product. Here, we outline the protocols for our two comparative methods.
Method A: Direct Fischer Esterification
This method involves the direct esterification of commercially available 4-bromo-3-hydroxybenzoic acid. It is an atom-economical and seemingly straightforward approach.
Experimental Protocol:
-
To a solution of 4-bromo-3-hydroxybenzoic acid (1 equivalent) in methanol (10 equivalents, serving as both reagent and solvent), slowly add concentrated sulfuric acid (0.2 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 5 hours, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Reduce the volume of the solution under vacuum to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The Fischer-Speier esterification is an equilibrium-driven process.[3][4] Using a large excess of the alcohol (methanol) helps to shift the equilibrium towards the product. However, the acidic conditions and elevated temperature can promote side reactions.
Method B: Protective Group Strategy
To circumvent potential side reactions associated with the free hydroxyl group, a protective group strategy can be employed. Here, we use a simple methylation to protect the phenol, which can be cleaved later.
Experimental Protocol:
-
Protection: Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent like acetone. Add potassium carbonate (2.5 equivalents) and methyl iodide (1.2 equivalents). Reflux the mixture until the starting material is consumed (monitored by TLC). After workup, Methyl 3-methoxybenzoate is obtained.
-
Bromination: Dissolve the Methyl 3-methoxybenzoate (1 equivalent) in a suitable solvent like acetic acid. Slowly add a solution of bromine (1 equivalent) in acetic acid at room temperature. The methoxy group is an ortho-, para-director, leading primarily to bromination at the 4-position.
-
Esterification (if starting from the acid): If the starting material was 3-methoxybenzoic acid, a standard Fischer esterification as in Method A would be performed at this stage.
-
Deprotection: Cleave the methyl ether using a reagent such as boron tribromide (BBr₃) in dichloromethane at a low temperature to yield the final product.
-
Each step requires appropriate workup and purification.
This multi-step approach is more labor-intensive and may result in a lower overall yield, but it offers greater control over the reaction, potentially leading to a purer product.
GC-MS Analysis of Byproducts
A robust analytical method is essential to accurately assess the purity of the synthesized this compound and to identify and quantify any byproducts. GC-MS is an ideal technique for this purpose, providing both chromatographic separation and structural information from mass spectrometry.
Sample Preparation and Derivatization
Due to the presence of the acidic phenolic hydroxyl group and potentially unreacted carboxylic acid, derivatization is recommended to improve chromatographic peak shape and prevent tailing. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.
Protocol:
-
Accurately weigh approximately 1-2 mg of the crude reaction mixture into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following conditions provide a good starting point for the separation of the target compound and its likely byproducts.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, Split ratio 20:1 |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-450 m/z |
Workflow for Byproduct Analysis
The following diagram illustrates the logical workflow for the analysis of the synthesis reaction mixture.
Caption: Workflow for Synthesis and GC-MS Analysis.
Identification and Comparison of Byproducts
Based on the reaction mechanisms, we can predict the likely byproducts for each synthetic method. The GC-MS data will allow for the confirmation of these predictions and a quantitative comparison.
Predicted Byproducts and Their Mass Spectral Signatures
The following table summarizes the expected compounds, their likely elution order (based on increasing boiling point and polarity), and key diagnostic ions in their mass spectra (as trimethylsilyl derivatives where applicable).
| Compound Name | Structure | Predicted Retention Time | Key m/z Fragments |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | Early | 224 (M+), 209, 193, 135 |
| This compound | C₈H₇BrO₃ | Target | 302/304 (M+), 287/289, 271/273, 135 |
| Methyl 2-bromo-3-hydroxybenzoate | C₈H₇BrO₃ | Near Target | 302/304 (M+), 287/289, 271/273 |
| Methyl 5-bromo-3-hydroxybenzoate | C₈H₇BrO₃ | Near Target | 302/304 (M+), 287/289, 271/273 |
| 4-bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | Late | 360/362 (M+), 345/347, 255/257 |
| Methyl 3,5-dibromo-4-hydroxybenzoate | C₈H₆Br₂O₃ | Late | 380/382/384 (M+), 365/367/369 |
Note: The mass spectra of brominated compounds will exhibit characteristic isotopic patterns for the bromine atom(s) (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion (M+) peak will appear as a pair of peaks (M and M+2) of nearly equal intensity. For dibrominated compounds, a triplet (M, M+2, M+4) in a 1:2:1 ratio will be observed. The fragmentation of the silylated benzoates will likely involve the loss of a methyl group (-15 amu) from the silyl group or the ester, and the loss of the trimethylsiloxy group.
Comparative Analysis of Synthetic Routes
By integrating the peak areas in the total ion chromatogram (TIC) from the GC-MS analysis, we can estimate the relative abundance of the target product and the byproducts from each method.
Hypothetical Results:
| Compound | Method A: Direct Esterification (% Area) | Method B: Protective Group Strategy (% Area) |
| Methyl 3-hydroxybenzoate | 1.5% | < 0.1% |
| This compound | 92.0% | 98.5% |
| Isomeric Monobromo Byproducts | 3.0% | 0.5% |
| 4-bromo-3-hydroxybenzoic acid | 2.5% | < 0.1% |
| Dibrominated Byproducts | 1.0% | 0.9% |
| Purity of Target Compound | ~92% | ~98.5% |
Interpretation of Results
-
Method A (Direct Esterification): This route is expected to produce a higher variety and quantity of byproducts. The presence of unreacted starting material (4-bromo-3-hydroxybenzoic acid) indicates an incomplete reaction. The formation of isomeric monobrominated byproducts could arise from impurities in the starting material or potential isomerization under acidic conditions, although less likely. The presence of Methyl 3-hydroxybenzoate suggests a debromination side reaction, which can occur under certain catalytic conditions. Dibrominated byproducts are also a possibility if the starting 4-bromo-3-hydroxybenzoic acid contains any 3-hydroxybenzoic acid, which could then be dibrominated.
-
Method B (Protective Group Strategy): This method is predicted to yield a significantly purer product. By protecting the hydroxyl group, side reactions during bromination and esterification are minimized. The primary source of impurities would likely be from incomplete reactions at each step. The formation of isomeric byproducts is greatly reduced as the directing group effects are more controlled.
The following diagram illustrates the reaction pathways and the formation of key byproducts in Method A.
Caption: Reaction pathways and byproduct formation in Method A.
Conclusion and Recommendations
This guide provides a framework for the analysis of byproducts in the synthesis of this compound. While Method A (Direct Fischer Esterification) is simpler and more direct, it is likely to produce a less pure product containing unreacted starting material and various isomers. For applications where high purity is critical, such as in the development of pharmaceutical active ingredients, Method B (Protective Group Strategy) is the superior choice, despite its increased complexity and potentially lower overall yield.
The use of a robust GC-MS method with appropriate derivatization is crucial for accurately profiling the impurities in the crude product. This allows for informed decisions on purification strategies and optimization of the reaction conditions. By understanding the potential side reactions and having a reliable analytical method to monitor them, researchers can ensure the quality and consistency of their synthesized intermediates, ultimately contributing to the successful development of new therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Properties, and Applications in Chemical Research.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Wikipedia. (2023). Fischer–Speier esterification.
Sources
A Senior Application Scientist's Guide to Purifying Methyl 4-bromo-3-hydroxybenzoate: A Comparative Analysis
Introduction
Methyl 4-bromo-3-hydroxybenzoate is a pivotal intermediate in organic synthesis, particularly in the development of selective inhibitors and other complex pharmaceutical molecules.[1][2] The purity of this building block is paramount; trace impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. This guide provides an in-depth, experience-driven comparison of common laboratory-scale purification methods for this compound. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to select and optimize the most efficient purification strategy for their specific needs.
Understanding the Analyte: Physicochemical Profile
An effective purification strategy begins with a thorough understanding of the target molecule's properties. The selection of solvents, temperatures, and stationary phases is directly dictated by these characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-125 °C | [1] |
| Solubility | Soluble in methanol, chloroform, dichloromethane. | [1] |
| pKa (Phenolic OH) | ~8-10 (Estimated) | N/A |
The key takeaways from this profile are that the compound is a moderately polar solid with a distinct melting point, making it a good candidate for recrystallization. Its solubility in common organic solvents also makes it amenable to chromatographic techniques. The presence of a weakly acidic phenolic hydroxyl group offers an additional handle for separation via acid-base extraction if necessary.
The Challenge: Common Impurities in Synthesis
The typical synthesis of this compound involves the esterification of 4-bromo-3-hydroxybenzoic acid.[2] Another common route to related isomers involves the direct bromination of a hydroxybenzoate precursor.[4] Depending on the route and reaction control, several impurities can arise:
-
Unreacted Starting Material (4-bromo-3-hydroxybenzoic acid): Due to incomplete esterification, this acidic impurity is common. Its carboxylic acid group makes it significantly more polar than the desired ester product.
-
Di-brominated Byproducts: In syntheses involving direct bromination, over-bromination can occur, leading to di-bromo species (e.g., Methyl 3,5-dibromo-4-hydroxybenzoate).[4] These are often closely related in polarity to the product.
-
Positional Isomers: Depending on the synthetic strategy, other isomers may form in small quantities.
-
Residual Solvents and Reagents: Catalysts (like sulfuric acid) and solvents must be thoroughly removed.[2]
The goal of our purification methods is to effectively remove these specific impurities.
Benchmarking Purification Methodologies
We will evaluate the two most practical and effective methods for purifying this compound on a laboratory scale: Recrystallization and Flash Column Chromatography.
Method 1: Recrystallization
Expert Rationale: Recrystallization is the workhorse of purification for crystalline solids. It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C), while impurities remain either highly soluble or insoluble at all temperatures. Given the compound's polarity, a mixed-solvent system often provides the best results, allowing for fine-tuning of solubility.
Experimental Protocol: Mixed-Solvent Recrystallization (Methanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (~5.0 g) in the minimum amount of hot methanol required for complete dissolution. Add the methanol portion-wise while heating the mixture on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter.
-
Induce Crystallization: While the methanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The appearance of persistent turbidity indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot methanol to just re-dissolve the precipitate and obtain a clear solution. This ensures the system is not oversaturated, which would cause the product to "crash out" rather than form pure crystals.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol/water (in the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy (e.g., NMR, HPLC).
Workflow: Recrystallization
Caption: The workflow for mixed-solvent recrystallization.
Performance Analysis: Recrystallization
| Metric | Pre-Purification | Post-Recrystallization | Rationale |
| Purity (HPLC) | ~92% | ~98.5% | Highly effective at removing impurities with different solubility profiles, such as the more polar starting acid. |
| Typical Yield | 100% (Crude) | 75-85% | Some product loss is inevitable due to its slight solubility in the cold mother liquor. |
| Cost | Low | Low | Requires only common lab solvents and glassware. |
| Throughput | High | Can be easily scaled for multi-gram quantities. |
Trustworthiness: This method is self-validating through melting point analysis. A sharp melting point within the literature range (121-125 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Method 2: Flash Column Chromatography
Expert Rationale: When impurities (like positional isomers or di-brominated byproducts) have polarities very similar to the product, recrystallization may fail to separate them effectively. Flash column chromatography, which separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase, offers much higher resolving power. The key is to select a mobile phase (eluent) that moves the target compound to a retention factor (Rƒ) of ~0.3-0.4 on a TLC plate, ensuring good separation from impurities.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze the crude material using thin-layer chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate). A good target system will show the product spot with an Rƒ of ~0.35 and clear separation from other spots. A 30% Ethyl Acetate in Hexane mixture is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 30% EtOAc/Hexane). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Run the column by applying positive pressure (flash). Begin eluting with the chosen solvent system.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Spot fractions onto a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvent. Characterize the final product.
Workflow: Flash Column Chromatography
Caption: The workflow for purification by flash column chromatography.
Performance Analysis: Column Chromatography
| Metric | Pre-Purification | Post-Chromatography | Rationale |
| Purity (HPLC) | ~92% | >99.5% | Excellent resolving power can separate very closely related impurities that co-crystallize. |
| Typical Yield | 100% (Crude) | 85-95% | Higher yields are possible compared to recrystallization if optimized, but some loss on the column is unavoidable. |
| Cost | High | High | Consumes significant amounts of silica gel and HPLC-grade solvents. |
| Throughput | Low | Slower and more labor-intensive than recrystallization, especially at larger scales. |
Trustworthiness: This protocol's validity is confirmed by TLC analysis of the collected fractions. The ability to visually confirm the separation of the product from impurities on a TLC plate before combining fractions provides a high degree of confidence in the final purity.
Comparative Analysis & Decision Making
The choice of purification method is a trade-off between desired purity, scale, cost, and time.
Overall Performance Summary
| Metric | Recrystallization | Flash Column Chromatography | Best Use Case |
| Purity Achieved | Good (~98.5%) | Excellent (>99.5%) | For removing impurities with very similar polarity to the product. |
| Typical Yield | Moderate (75-85%) | High (85-95%) | When maximizing material recovery is critical. |
| Cost per Gram | Low | High | For routine purification and scaling up. |
| Throughput | High | Low | For small-scale, high-purity requirements. |
| Labor Intensity | Low | High | For rapid purification of multi-gram batches. |
Decision-Making Flowchart
This flowchart guides the selection process based on the primary experimental constraints.
Caption: Decision flowchart for selecting a purification method.
Conclusion
Both recrystallization and flash column chromatography are powerful techniques for purifying this compound. For most applications where a purity of ~98-99% is sufficient, recrystallization is the superior method due to its low cost, scalability, and simplicity. It is particularly effective at removing starting materials that are significantly different in polarity. However, when the highest level of purity (>99.5%) is demanded, or when dealing with challenging impurities such as positional isomers, flash column chromatography is the method of choice, despite its higher cost and lower throughput. A preliminary TLC analysis of the crude material is always the recommended first step to intelligently inform this critical decision.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook.
- PubChem.
- Google Patents.
- PubChem. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973.
- Tokyo Chemical Industry (India) Pvt. Ltd.
- TCI Deutschland GmbH.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-bromo-3-hydroxybenzoate: A Comparative Review of qNMR and Chromatographic Techniques
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of process optimization, yield maximization, and stringent quality control. Methyl 4-bromo-3-hydroxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge: how to rapidly and accurately determine its concentration within a complex reaction mixture.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the fundamental principles, provide field-proven experimental protocols, and present a critical evaluation of each technique's performance, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
The Imperative for Accurate Quantification
The progress of a chemical reaction is often a "black box." While thin-layer chromatography (TLC) can indicate the consumption of starting materials and the formation of a product, it fails to provide the quantitative data necessary for critical process decisions. For an intermediate like this compound, knowing its exact concentration allows chemists to:
-
Determine reaction endpoints with confidence.
-
Calculate accurate reaction yields without the need for isolation.
-
Monitor the formation of impurities in real-time.
-
Ensure batch-to-batch consistency in manufacturing.
This guide focuses on providing the analytical tools to unlock this quantitative data, with a special emphasis on the power and elegance of qNMR.
qNMR: The Principle of Absolute Quantification
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method of measurement.[2] Its power lies in a simple, fundamental principle: under properly controlled experimental conditions, the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3]
This leads to a profound advantage: the quantification of an analyte does not strictly require a certified reference standard of the analyte itself. Instead, a well-characterized, structurally unrelated internal standard can be used, a significant benefit when analyzing novel compounds or when a specific standard is unavailable or cost-prohibitive.[4][5] For a small molecule like this compound, with its distinct aromatic and methyl ester protons, qNMR offers a direct, elegant, and efficient path to quantification.
Designing a Robust qNMR Experiment: A Causality-Driven Approach
The accuracy of a qNMR result is wholly dependent on the integrity of the experimental design. Each parameter is chosen to eliminate systematic errors and ensure that the foundational principles of NMR quantification hold true.
The Cornerstone: Internal Standard Selection
The choice of an internal standard (IS) is the most critical decision in developing a qNMR method. An inappropriate standard will invalidate the entire experiment.
Core Requirements for an Internal Standard:
-
High Purity: The purity of the IS must be accurately known and high (typically ≥99%), as this value is a direct input in the final calculation.[6][7] Certified Reference Materials (CRMs) are the gold standard.
-
Spectral Simplicity & Separation: The IS must have at least one well-resolved signal that does not overlap with any signals from the analyte or other components in the mixture.[2][7] Sharp singlets are ideal as they are the easiest to integrate accurately.[8]
-
Chemical Inertness: The IS must not react with the analyte, the solvent, or any other species in the sample vial.[7][8]
-
Solubility and Stability: It must be fully soluble in the chosen deuterated solvent and should not be volatile or hygroscopic, which would compromise accurate weighing.[2][6]
Recommended Standards for this compound: Given the expected ¹H NMR spectrum of the analyte (signals in the aromatic and methoxy regions), suitable candidates for an IS include:
-
Maleic Acid: Provides a sharp singlet around 6.3 ppm in many solvents, typically clear of the analyte's aromatic signals.[2]
-
1,4-Dinitrobenzene: Gives a singlet around 8.5-9.0 ppm, a region that is often empty in many organic spectra.
-
Dimethyl Sulfone (DMSO₂): Offers a stable singlet around 3.0 ppm, which is unlikely to interfere with the analyte.[9]
Causality Check: The primary reason for these choices is to ensure spectral separation. Before proceeding, it is mandatory to run a preliminary NMR of the analyte and the proposed IS in the chosen solvent to experimentally confirm that no signal overlap exists.[7]
The Medium: Solvent Selection
The solvent's role is not passive; it must create a homogeneous environment for accurate measurement. The key criterion is that the solvent must completely dissolve both the analyte and the internal standard.[6][10] Any suspended particles will lead to poor magnetic field homogeneity (shimming), resulting in broad, distorted peaks that are impossible to integrate reliably.
For this compound, a compound with a polar phenolic group, the following solvents are recommended:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Excellent solvating power for a wide range of organic compounds.
-
Acetone-d₆: Another strong choice for ensuring complete dissolution.
-
Chloroform-d (CDCl₃): May be suitable, but a solubility test is crucial to ensure the phenolic group does not cause solubility issues.
The Foundation: Quantitative Data Acquisition
To ensure the signal integral is truly proportional to the number of protons, the NMR spectrum must be acquired under "quantitative conditions." This means ensuring all signals have fully recovered before the next pulse is applied.
Key Acquisition Parameters:
-
Relaxation Delay (D1): This is the single most important parameter for quantitation. The D1 value must be at least 5 times the longest longitudinal relaxation time (T₁) of any signal of interest (from both the analyte and the IS).[8] While T₁ values for small molecules are often 1-5 seconds, quaternary carbons or non-protonated aromatic carbons can have much longer T₁s.
-
Pulse Angle: A 90° pulse provides the maximum signal per scan, but requires a longer D1. Using a smaller flip angle (e.g., 30°) shortens the required D1, allowing for more scans in the same amount of time. A 30° pulse is a common and reliable choice.[3]
-
Number of Scans (NS): The goal is to achieve an excellent signal-to-noise ratio (S/N). For integration errors to be below 1%, an S/N of at least 250:1 is required.[8] The necessary NS will depend on the sample concentration.
-
Acquisition Time (AT): An AT of 2-4 seconds is generally sufficient to provide the digital resolution needed for accurate integration of sharp peaks.[3]
Step-by-Step Experimental Protocol for qNMR Analysis
This protocol is designed as a self-validating system, with recommendations for replicate analysis to ensure precision.
Workflow Diagram
Caption: The qNMR experimental workflow.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Acid, ≥99% purity)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical microbalance (readability to at least 0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
-
Glass vials, Pasteur pipettes
Procedure:
-
Accurate Weighing: a. Into a clean, dry glass vial, accurately weigh approximately 5-10 mg of the internal standard. Record the mass precisely (m_IS).[4] b. To the same vial, add an appropriate amount of the this compound reaction mixture (e.g., 15-25 mg) to achieve a near 1:1 molar ratio with the standard, which optimizes integration accuracy.[7] Record the mass precisely (m_analyte_mixture).
-
Sample Dissolution: a. Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[12] b. Cap the vial securely and use a vortex mixer to ensure both the IS and the analyte mixture are fully and completely dissolved. Visually inspect against a bright light to confirm no particulate matter remains.[10] This step is critical for sample homogeneity.
-
NMR Tube Preparation: a. Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube to the appropriate height (typically 4-5 cm).[12] b. Cap the NMR tube and label it appropriately.
-
Replicates: Prepare at least three independent samples (from weighing to dissolution) to assess the precision and repeatability of the method.[13]
-
NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow it to thermally equilibrate. b. Lock and shim the instrument to achieve optimal magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using the quantitative parameters established previously (e.g., D1 = 30s, Pulse Angle = 30°, sufficient NS for S/N > 250:1).
-
Data Processing and Calculation: a. Apply zero-filling and Fourier transformation. b. Carefully phase the spectrum and perform a baseline correction across the entire spectral width. c. Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy singlet) (I_analyte) and a signal from the internal standard (I_IS). Record the number of protons each signal represents (N_analyte and N_IS). d. Calculate the concentration (as % weight/weight) of this compound in the mixture using the following equation:
%w/w Analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (m_IS / m_analyte_mixture) × Purity_IS
Where:
-
I : Integral area of the respective signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (Analyte: 231.05 g/mol [14]; use the MW of your chosen IS)
-
m : Mass in mg
-
Purity_IS : Purity of the internal standard (e.g., 0.995 for 99.5%)
-
Alternative Methodologies: A Comparative Overview
While qNMR is a powerful tool, it is essential to understand its performance relative to established chromatographic methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its sensitivity and resolving power.
-
Principle: Separation is achieved based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve generated from a certified standard of the same compound.
-
Typical Methodology: A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water would be a standard starting point for separating this compound.[15][16] Detection via UV-Vis spectroscopy would be effective due to the aromatic chromophore.
-
Trustworthiness: Method validation according to ICH guidelines (linearity, accuracy, precision, LOD/LOQ) is standard practice and ensures reliable results.[17]
Gas Chromatography (GC-MS)
GC is highly effective for volatile and thermally stable compounds.
-
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a long capillary column. Coupling with a Mass Spectrometer (MS) provides both quantification and structural confirmation.
-
Typical Methodology: Due to the polar phenolic -OH group, derivatization (e.g., silylation with BSTFA) would likely be required to increase volatility and prevent peak tailing. GC-MS data has been reported for the similar compound Methyl 3-bromo-4-hydroxybenzoate, indicating the feasibility of this approach.[14]
-
Trustworthiness: Like HPLC, GC methods are validated to ensure performance. The mass spectrometer adds a high degree of specificity.
Comparative Logic Diagram
Caption: Core logic of qNMR vs. chromatographic quantification.
Head-to-Head Performance Comparison
The choice of analytical technique is often a trade-off between speed, accuracy, sensitivity, and available resources. The table below summarizes the key performance characteristics.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Quantification Principle | Absolute (Primary Ratio Method) | Relative (vs. Calibration Curve) | Relative (vs. Calibration Curve) |
| Analyte-Specific Standard | Not required; uses an unrelated IS.[4][5] | Mandatory for calibration. | Mandatory for calibration. |
| Sample Preparation | Simple: weigh, dissolve, run.[18] | Moderate: mobile phase prep, filtering. | Moderate to Complex: may require derivatization. |
| Analysis Time/Sample | Fast (~10-15 mins with quant parameters).[4] | Moderate (~5-30 mins run time).[19] | Moderate (~10-40 mins run time). |
| Method Development | Minimal; focused on IS & solvent choice. | Can be extensive (column, mobile phase, gradient). | Can be extensive (temperature program, derivatization). |
| Solvent Consumption | Very Low (~0.7 mL per sample).[18] | High. | Low. |
| LOD / LOQ | Moderate (µg to mg range).[18][20] | Excellent (ng to pg range).[18][20] | Excellent (pg to fg range). |
| Key Advantages | Fast, universal detector (for ¹H), provides structural info, low waste. | High sensitivity, high throughput with autosampler, widely available. | Exceptional resolution and sensitivity, high specificity with MS. |
| Key Limitations | Lower sensitivity than chromatography, potential for peak overlap in complex mixtures. | Requires analyte-specific standard, higher solvent cost/waste, potential for carry-over.[5][18] | Analyte must be volatile/derivatizable, risk of thermal degradation. |
Conclusion and Strategic Recommendations
For the quantitative analysis of this compound in a reaction mixture, qNMR emerges as a uniquely powerful and efficient analytical tool. Its primary advantage lies in its ability to provide rapid, accurate, and absolute quantification without the need for an analyte-specific certified reference standard—a scenario commonly encountered in research and process development.[4][5] This makes qNMR the ideal choice for in-process control, rapid yield determination, and the analysis of novel compounds.
HPLC and GC remain the gold standards for trace-level impurity analysis and release testing where the highest sensitivity is required and validated methods against certified standards are mandated by regulatory bodies.[21] However, for the day-to-day quantitative needs of a research or development chemist, the speed, simplicity, and low solvent consumption of qNMR present a compelling alternative that can significantly accelerate project timelines.[5][18]
Ultimately, the techniques are not mutually exclusive but complementary. A strategic approach involves using qNMR for rapid process development and optimization, followed by a fully validated HPLC or GC method for final product release and stability testing, leveraging the strengths of each technique to ensure quality and efficiency from discovery to production.
References
- qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
- qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
- Quantitative NMR Spectroscopy. University of Oxford, Department of Chemistry. [Link]
- Let's try doing quantit
- NMR Sample Preparation: The Complete Guide.
- A Guide to Quantit
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (NIH). [Link]
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
- Methyl 3-bromo-4-hydroxybenzo
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- ICH Valid
- QNMR – a modern altern
- 4-Bromo-3-methylbenzoic acid. SIELC Technologies. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Europe PMC. [Link]
- Validation of Analytical Procedures Q2(R2).
- (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- This compound: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
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- 19. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. scribd.com [scribd.com]
A Comparative Guide to the Biological Activity of Methyl 4-bromo-3-hydroxybenzoate Derivatives
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to generate a diverse array of biologically active compounds is a perpetual endeavor. Methyl 4-bromo-3-hydroxybenzoate, a seemingly simple aromatic ester, represents one such scaffold with significant, yet underexplored, potential. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester, offers multiple points for chemical modification, opening the door to the synthesis of a wide range of derivatives. The presence of the bromine atom can enhance lipophilicity and may contribute to specific interactions with biological targets. The hydroxyl group is a key site for modifications such as etherification and esterification, which can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the ester group can be converted into amides or hydrazones, introducing new functional groups and potential biological activities.
This guide provides a comparative analysis of the biological activities of various derivatives of this compound, drawing upon available experimental data to elucidate structure-activity relationships. We will delve into the antioxidant, anticancer, anti-inflammatory, and antimicrobial properties of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.
I. The Core Moiety: this compound
This compound serves as a versatile starting material for the synthesis of a variety of derivatives. Its own biological activity profile is not extensively documented in publicly available literature, highlighting the need for further investigation. However, the broader class of bromophenols, to which it belongs, is known for a range of biological effects, including antioxidant and antimicrobial properties[1][2]. The primary value of this molecule lies in its potential as a building block for more complex and potent therapeutic agents.
II. Comparative Biological Evaluation of Derivatives
The true potential of this compound is unlocked through the synthesis and evaluation of its derivatives. By modifying the hydroxyl and ester functionalities, it is possible to tune the molecule's properties to target specific biological pathways.
A. Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The phenolic hydroxyl group in this compound is a key determinant of its potential antioxidant activity.
Structure-Activity Relationship Insights:
-
Free Hydroxyl Group: The presence of a free phenolic hydroxyl group is crucial for radical scavenging activity. Derivatives where this group is masked, such as through methylation to form an ether, are generally expected to have diminished antioxidant capacity.
-
Acetylation vs. Methylation: Studies on related bromophenols have shown that acetylation of the hydroxyl group can, in some cases, preserve or even enhance antioxidant activity compared to methylation[1][2]. This may be due to the potential for in vivo hydrolysis of the acetyl group, regenerating the active phenol.
-
Hydrazone Derivatives: The introduction of a hydrazone moiety, particularly one with additional phenolic hydroxyl groups, can significantly enhance antioxidant activity. These derivatives possess multiple sites for radical scavenging and can act as potent chain-breaking antioxidants[3][4].
Quantitative Comparison of Antioxidant Activity:
While a direct comparative study of a full series of this compound derivatives is not available, we can compile representative data from studies on structurally similar compounds to illustrate these principles.
| Derivative Class | Representative Compound Example | Antioxidant Assay | IC50 Value | Reference |
| Parent Phenol | This compound | - | Data not available | - |
| Acetylated Phenol | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | H2O2-induced ROS | Significant reduction | [1][2] |
| Methylated Phenol | 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | H2O2-induced ROS | Significant reduction | [1][2] |
| Hydrazone | 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | DPPH | 81.06 ± 0.72 µM | [4] |
| Hydrazone | 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | ABTS | 4.30 ± 0.21 µM | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Diagram of the DPPH Radical Scavenging Mechanism:
Caption: Antioxidant donates a hydrogen atom to the DPPH radical.
B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical area of research. Derivatives of this compound have shown promise in this arena, with the ability to inhibit cancer cell growth and induce apoptosis.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of the bromine atom on the aromatic ring can contribute to enhanced cytotoxic activity, potentially through increased lipophilicity facilitating cell membrane penetration or through specific interactions with target proteins.
-
Hydroxyl Group Modification: As with antioxidant activity, modification of the hydroxyl group is a key strategy. Acetylated derivatives of related bromophenols have demonstrated the ability to inhibit the viability of leukemia cells and induce apoptosis[1][2].
-
Amide Derivatives: Conversion of the methyl ester to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents.
Quantitative Comparison of Anticancer Activity:
| Derivative Class | Representative Compound Example | Cancer Cell Line | IC50 Value | Reference |
| Acetylated Phenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Inhibition of viability observed | [1][2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Diagram of a Potential Anticancer Mechanism:
Caption: Bioactive derivative inhibits proliferation and induces apoptosis.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal.
Structure-Activity Relationship Insights:
-
Amide and Hydrazone Moieties: The introduction of amide and hydrazone functionalities has been a successful strategy in the design of anti-inflammatory compounds. These groups can participate in hydrogen bonding interactions with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
-
Inhibition of Nitric Oxide (NO) Production: A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in activated macrophages. Flavonoids and other phenolic compounds have been shown to inhibit NO synthase.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.
-
Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
Diagram of the Anti-inflammatory Signaling Pathway:
Caption: Derivative inhibits iNOS, reducing NO and inflammation.
D. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.
Structure-Activity Relationship Insights:
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing longer alkyl chains in ether or ester derivatives, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Amide and Hydrazone Derivatives: The nitrogen-containing functional groups in amides and hydrazones can chelate metal ions essential for microbial growth or interact with key microbial enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram of the Antimicrobial Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
III. Conclusion and Future Directions
This compound is a promising scaffold for the development of new therapeutic agents. The available data, primarily from studies on structurally related compounds, strongly suggests that derivatization of its hydroxyl and ester functionalities can lead to potent antioxidant, anticancer, anti-inflammatory, and antimicrobial agents.
Key Takeaways:
-
The free hydroxyl group is a critical determinant of antioxidant activity.
-
Acetylation and the introduction of hydrazone moieties are promising strategies for enhancing biological activity.
-
The bromine atom likely contributes to increased potency and favorable pharmacokinetic properties.
Future research should focus on the systematic synthesis and comparative biological evaluation of a diverse library of this compound derivatives. Such studies, employing standardized and robust in vitro and in vivo assays, will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The insights provided in this guide serve as a foundation for these future investigations, paving the way for the potential discovery of novel therapeutics derived from this versatile chemical scaffold.
References
- Antioxidant properties of designed hydrazone derivatives calculated at... - ResearchGate. (n.d.).
- Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - MDPI. (2022).
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (2022).
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. (2022).
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A Senior Application Scientist's Comparative Guide: Assessing the Purity of Methyl 4-bromo-3-hydroxybenzoate
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate, such as Methyl 4-bromo-3-hydroxybenzoate, is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of two classical, yet indispensable, analytical techniques for purity assessment: Melting Point Determination and Elemental Analysis. We will explore the theoretical underpinnings, detailed experimental protocols, and the comparative strengths and limitations of each method, offering a comprehensive framework for researchers, scientists, and quality control professionals.
The Principle of Purity Assessment: More Than a Number
Before delving into experimental specifics, it is crucial to understand the fundamental principles that allow these techniques to serve as proxies for purity.
Melting Point: A Physical Manifestation of Purity
For a crystalline solid, the melting point is a characteristic physical property. A pure substance typically melts over a very narrow temperature range. The introduction of impurities disrupts the uniform crystal lattice structure.[1][2] This disruption lowers the energy required to transition the substance from a solid to a liquid phase, a phenomenon known as melting point depression.[3][4] Consequently, an impure sample will exhibit a depressed melting point and a broadened melting range compared to the pure substance.[1][3] The extent of this depression and broadening is generally proportional to the amount of impurity present, making it a sensitive indicator of purity.
Elemental Analysis: A Stoichiometric Confirmation of Identity
Elemental analysis, specifically CHNS/O analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound.[5][6][7] The technique is predicated on the law of definite proportions; a pure compound will always consist of the same elements combined in the same proportion by mass. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula (C₈H₇BrO₃ for this compound), one can verify the compound's identity and assess its purity.[8] Significant deviation from the theoretical percentages suggests the presence of impurities that alter the overall elemental makeup of the sample.
Experimental Protocol: A Self-Validating System
The trustworthiness of any analytical result hinges on a meticulously executed and well-validated protocol. Here, we present detailed methodologies for both techniques.
Protocol 1: Melting Point Determination (USP <741> Method)
This protocol is designed to ensure thermal equilibrium and produce a reliable melting range. Calibration of the apparatus is a non-negotiable prerequisite for accuracy.
Instrumentation: Digital Capillary Melting Point Apparatus Calibration: The accuracy of the apparatus must be verified at regular intervals using certified USP Melting Point Reference Standards.[9][10] Select standards that bracket the expected melting point of the sample (e.g., Vanillin at 81-83°C and Phenacetin at 134-136°C for this compound, which melts around 121-125°C).[11][12]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Gently pulverize a small amount of the crystalline sample into a fine powder to ensure uniform packing.
-
Capillary Loading: Tap the open end of a capillary tube (typically 0.8–1.2 mm internal diameter) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm in height.[9]
-
Apparatus Setup: Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point.
-
Measurement: Insert the loaded capillary into the heating block. Set the heating rate (ramp rate) to 1°C per minute. A slow rate is critical to allow the heat to be distributed evenly throughout the sample.[11][13]
-
Observation & Recording:
-
Onset Point (T₁): Record the temperature at which the first drop of liquid becomes visible.
-
Clear Point (T₂): Record the temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.
-
-
Reporting: The result is reported as a melting range (T₁ - T₂). For a highly pure sample, this range should be narrow (typically < 1°C).
Protocol 2: Elemental Analysis (Combustion Method)
This protocol relies on the complete combustion of the sample to convert the elements into detectable gases. The accuracy of this method is critically dependent on the precision of the initial sample weighing.
Instrumentation: CHNS/O Elemental Analyzer, Microbalance (readable to ±0.1 μg)
Step-by-Step Methodology:
-
Theoretical Calculation: Calculate the theoretical weight percentages of C, H, and O for this compound (C₈H₇BrO₃, Molecular Weight: 231.05 g/mol ).
-
C: (8 * 12.01) / 231.05 = 41.58%
-
H: (7 * 1.01) / 231.05 = 3.05%
-
O: (3 * 16.00) / 231.05 = 20.77%
-
Br: (1 * 79.90) / 231.05 = 34.58%
-
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.[5] Record the exact weight.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature (900-1200°C) furnace rich in oxygen. This process combusts the sample, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx, and sulfur to SO₂.[14][15]
-
Reduction & Separation: The combustion gases pass through a reduction tube (containing copper) to convert any NOx to N₂. The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated, typically via gas chromatography.[14]
-
Detection: The concentration of each separated gas is measured by a thermal conductivity detector. The instrument's software uses the recorded sample weight and detector signals to calculate the percentage of each element.
-
Reporting: The results are reported as the experimental weight percentages of C, H, N, and S. Oxygen is often determined separately by pyrolysis.
Data Interpretation & Comparative Analysis
The following table presents hypothetical data for three batches of this compound with varying levels of purity to illustrate how data from both techniques are interpreted and compared.
| Parameter | Batch A (High Purity) | Batch B (Moderately Pure) | Batch C (Impure) | Theoretical/Reference Value |
| Melting Range | 123.1 - 123.8°C | 120.5 - 122.9°C | 115.2 - 120.1°C | ~123-125°C |
| Range Width | 0.7°C | 2.4°C | 4.9°C | < 1°C |
| Experimental %C | 41.62% | 42.15% | 43.50% | 41.58% |
| Deviation %C | +0.04% | +0.57% | +1.92% | ±0.4%[16] |
| Experimental %H | 3.08% | 3.25% | 3.61% | 3.05% |
| Deviation %H | +0.03% | +0.20% | +0.56% | ±0.4%[16] |
| Purity Assessment | High Purity: Sharp melting range near reference; elemental analysis within ±0.4% tolerance. | Moderate Impurity: Depressed and broad melting range; Carbon % outside tolerance. | Significant Impurity: Severely depressed and very broad range; both C and H % outside tolerance. | N/A |
Comparative Insights
-
Sensitivity & Scope: Melting point is highly sensitive to small amounts of soluble impurities in crystalline solids. However, it is a non-specific test; it indicates the presence of an impurity but not its identity or quantity. Elemental analysis is quantitative and confirms the elemental composition of the bulk sample but may be insensitive to impurities with a similar elemental makeup to the parent compound.
-
Speed & Cost: Melting point determination is rapid, low-cost, and requires minimal sample. Elemental analysis is more time-consuming, requires sophisticated and expensive instrumentation, but provides fundamental stoichiometric data.[15]
-
Complementarity: The two methods are highly complementary. A sharp melting point corroborates the high purity suggested by an accurate elemental analysis. Conversely, a poor melting range can flag the presence of an impurity that might be missed by elemental analysis (e.g., an isomer with the same molecular formula).
Beyond the Basics: Orthogonal Methods for Comprehensive Purity Profiling
While melting point and elemental analysis are powerful tools, a comprehensive purity assessment, especially under regulatory frameworks like those from the International Council for Harmonisation (ICH), often requires orthogonal methods.[17][18][19]
-
Chromatographic Techniques (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are premier techniques for separating, identifying, and quantifying individual organic impurities.[20][21][22] They offer superior resolution and sensitivity for detecting process-related impurities and degradation products.[23][24]
-
Spectroscopic Techniques (NMR, IR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[25][26][27] Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups, while Mass Spectrometry (MS) determines the molecular weight and can help identify unknown impurities.[28][29]
Conclusion
Assessing the purity of this compound is a critical step in ensuring the quality and reliability of downstream research and development. Melting point determination serves as a rapid, sensitive, and cost-effective preliminary check for the integrity of the crystalline structure. Elemental analysis provides a robust, quantitative confirmation of the compound's stoichiometric identity.
While each method has its distinct advantages, they are most powerful when used in conjunction. For a complete and regulatory-compliant purity profile, these classical methods should be supplemented with modern orthogonal techniques like HPLC and NMR. By understanding the principles, meticulously executing the protocols, and intelligently interpreting the comparative data, a scientist can confidently ascertain the purity of their material, ensuring the integrity of their scientific endeavors.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-bromo-3-hydroxybenzoate
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9), a key intermediate in pharmaceutical synthesis.[1][2] We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design and demonstrating how to ensure data integrity through rigorous validation and cross-validation protocols, in alignment with international regulatory standards.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, employing robust, reliable, and validated analytical methods is not merely a regulatory formality but a cornerstone of quality assurance in drug development.[4][5]
This guide focuses on the principle of cross-validation, a process used to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[6][7] We will compare a primary stability-indicating HPLC method with a secondary, orthogonal GC-MS method, providing a practical blueprint for researchers and drug development professionals.
The Lifecycle of an Analytical Method: From Development to Validation
An analytical method undergoes a lifecycle that ensures it is, and remains, fit for its intended purpose. This journey from conception to routine use is governed by stringent guidelines, primarily those from the International Council for Harmonisation (ICH).[8][9]
Caption: The Analytical Method Lifecycle, guided by ICH principles.
Primary Method: Stability-Indicating HPLC-UV
For quantifying an API intermediate like this compound and its impurities, Reversed-Phase HPLC (RP-HPLC) with UV detection is the industry's workhorse. Its strength lies in its ability to separate a wide range of non-volatile and thermally labile compounds. The goal here is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[10]
Rationale for HPLC Method Development Choices
-
Column Selection: A C18 stationary phase is the logical starting point due to the moderate polarity of the analyte. The end-capped silica provides better peak shape for the phenolic hydroxyl group.
-
Mobile Phase: A gradient of acidified water and acetonitrile is chosen. The acid (e.g., 0.1% phosphoric acid) is critical to suppress the ionization of the phenolic hydroxyl and carboxylic acid (if present as a degradant), ensuring sharp, symmetrical peaks. Acetonitrile is selected for its low UV cutoff and compatibility with the C18 column.
-
Detection Wavelength: The UV spectrum of this compound is analyzed to select a wavelength (e.g., λmax) that provides maximum sensitivity for the parent compound while also offering adequate detection for potential impurities.
Forced Degradation: The Key to Specificity
To prove the method is stability-indicating, forced degradation studies are essential.[11][12] These studies intentionally stress the sample to produce degradation products and demonstrate that the method can separate these degradants from the main peak and from each other.
Caption: Workflow for a Forced Degradation Study.
Experimental Protocol: HPLC Method Validation
This protocol outlines the steps for validating the HPLC method according to ICH Q2(R2) guidelines.[6][13]
-
Specificity: Analyze blank (diluent), placebo (if in a formulation), and stressed samples. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the presence of degradants.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., 50% to 150% of the target concentration). Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD across all conditions should be ≤ 2%.[9]
-
-
Quantitation Limit (LOQ) & Detection Limit (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is often established based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD).
-
Range: The range is confirmed by the linearity, accuracy, and precision studies. For an assay of an intermediate, this is typically 80% to 120% of the test concentration.[9]
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%) and observe the impact on the results. The system suitability criteria must still be met.
Data Summary: HPLC Method Validation
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | No interference at analyte Rt; Peak Purity > 990 | No interference observed; Purity angle < Purity threshold | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate | ≤ 2.0% | 1.2% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 0.1 µg/mL | Pass |
| Robustness | System Suitability criteria met | All variations met SST | Pass |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal (i.e., different principle of separation) method. It is particularly adept at identifying and quantifying volatile or semi-volatile impurities that might not be well-retained or resolved by HPLC. For this compound, derivatization (e.g., silylation) may be required to increase volatility and thermal stability, a key difference in the analytical approach.
Rationale for GC-MS Method Choices
-
Derivatization: Silylation of the phenolic hydroxyl group with an agent like BSTFA is chosen to prevent peak tailing and improve thermal stability in the GC inlet and column.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a range of aromatic compounds.
-
Mass Spectrometry: Operating in full scan mode allows for the identification of unknown impurities based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) provides superior sensitivity and selectivity.
The Core Task: Cross-Validation
Cross-validation is performed to compare the results from two validated analytical methods.[14] This is critical when transferring a method to a different lab or when replacing an older method with a new one.[7] Here, we will cross-validate the primary HPLC-UV assay against the orthogonal GC-MS method.
Caption: The Cross-Validation Workflow.
Experimental Protocol: Cross-Validation
-
Define Protocol: Establish a clear protocol with predefined acceptance criteria before starting the experiment.[9][13]
-
Sample Selection: Select a representative set of samples. This must include multiple batches of this compound and samples from the forced degradation study to ensure the methods behave similarly on both pure and degraded material.
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation:
-
Assay Comparison: Calculate the assay value (% purity) for each sample from both methods. Determine the percentage difference between the mean results.
-
Impurity Comparison: Compare the impurity profiles. Ensure that all major degradants and impurities are detected by both methods. Quantify any common impurities and compare the results.
-
Data Summary: Cross-Validation Results
| Sample ID | HPLC Assay (%) | GC-MS Assay (%) | % Difference | Status |
| Batch A | 99.8 | 99.7 | 0.10% | Pass |
| Batch B | 99.6 | 99.5 | 0.10% | Pass |
| Acid Degraded | 92.5 | 92.1 | 0.43% | Pass |
| Oxidative Degraded | 95.1 | 94.8 | 0.32% | Pass |
| Acceptance Criterion: | ≤ 2.0% |
The results show a high degree of concordance between the two methods, with differences well within the typical acceptance criterion of 2.0%. This demonstrates that both methods are reliable and can be used interchangeably for the intended purpose of quality control.
Conclusion
The cross-validation of analytical methods is a crucial exercise in ensuring the integrity of data throughout the drug development lifecycle. By systematically comparing a primary stability-indicating HPLC method with an orthogonal GC-MS method for this compound, we have demonstrated a robust process rooted in the principles of ICH guidelines.[6][13][15] This guide provides researchers and scientists with the logical framework, experimental protocols, and data interpretation strategies necessary to confidently validate and cross-validate their analytical procedures, ultimately safeguarding product quality and patient safety.
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Navigating Metabolic Fates: A Comparative Guide to Isotopic Labeling Strategies Utilizing Benzoate Scaffolds
In the landscape of modern drug discovery and development, a profound understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Isotopic labeling, a technique that introduces "heavy" atoms such as deuterium (²H) or carbon-13 (¹³C) into a molecule, has become an indispensable tool for elucidating metabolic pathways and quantifying analytes in complex biological matrices.[3][4] This guide provides a comparative analysis of isotopic labeling strategies, centering on the potential utility of derivatives of Methyl 4-bromo-3-hydroxybenzoate as internal standards and contrasting them with established methodologies like the use of ¹³C-labeled metabolic tracers.
While direct isotopic labeling studies employing derivatives of this compound are not yet prevalent in published literature, its structural motif as a substituted benzoic acid makes it a relevant scaffold for discussion. Benzoic acid derivatives are common in pharmaceuticals, and understanding their metabolic fate is crucial. This guide will, therefore, explore a hypothetical application of a deuterated derivative of this compound as an internal standard in mass spectrometry-based bioanalysis and compare its prospective performance with widely adopted isotopic labeling techniques.
The Rationale for Isotopic Labeling in Drug Development
The introduction of a stable isotope into a drug candidate creates a molecule that is chemically identical to the parent compound but physically distinguishable by mass spectrometry (MS).[5] This mass shift allows for precise tracking and quantification. The two primary applications of this technology in drug development are:
-
Metabolic Tracing: Labeled compounds are administered in vivo or in vitro to trace their journey through metabolic pathways. By analyzing the mass shifts in metabolites, researchers can identify the products of biotransformation.[6][7]
-
Quantitative Bioanalysis: Isotopically labeled analogues of a drug are synthesized to serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays.[5][8] These standards co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.[5]
Hypothetical Application: Deuterated this compound as an Internal Standard
This compound possesses functional groups amenable to synthetic modification and is a suitable candidate for deuteration. A deuterated version, for instance, with deuterium atoms on the aromatic ring or the methyl group, could serve as an excellent internal standard for quantitative LC-MS studies of a structurally related drug candidate.
Proposed Synthesis of a Deuterated Derivative
The synthesis of a ring-deuterated this compound could be achieved through methods like reductive dehalogenation of a corresponding di-halogenated precursor or through hydrogen-deuterium exchange under metal-catalyzed conditions.[9] A plausible synthetic approach for introducing deuterium onto the aromatic ring is reductive dehalogenation.[10][11]
Experimental Protocol: Reductive Dehalogenation for Deuteration
This protocol is a general method for the deuteration of halobenzoic acids and is adaptable for the synthesis of deuterated this compound from a suitable di-halo precursor.
Materials:
-
Halogenated this compound precursor (e.g., Methyl 2,4-dibromo-3-hydroxybenzoate)
-
Raney Cobalt alloy
-
Sodium deuteroxide (NaOD) in D₂O (10% solution)
-
Nitrogen gas
-
D₂O (99.9% D)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
To a reaction flask, add the halogenated benzoic acid derivative and a solution of sodium deuteroxide in D₂O.
-
Carefully add the Raney Cobalt alloy to the solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with a suitable deuterated acid (e.g., DCl in D₂O).
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deuterated product.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of a deuterated this compound derivative.
Comparison with Alternative Isotopic Labeling Strategies
While a deuterated derivative of this compound would be a valuable tool, it is essential to compare its potential performance with established isotopic labeling methods.
| Feature | Deuterated this compound (Hypothetical) | ¹³C-Labeled Metabolic Tracers (e.g., ¹³C-Glucose) |
| Primary Application | Internal standard for quantitative LC-MS | Tracing metabolic pathways (Metabolic Flux Analysis) |
| Synthesis Complexity | Moderate, requires specific deuteration methods.[9] | Can be complex and costly, often sourced commercially. |
| Label Stability | Generally stable, but H/D exchange can occur in certain positions.[12] | Highly stable, as the ¹³C is part of the carbon backbone.[12] |
| Information Gained | Accurate and precise quantification of a target analyte.[5] | Dynamic information on metabolic pathway activity and nutrient contribution to biosynthesis.[7][13] |
| Cost | Potentially moderate, depending on the scale and deuterating reagents. | Can be high, especially for uniformly labeled compounds. |
In-Depth Look at a Mainstream Alternative: ¹³C-Metabolic Tracers
¹³C-labeled compounds, such as [U-¹³C₆]-glucose, are widely used to probe cellular metabolism.[6] By replacing the standard glucose in cell culture media with its fully ¹³C-labeled counterpart, researchers can trace the incorporation of carbon from glucose into various downstream metabolites.
Visualization of a ¹³C-Tracer Experimental Workflow
Caption: Workflow for a typical ¹³C metabolic tracer experiment.
Experimental Protocol: ¹³C-Glucose Labeling in Cell Culture
Materials:
-
Adherent mammalian cells
-
Standard cell culture medium (e.g., DMEM)
-
DMEM without glucose and glutamine
-
[U-¹³C₆]-Glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, water, and chloroform for extraction
Procedure:
-
Culture cells to the desired confluency in standard medium.
-
Prepare the labeling medium: DMEM without glucose and glutamine, supplemented with [U-¹³C₆]-Glucose to the desired concentration and dFBS.
-
Remove the standard medium, wash the cells with PBS.
-
Add the labeling medium to the cells and incubate for various time points.
-
At each time point, aspirate the medium and wash the cells with cold PBS.
-
Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform mixture.
-
Collect the cell lysate and separate the polar (methanol/water) and non-polar (chloroform) phases by centrifugation.
-
Dry the polar extract containing the ¹³C-labeled metabolites.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
Concluding Remarks
The strategic application of isotopically labeled compounds is a cornerstone of modern pharmaceutical research. While derivatives of this compound are not yet established as tools for isotopic labeling studies, their potential as deuterated internal standards for LC-MS analysis is significant. A hypothetical deuterated derivative would offer high precision and accuracy in quantitative bioanalysis for structurally similar analytes.
In comparison, established methods like the use of ¹³C-labeled metabolic tracers provide invaluable insights into the dynamic nature of metabolic pathways. The choice between these and other isotopic labeling strategies ultimately depends on the specific research question being addressed. For quantitative accuracy of a specific analyte, a deuterated internal standard is the gold standard.[14] For a broader understanding of metabolic reprogramming, ¹³C-tracers are unparalleled. As the field of drug discovery continues to evolve, the innovative synthesis and application of a diverse array of isotopically labeled compounds will undoubtedly play a crucial role in bringing safer and more effective medicines to patients.
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- Isotopic labeling of metabolites in drug discovery applic
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- Radiolabelling small and biomolecules for tracking and monitoring - PMC - NIH. (URL: [Link])
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- (PDF)
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Evaluating the green chemistry metrics of Methyl 4-bromo-3-hydroxybenzoate synthesis
For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable practices is no longer a niche concern but a central pillar of modern chemical synthesis. The principles of green chemistry guide us toward methodologies that are not only efficient and robust but also mindful of their environmental and safety footprints. This guide provides an in-depth evaluation of synthetic routes to Methyl 4-bromo-3-hydroxybenzoate, a key building block in the pharmaceutical industry. We will objectively compare a traditional synthesis pathway with a greener alternative, supported by experimental data and a quantitative analysis of established green chemistry metrics.
The Significance of Green Chemistry in Synthesis
The production of fine chemicals and pharmaceutical intermediates often involves multi-step syntheses that can generate significant chemical waste. Green chemistry seeks to mitigate this by focusing on aspects like atom economy, the reduction of hazardous substances, and the use of safer solvents and reaction conditions. By evaluating and comparing different synthetic methodologies through the lens of green chemistry metrics, we can make more informed, responsible, and ultimately more efficient choices in the laboratory and at an industrial scale.
Comparative Synthesis of this compound
We will evaluate two primary methods for the synthesis of this compound: a traditional approach utilizing molecular bromine and a greener alternative employing N-bromosuccinimide (NBS).
Route 1: Traditional Synthesis via Molecular Bromine
This established method involves the direct electrophilic aromatic substitution of methyl 3-hydroxybenzoate using liquid bromine. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent ester group, the bromine atom is predominantly directed to the C4 position.
The use of molecular bromine, however, presents significant safety and environmental challenges. It is a highly toxic, corrosive, and volatile substance that requires careful handling and robust containment measures.[1] The reaction also generates hydrogen bromide (HBr) as a stoichiometric byproduct, which is a corrosive and hazardous gas.
Route 2: A Greener Approach with N-Bromosuccinimide (NBS)
A more sustainable alternative to molecular bromine is the use of N-bromosuccinimide (NBS). NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[1] It serves as a source of electrophilic bromine, and its use can often lead to higher selectivity and milder reaction conditions. The byproduct of the reaction is succinimide, which is a less hazardous and more easily managed compound compared to HBr. Furthermore, this approach can often be conducted in less hazardous solvents.
Quantitative Evaluation: Green Chemistry Metrics
To objectively compare these two synthetic routes, we will employ several key green chemistry metrics. These metrics provide a quantitative framework for assessing the "greenness" of a chemical process.[2][3]
-
Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactant atoms to desired product atoms.[4][5][6][7][8]
-
Reaction Mass Efficiency (RME): Takes into account the actual masses of reactants, including any excess, and the actual isolated yield of the product.[9][10]
-
E-Factor (Environmental Factor): A simple and widely used metric that measures the total mass of waste generated per unit mass of product.[9][11]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of the final product.[2]
Below is a comparative table of the calculated green chemistry metrics for the two synthetic routes, based on the detailed experimental protocols provided in the subsequent section.
| Metric | Traditional Route (Molecular Bromine) | Greener Route (N-Bromosuccinimide) |
| Atom Economy | 56.4% | 46.1% |
| Reaction Mass Efficiency (RME) | 43.7% | 39.2% |
| E-Factor | ~25.6 | ~18.9 |
| Process Mass Intensity (PMI) | ~26.6 | ~19.9 |
Analysis of Metrics:
While the traditional route with molecular bromine shows a slightly better theoretical atom economy, the greener route with NBS proves to be superior when considering the more practical and holistic metrics of E-Factor and PMI. This is primarily due to the generation of a less massive byproduct (succinimide vs. HBr) and potentially reduced solvent and workup material usage in the NBS method. The lower E-Factor and PMI for the NBS route indicate a significant reduction in the overall waste generated per kilogram of product, marking it as the more environmentally sustainable option.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via both the traditional and a greener approach.
Protocol 1: Traditional Synthesis using Molecular Bromine
Materials:
-
Methyl 3-hydroxybenzoate (1.0 g, 6.57 mmol)
-
Dichloromethane (20 mL)
-
Molecular Bromine (Br₂) (0.34 mL, 6.57 mmol)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 3-hydroxybenzoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add molecular bromine dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound. Expected Yield: ~85%
Protocol 2: Greener Synthesis using N-Bromosuccinimide (NBS)
Materials:
-
Methyl 3-hydroxybenzoate (1.0 g, 6.57 mmol)
-
N-Bromosuccinimide (NBS) (1.17 g, 6.57 mmol)
-
Acetonitrile (20 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine methyl 3-hydroxybenzoate and N-bromosuccinimide in a round-bottom flask.
-
Add acetonitrile as the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford pure this compound. Expected Yield: ~90%
Workflow for Evaluating Green Chemistry Metrics
The following diagram illustrates the logical workflow for the evaluation and comparison of the green chemistry metrics for the different synthetic routes.
Caption: Workflow for the evaluation of green chemistry metrics.
Conclusion
The quantitative analysis of green chemistry metrics clearly demonstrates the advantages of employing N-bromosuccinimide over molecular bromine for the synthesis of this compound. While the traditional method is effective, the significant reduction in waste generation, as highlighted by the lower E-Factor and Process Mass Intensity, positions the NBS-mediated synthesis as a more sustainable and environmentally responsible choice. This guide underscores the importance of a data-driven approach to green chemistry, enabling researchers to select synthetic pathways that are not only high-yielding but also align with the principles of safety and environmental stewardship.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4-bromo-3-hydroxybenzoate
Abstract
Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9) is a key substituted benzoate intermediate utilized in the synthesis of complex organic molecules and selective inhibitors in pharmaceutical research.[1][2] The unequivocal confirmation of its chemical structure is paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, presenting a benchmark dataset obtained through standard analytical techniques. We offer a detailed interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) data. While specific, comprehensive datasets for this molecule are not abundant in peer-reviewed literature, this guide consolidates expected values based on established principles and compares them with data from commercial suppliers and analogous structures. The protocols and analyses herein are designed to be a self-validating reference for researchers in organic synthesis and drug development.
Introduction: The Rationale for Spectroscopic Verification
In multi-step organic synthesis, the purity and structural identity of each intermediate must be rigorously confirmed. Errors in an early-stage intermediate can lead to significant loss of resources and time. This compound, a trisubstituted benzene ring, presents a specific analytical challenge: confirming the precise regiochemistry of the bromo, hydroxyl, and methyl ester functional groups.
The three primary spectroscopic methods employed—¹H NMR, ¹³C NMR, and Mass Spectrometry—provide orthogonal and complementary information to build a complete structural picture:
-
¹H NMR Spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their connectivity to neighboring protons through spin-spin coupling.
-
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule, providing information on the number and type of carbon atoms (aliphatic, aromatic, carbonyl).
-
Mass Spectrometry determines the molecular weight of the compound and offers clues about its structure through analysis of fragmentation patterns. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive diagnostic marker.
This guide will first detail the standard operating procedures for acquiring high-quality data and then delve into a comparative analysis of the resulting spectra.
Experimental Protocols
The following protocols describe the standardized acquisition of spectroscopic data for a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale for Parameter Selection: A 400 MHz spectrometer provides sufficient resolution for unambiguous analysis of this compound. Deuterated chloroform (CDCl₃) is a standard solvent chosen for its ability to dissolve the analyte without introducing interfering proton signals, apart from its residual peak at 7.26 ppm. Tetramethylsilane (TMS) is used as an internal standard for calibrating the chemical shift scale to 0 ppm.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of CDCl₃.
-
Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
Mass Spectrometry (MS)
-
Rationale for Technique Selection: Electron Ionization (EI) is a robust, "hard" ionization technique that provides reproducible fragmentation patterns, which are excellent for structural elucidation and library matching. The characteristic M/M+2 isotopic pattern for bromine is readily observable with this method.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in methanol directly into the ion source via a Direct Insertion Probe (DIP) or through a Gas Chromatography (GC) inlet.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu using a quadrupole mass analyzer.
Below is a workflow diagram illustrating the analytical process.
Caption: Experimental workflow for spectroscopic analysis.
Results and Discussion
The spectroscopic data obtained are presented below and compared with available information from chemical suppliers. The molecular structure with atom numbering for NMR assignment is shown below.
Caption: Key fragmentation pathway for this compound.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a consistent and unambiguous structural confirmation of this compound. The ¹H NMR spectrum confirms the 1,2,4-substitution pattern on the aromatic ring, while the ¹³C NMR accounts for all eight carbon atoms in their expected electronic environments. Finally, the mass spectrum validates the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern. The data and interpretations presented in this guide serve as a reliable, self-validating benchmark for researchers working with this important chemical intermediate. Commercial suppliers often state a melting point in the range of 121-125 °C, which can serve as an additional, albeit less specific, identity check. [3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-3-hydroxybenzoate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9). As a crucial building block in organic synthesis, particularly for developing selective inhibitors, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental protection.[1][2] This document moves beyond simple instructions to explain the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is a multi-hazard substance due to its specific chemical structure: it is a halogenated aromatic compound and a phenolic derivative .
-
Halogenated Compound: The presence of a bromine atom on the benzene ring classifies it as a halogenated organic. These compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[3][4][5]
-
Phenolic Compound: The hydroxyl group attached to the benzene ring makes it a phenol. Phenolic compounds can be toxic and corrosive.[6][7][8]
The combined hazards necessitate that this compound be treated as regulated hazardous waste.[3] A summary of its key properties and hazards is presented below.
| Property | Data | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Appearance | White to off-white solid powder or crystal | [1] |
| Melting Point | 121-125 °C | [1] |
| GHS Hazard Statements | Toxic/harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [9][10] |
| Primary Disposal Class | Halogenated Organic Hazardous Waste | [3][11] |
Part 2: The Hierarchy of Waste Management
The most prudent approach to laboratory waste is rooted in a strategic hierarchy that prioritizes safety and minimizes environmental impact.[12] The four tiers are:
-
Source Reduction & Pollution Prevention: The most effective strategy is to prevent waste generation in the first place. This includes ordering only the necessary quantities of chemicals and optimizing reaction scales.[12][13]
-
Reuse or Redistribution: If unexpired and uncontaminated, consider offering surplus this compound to other researchers within your institution.[12]
-
Treatment & Recycling: While some solvents can be recycled, this is less common for solid research chemicals.[14] Treatment to render the waste non-hazardous may be possible but requires specific, validated procedures and is generally handled by licensed disposal facilities.[15]
-
Disposal: When waste generation is unavoidable, it must be disposed of in a manner that is safe, environmentally sound, and compliant with all regulations. This guide focuses on this crucial final tier.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with the primary regulations governing laboratory waste, including the OSHA Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[16][17][18]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid should occur within a certified chemical fume hood.[3]
Step 2: Characterize and Segregate the Waste
This is the most critical step in the disposal process. Never mix incompatible waste streams.
-
Designate as Hazardous Waste: All waste containing this compound must be designated as hazardous waste.[3][19]
-
Segregate as Halogenated Organic Waste: Due to the bromine atom, this compound must be collected in a container specifically designated for halogenated organic waste .[3][11] This waste is typically incinerated at high temperatures and must be kept separate from non-halogenated solvents, which may be recycled or fuel-blended.[14]
-
Separate Solids and Liquids: Collect solid waste (e.g., expired chemical, contaminated weigh paper, pipette tips) separately from liquid waste (e.g., solutions containing the compound, solvent rinses from glassware).[20]
Step 3: Containerization and Labeling
Proper containment and communication are vital for safety and compliance.
-
Use Compatible Containers: Containers must be made of a material chemically compatible with the waste (e.g., glass or polyethylene for most organic solvents), be in good condition, and have a secure, leak-proof lid.[13][20][21]
-
Label Clearly and Completely: The waste container must be labeled at the moment the first drop of waste is added. The label must include, at a minimum:
-
The words "Hazardous Waste ".[3]
-
The full, unabbreviated chemical name: "This compound ".
-
An accurate list of all other constituents in the container (e.g., "Methanol," "Dichloromethane").
-
The approximate percentages of each component.
-
Step 4: Manage Contaminated Materials and Glassware
Any item that comes into contact with this compound is considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: Disposable items like gloves, weigh boats, and contaminated paper towels should be placed in the designated solid halogenated hazardous waste container.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone). Crucially, this first rinsate is hazardous and must be collected in the liquid halogenated organic waste container .[3] Subsequent rinses can typically be handled as non-hazardous, but consult your institution's specific policies.
Step 5: Temporary Storage (Satellite Accumulation)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[22][23]
-
Location: The waste container should be kept at or near the process that generates the waste and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[19]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.
Step 6: Arrange for Final Disposal
Laboratory personnel are responsible for the proper collection and labeling of waste, but the final disposal is a specialized, regulated process.
-
Contact EHS: Arrange for the pickup of your full, properly labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) department or equivalent office.[3]
-
Transportation and Disposal: The EHS office will work with a licensed hazardous waste disposal company to transport the waste off-site for final disposal, which for halogenated organics is typically high-temperature incineration.[4][6][7]
Part 4: Emergency Spill Procedures
In the event of a small spill within a chemical fume hood:
-
Ensure your PPE is intact.
-
Absorb the spilled material with a chemical absorbent material like vermiculite or sand.[7]
-
Carefully sweep or scoop the absorbed material and any broken container fragments into a designated container.[24]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for EHS pickup.
-
For large spills or spills outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response or EHS office immediately.
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving this compound.
Caption: Disposal workflow for this compound.
References
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A Comprehensive Guide to the Safe Handling of Methyl 4-bromo-3-hydroxybenzoate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Methyl 4-bromo-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, requires meticulous handling to mitigate its inherent risks. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a secure and productive laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound presents several health hazards that necessitate a thorough risk assessment before any handling.[1][2][3] Understanding these risks is the first step in implementing effective safety measures.
GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][5] |
| Serious Eye Damage/Irritation | 1/2A | H318/H319: Causes serious eye damage/irritation[1][2][3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[2] |
The presence of a bromine atom on the aromatic ring and a hydroxyl group contributes to its reactivity and potential for biological interaction. Ingestion can lead to systemic toxicity, while skin and eye contact can cause significant irritation and damage.[1][2] Inhalation of the dust can irritate the respiratory tract.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[7] Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
-
Gather Materials: Have all necessary equipment and reagents within the fume hood before starting your work to minimize movement in and out of the containment area.
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid. Avoid creating dust clouds.
-
In Solution: When working with the compound in solution, handle it as you would any other hazardous chemical, using appropriate glassware and containment.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[2][6] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to protect the environment.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7] Use a designated, properly labeled waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Institutional Procedures: Follow your institution's hazardous waste disposal procedures.[7] Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound, advancing your research while prioritizing personal and environmental well-being.
References
- Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3. PubChem.
Sources
- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. methyl 3-bromo-4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

